Methyl 4-bromobenzo[b]thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-bromo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQIBJZMRMVKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625902 | |
| Record name | Methyl 4-bromo-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360575-29-7 | |
| Record name | Methyl 4-bromobenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=360575-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-bromobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-bromobenzo[b]thiophene-2-carboxylate, a key building block in modern medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, reactivity, and applications, with a focus on the practical insights required for its successful utilization in a research and development setting.
Compound Identification and Properties
Chemical Identity:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 360575-29-7[1][2] |
| Molecular Formula | C₁₀H₇BrO₂S[1] |
| Molecular Weight | 271.14 g/mol [1] |
| Synonyms | 4-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester, Benzo[b]thiophene-2-carboxylic acid, 4-bromo-, methyl ester[1] |
Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 105-108 °C | [1][2] |
| Boiling Point | 358.878 °C at 760 mmHg | [1] |
| Density | 1.623 g/cm³ | [1] |
| Appearance | White solid | [3] |
| Solubility | Soluble in organic solvents such as THF and ethyl acetate. | [4][5] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2] |
Spectroscopic Data:
-
¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 8.12 (d, J = 8.2 Hz, 1H), 8.01 (d, J = 0.6 Hz, 1H), 7.73 (d, J = 7.7 Hz, 1H), 7.46 (t, J = 7.9 Hz, 1H), 3.91 (s, 3H).[3]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from 2-bromo-6-fluorobenzaldehyde. The first step involves the formation of the benzothiophene core, followed by esterification.
Step 1: Synthesis of the Benzothiophene Precursor
A plausible and efficient method for the synthesis of the 4-bromobenzo[b]thiophene core involves the reaction of 2-bromo-6-fluorobenzaldehyde with methyl thioglycolate in the presence of a base.[3][6]
Figure 1: Synthesis workflow for this compound.
Detailed Protocol:
-
To a stirred solution of 2-bromo-6-fluorobenzaldehyde (9.90 mmol) in DMF (20 mL), add methyl thioglycolate (10.9 mmol) and potassium carbonate (39.6 mmol).
-
Heat the resulting mixture to 60 °C and stir for 15 hours.
-
After the reaction is complete, remove the DMF under reduced pressure.
-
Add water (50 mL) to the residue and extract the mixture with ethyl acetate (2 x 40 mL).
-
Combine the organic layers, dry with sodium sulfate, filter, and remove the solvents under reduced pressure to afford the title compound.
Rationale for Experimental Choices:
-
Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for this type of nucleophilic aromatic substitution and subsequent cyclization reaction. It effectively dissolves the reactants and reagents, facilitating the reaction.
-
Base (K₂CO₃): Potassium carbonate is a mild and effective base for deprotonating the methyl thioglycolate, allowing it to act as a nucleophile. Its use avoids harsher conditions that could lead to side reactions.
-
Temperature (60 °C): This moderate temperature provides sufficient energy to overcome the activation barrier of the reaction without causing decomposition of the reactants or products.
Step 2: Esterification of 4-bromobenzo[b]thiophene-2-carboxylic acid (Alternative Route)
Alternatively, if 4-bromobenzo[b]thiophene-2-carboxylic acid is available, a standard Fischer esterification can be employed.
Protocol for Fischer Esterification:
-
Dissolve 4-bromobenzo[b]thiophene-2-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired ester.
Mechanism of Fischer Esterification:
The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps, ultimately leading to the formation of the ester and water. The acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate, primarily due to the presence of the bromine atom at the 4-position, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling:
This reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom on the benzothiophene core can be readily coupled with a wide range of boronic acids or their esters to introduce diverse aryl or heteroaryl substituents.
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Other Potential Cross-Coupling Reactions:
The reactivity of the aryl bromide in this compound also makes it a suitable substrate for other important cross-coupling reactions, including:
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.
-
Stille Coupling: For the formation of carbon-carbon bonds with organotin compounds.
Application in Pharmaceutical Synthesis:
Benzothiophene derivatives are prevalent in many biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. This compound serves as a critical starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the synthesis of modulators of the calcitonin receptor and/or amylin receptor activity.[5] A patent describes the reduction of the ester group of this compound to the corresponding alcohol, (4-bromobenzo[b]thiophen-2-yl)methanol, using lithium borohydride (LiBH₄) in THF at 70 °C.[4][5] This transformation highlights its utility in creating diverse functional groups for further elaboration in drug discovery programs.
Safety and Handling
As with all brominated aromatic compounds, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
While specific toxicity data for this compound is limited, it should be handled as a potentially hazardous substance.
-
It is classified as an irritant.[2]
-
Avoid inhalation of dust and contact with skin and eyes.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Handling and Storage:
-
Handle in a well-ventilated place.
-
Avoid the formation of dust and aerosols.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain. Contaminated packaging should be treated as hazardous waste.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined structure and the reactivity of the bromine substituent allow for the straightforward introduction of molecular diversity through various cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering researchers and drug development professionals the necessary technical information to effectively utilize this important chemical intermediate.
References
- 1. echemi.com [echemi.com]
- 2. 4-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 360575-28-6 | 2-Bromo-6-fluorobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. scribd.com [scribd.com]
- 5. WO2025015268A1 - Modulateurs de l'activité du récepteur de la calcitonine et/ou du récepteur de l'amyline - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
physical properties of Methyl 4-bromobenzo[b]thiophene-2-carboxylate
An In-depth Technical Guide to the Physical Properties of Methyl 4-bromobenzo[b]thiophene-2-carboxylate
Abstract
This compound is a halogenated heterocyclic compound that serves as a crucial intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its benzothiophene core is a privileged scaffold found in numerous biologically active molecules. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in further synthetic endeavors. This guide provides a detailed examination of the key physical and spectroscopic characteristics of this compound, supported by established analytical methodologies.
Compound Identification and Core Structure
The foundational step in utilizing any chemical compound is its unambiguous identification. This compound is characterized by a fused bicyclic system consisting of a benzene ring and a thiophene ring, with a bromine atom at the 4-position and a methyl ester group at the 2-position.
| Identifier | Value | Source |
| CAS Number | 360575-29-7 | [1][2][3] |
| Molecular Formula | C10H7BrO2S | [2][3] |
| Molecular Weight | 271.13 g/mol | [2][3][4] |
| Synonyms | 4-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester | [2] |
Summary of Physical Properties
The physical state and solubility of a compound dictate its storage, handling, and reaction conditions. The following table summarizes the key .
| Property | Value | Source |
| Melting Point | 105-108 °C | [2][4] |
| Density | 1.622 g/cm³ | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| Storage Temperature | Room Temperature (Sealed, Dry, Dark) or -20°C Freezer | [2][4] |
In-Depth Analysis of Physical Characteristics
Melting Point: A Key Indicator of Purity
The melting point of a crystalline solid is a critical physical constant used to assess its purity. For this compound, the reported melting range is a sharp 105-108 °C.[2][4] A narrow melting range is indicative of high purity. Impurities typically depress and broaden the melting range.
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
References
A Comprehensive Technical Guide to the Molecular Structure of Methyl 4-bromobenzo[b]thiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of Methyl 4-bromobenzo[b]thiophene-2-carboxylate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its core molecular architecture, physicochemical properties, a validated synthetic pathway, and the analytical techniques essential for its structural confirmation. This document is intended for researchers, chemists, and professionals in drug development who utilize complex heterocyclic scaffolds.
Introduction to a Versatile Heterocyclic Scaffold
This compound belongs to the benzo[b]thiophene class of compounds, a bicyclic system where a benzene ring is fused to a thiophene ring. This scaffold is a cornerstone in the development of pharmaceuticals and functional organic materials. The specific substitution pattern of this molecule—a bromine atom at the 4-position and a methyl ester at the 2-position—provides two distinct, chemically addressable sites for further molecular elaboration. This makes it a highly valuable intermediate for constructing more complex molecular architectures.
The parent 4-bromobenzo[b]thiophene core, for instance, is a key intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic used in the treatment of schizophrenia.[1] Furthermore, the broader benzo[b]thiophene framework is integral to various biologically active agents, including kinase inhibitors and antimicrobials.[2][3]
Key Identifiers:
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by its rigid, planar benzo[b]thiophene core. The bromine atom on the benzene ring acts as a powerful directing group and a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The methyl carboxylate group on the thiophene ring is an electron-withdrawing group that can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides.
Core Structural Features
-
Bicyclic System: Aromatic benzene ring fused to an aromatic thiophene ring.
-
Substitution:
-
4-Position: A bromine atom, which introduces significant steric and electronic effects.
-
2-Position: A methyl carboxylate group, providing a site for nucleophilic acyl substitution.
-
-
Aromaticity: The fused system is fully aromatic, contributing to its thermal stability.
Physicochemical Data
The compound's physical properties are consistent with a crystalline organic solid of its molecular weight.
| Property | Value | Source(s) |
| Appearance | Crystalline Solid | General Knowledge |
| Melting Point | 105-108 °C | [6][7][8] |
| Density | 1.622 g/cm³ | [6][8] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere | [6][7][9] |
Synthesis and Mechanistic Rationale
While various synthetic routes to benzo[b]thiophenes exist, a reliable and common strategy involves the cyclization of a substituted benzene precursor followed by esterification. The following protocol outlines a representative synthesis of this compound from its corresponding carboxylic acid, which can be prepared from precursors like 2-bromo-6-fluorobenzaldehyde.[1]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Fischer Esterification
This protocol details the conversion of 4-bromobenzo[b]thiophene-2-carboxylic acid to its methyl ester.
Self-Validating System: The success of this reaction is validated by a clear shift in physical properties (melting point, solubility) and confirmed by spectroscopic analysis showing the appearance of a methyl singlet in ¹H NMR and the disappearance of the broad carboxylic acid proton signal.
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzo[b]thiophene-2-carboxylic acid (e.g., 5.0 g, 19.4 mmol).
-
Rationale: A dry apparatus prevents the introduction of water, which can hydrolyze the ester product and shift the equilibrium of the Fischer esterification back towards the reactants.
-
-
Reagent Addition: Add anhydrous methanol (50 mL). The carboxylic acid may not fully dissolve initially.
-
Rationale: Methanol serves as both the solvent and the reactant. Using it in large excess drives the reaction equilibrium towards the product side, maximizing yield according to Le Châtelier's principle.
-
-
Catalyst Introduction: While stirring, carefully add concentrated sulfuric acid (0.5 mL, ~0.9 g, 9.2 mmol) dropwise. An exotherm may be observed.
-
Rationale: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures a constant reaction temperature without loss of solvent.
-
-
Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol by approximately half using a rotary evaporator. c. Slowly pour the concentrated mixture into a beaker containing ice-water (150 mL). A precipitate should form.
-
Rationale: The organic ester product is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out, separating it from the water-soluble catalyst and excess methanol. d. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 25 mL) to remove any residual acid.
-
Rationale: Washing removes impurities. Cold water is used to minimize loss of product due to dissolution.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Rationale: Recrystallization is a purification technique that removes impurities by leveraging differences in solubility, resulting in a high-purity crystalline product.
-
Structural Elucidation and Analytical Workflow
Confirming the molecular structure is a critical step that relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Analytical Verification Workflow
Caption: Standard analytical workflow for structural confirmation.
Predicted Spectroscopic Data
While a definitive spectrum requires experimental acquisition, the expected spectroscopic signatures can be reliably predicted based on the known structure and data from analogous compounds.[2][10][11]
| Technique | Expected Signature | Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-8.2 (s, 1H, H3), δ ~7.7-7.9 (d, 1H, H7), δ ~7.2-7.5 (m, 2H, H5, H6), δ ~3.95 (s, 3H, -OCH₃) | The H3 proton on the electron-poor thiophene ring is a singlet and significantly downfield. Protons on the benzo ring (H5, H6, H7) will exhibit splitting patterns characteristic of a substituted benzene ring. The methyl ester protons will appear as a sharp singlet. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~162-164 (C=O), δ ~120-145 (Aromatic Cs), δ ~115 (C-Br), δ ~52-53 (-OCH₃) | The ester carbonyl carbon is the most downfield. Aromatic carbons appear in the typical range, with the carbon attached to bromine (C4) being shifted upfield due to the heavy atom effect. The methyl carbon is the most upfield. |
| Mass Spec. (EI) | m/z 270 & 272 (M⁺, M⁺+2) | The molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. |
| IR (KBr) | ~1720 cm⁻¹ (C=O stretch), ~3050-3100 cm⁻¹ (Aromatic C-H stretch), ~1250 cm⁻¹ (C-O stretch) | Strong, sharp absorption for the ester carbonyl group. Weaker absorptions for aromatic C-H bonds. A distinct peak for the ester C-O single bond stretch. |
Applications in Research and Development
This compound is not an end-product but a strategic building block. Its utility stems from the orthogonal reactivity of its two key functional groups.
-
Drug Discovery: As a decorated heterocyclic core, it serves as a starting point for library synthesis. The bromine atom is ideal for introducing diversity via palladium-catalyzed cross-coupling reactions, while the ester can be converted to amides to interact with biological targets. Its connection to scaffolds for kinase inhibitors and central nervous system agents makes it particularly valuable.[1][2]
-
Materials Science: Benzo[b]thiophene derivatives are investigated for their electronic properties in organic semiconductors and organic light-emitting diodes (OLEDs). The defined substitution pattern allows for systematic tuning of the molecule's electronic and photophysical properties.
Conclusion
This compound is a well-defined molecular entity with a stable, aromatic core and versatile functional groups. Its straightforward synthesis and the clear spectroscopic signatures that confirm its structure make it a reliable and valuable intermediate for advanced chemical synthesis. The strategic placement of the bromine atom and the methyl ester group provides chemists with the tools to build molecular complexity, driving innovation in drug discovery and materials science.
References
- 1. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 4-bromobenzo[b]thiophene-2-caboxylate | [frontierspecialtychemicals.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 4-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound CAS#: [m.chemicalbook.com]
- 8. This compound [acrospharma.co.kr]
- 9. 360575-29-7|this compound|BLD Pharm [bldpharm.com]
- 10. Methyl 4-bromothiophene-2-carboxylate(62224-16-2) 1H NMR [m.chemicalbook.com]
- 11. Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-bromobenzo[b]thiophene-2-carboxylate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 4-bromobenzo[b]thiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the underlying principles that govern the compound's magnetic resonance behavior. We will explore the theoretical basis for the expected chemical shifts and coupling patterns, provide a robust, field-proven protocol for sample analysis, and visually map the proton relationships within the molecule.
Foundational Principles: Structure and Proton Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[1] For a molecule like this compound (Molecular Formula: C₁₀H₇BrO₂S), ¹H NMR allows us to precisely map its proton framework, confirming its identity and purity.[2] The benzo[b]thiophene core is a significant scaffold in medicinal chemistry, appearing in compounds with a range of biological activities, making unambiguous characterization essential.[3][4]
The structure possesses four unique sets of protons, each residing in a distinct electronic environment, which will give rise to four discrete signals in the ¹H NMR spectrum.
-
Methyl Protons (-OCH₃): A group of three chemically equivalent protons on the methyl ester.
-
Thiophene Proton (H-3): A single proton on the thiophene ring.
-
Benzo Protons (H-5, H-6, H-7): Three distinct protons on the fused benzene ring, forming a complex spin system.
Understanding the interplay of inductive effects, resonance, and spin-spin coupling is key to deconstructing the final spectrum.
Predictive Analysis of the ¹H NMR Spectrum
The following analysis is based on established principles of NMR spectroscopy, including substituent effects and typical coupling constants observed in heterocyclic and aromatic systems.[5][6][7]
The Methyl Ester Protons (-OCH₃)
The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet . Positioned on an oxygen atom adjacent to a carbonyl group, these protons are deshielded, and their signal is expected to appear in the range of δ 3.9 - 4.0 ppm . This characteristic downfield shift is a reliable indicator of a methyl ester functionality.
The Thiophene Ring Proton (H-3)
The proton at the C-3 position of the benzo[b]thiophene ring is a unique singlet. It has no adjacent proton neighbors to couple with, as the adjacent positions (C-2 and C-3a) are quaternary. Its chemical environment is heavily influenced by the electron-withdrawing carboxylate group at C-2 and the anisotropic effect of the fused aromatic ring. This leads to significant deshielding, placing its signal far downfield. We predict this singlet to appear around δ 8.0 - 8.3 ppm . Long-range coupling (over four or five bonds) in such systems is occasionally observed but is typically very small (J < 1 Hz) and may only result in slight peak broadening.[8]
The Aromatic Protons: An ABC Spin System (H-5, H-6, H-7)
The protons on the benzene portion of the molecule (H-5, H-6, and H-7) constitute an ABC spin system, where each proton has a unique chemical shift and couples to the others differently.
-
H-7: This proton is ortho to H-6 and meta to H-5. Its primary interaction is the strong ortho coupling with H-6. Due to the influence of the electron-donating sulfur atom, it is expected to be the most upfield of the aromatic protons. It will appear as a doublet with a typical ortho coupling constant (³J) of 7-9 Hz. We predict its chemical shift to be in the region of δ 7.3 - 7.5 ppm .
-
H-5: This proton is ortho to H-6 and adjacent to the strongly electron-withdrawing and deshielding bromine atom. This proximity to bromine will shift its signal significantly downfield relative to the other aromatic protons. It will appear as a doublet due to ortho coupling with H-6, with a ³J value of approximately 7-9 Hz. Its predicted chemical shift is around δ 7.8 - 8.0 ppm .
-
H-6: This proton is situated between H-5 and H-7. It is ortho-coupled to both, resulting in a more complex splitting pattern. It will be split into a doublet by H-7 (³J ≈ 7-9 Hz) and each of those peaks will be split into another doublet by H-5 (³J ≈ 7-9 Hz). This results in a doublet of doublets (dd) . Since the two ortho coupling constants are expected to be similar, this signal may appear as a pseudo-triplet. Its chemical shift will be intermediate between H-5 and H-7, predicted around δ 7.4 - 7.6 ppm .
Summary of Predicted ¹H NMR Spectral Data
The anticipated data points for the ¹H NMR spectrum of this compound, assuming acquisition in CDCl₃, are summarized below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ | 3.9 - 4.0 | Singlet (s) | N/A | 3H |
| H-3 | 8.0 - 8.3 | Singlet (s) | N/A | 1H |
| H-5 | 7.8 - 8.0 | Doublet (d) | ³J ≈ 7-9 | 1H |
| H-6 | 7.4 - 7.6 | Doublet of Doublets (dd) | ³J ≈ 7-9 (for both couplings) | 1H |
| H-7 | 7.3 - 7.5 | Doublet (d) | ³J ≈ 7-9 | 1H |
Experimental Protocol for Spectrum Acquisition
This protocol describes a self-validating system for obtaining a high-resolution ¹H NMR spectrum. The key to trustworthy data lies in meticulous sample preparation and correct instrument parameterization.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[1] Following these steps ensures a homogenous, contaminant-free sample suitable for high-field NMR analysis.
-
Glassware and Tube Selection: Use a clean, dry 5 mm NMR tube that is free of scratches or chips. Do not dry NMR tubes in an oven, as this can cause warping which may damage the spectrometer probe.[9]
-
Sample Weighing: Accurately weigh approximately 5-15 mg of this compound into a clean, dry vial.[10]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak at δ ~7.26 ppm, which can serve as an internal reference.[10] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at δ 0.00 ppm, for accurate chemical shift calibration.
-
Homogenization: Gently swirl or vortex the vial to ensure the compound is fully dissolved. A clear, particulate-free solution is critical for high resolution.[9][11]
-
Filtration and Transfer: Prepare a filter pipette by tightly packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it. Filter the solution directly into the NMR tube to remove any dust or undissolved microparticles. The final sample height in the tube should be approximately 4-5 cm.[9][11]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Spectrometer Setup and Data Acquisition
-
Instrument Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the CDCl₃ to "lock" the magnetic field, ensuring stability during the experiment.[1]
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This process is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Angle: Set to a 30-45° pulse angle to allow for a shorter relaxation delay.
-
Acquisition Time (at): Set to 2-4 seconds.
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Perform baseline correction to ensure the baseline is flat.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm or the residual CDCl₃ peak to δ 7.26 ppm.
-
Integrate the signals and measure the chemical shifts and coupling constants.
-
Visualization of Molecular Structure and Proton Relationships
The following diagram illustrates the structure of this compound and the key coupling interactions between the aromatic protons.
Figure 1. Molecular structure of this compound with proton labels and key ortho-coupling relationships indicated.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis reveals four distinct signals corresponding to the methyl, thiophene, and benzene ring protons. The chemical shifts are dictated by the inductive and anisotropic effects of the bromine substituent, the ester group, and the fused heterocyclic system. The splitting patterns, particularly the doublet of doublets for H-6, are definitive proof of the substitution pattern on the aromatic ring. By following a rigorous experimental protocol, a high-quality, interpretable spectrum can be reliably obtained, serving as a critical tool for identity confirmation and purity assessment in any research or development setting.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. mun.ca [mun.ca]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
An In-depth Technical Guide to 13C NMR Data for Substituted Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of substituted benzothiophenes. As a critical tool in the arsenal of synthetic and medicinal chemists, a deep understanding of the 13C NMR landscape of this important heterocyclic scaffold is paramount for unambiguous structure elucidation, reaction monitoring, and the rational design of novel therapeutic agents. This document moves beyond a simple catalog of chemical shifts, delving into the underlying electronic principles that govern these values and offering field-proven methodologies for acquiring high-quality, reliable data.
The Benzothiophene Core: A Privileged Scaffold in Medicinal Chemistry
The benzothiophene moiety, a bicyclic system consisting of a fused benzene and thiophene ring, is a cornerstone in the architecture of numerous biologically active compounds. Its unique electronic properties and conformational rigidity have made it a sought-after scaffold in drug discovery, with applications ranging from oncology to central nervous system disorders. The precise substitution pattern on the benzothiophene ring system is often the key determinant of a molecule's pharmacological activity. Consequently, the ability to definitively characterize these substitution patterns is of utmost importance, and 13C NMR spectroscopy stands as a primary and powerful technique for this purpose.
The numbering of the benzothiophene ring system, which will be used throughout this guide, is as follows:
Caption: Numbering convention for the benzothiophene ring system.
Fundamentals of 13C NMR Spectroscopy in the Context of Benzothiophenes
13C NMR spectroscopy provides a direct window into the carbon framework of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment. In aromatic systems like benzothiophene, the 13C chemical shifts are primarily influenced by a combination of inductive and resonance effects imparted by substituents.
-
Inductive Effects: These are transmitted through the sigma (σ) bond framework and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) will deshield (shift downfield to higher ppm values) nearby carbon atoms, while electron-donating groups (EDGs) will cause a shielding effect (shift upfield to lower ppm values). This effect is strongest at the ipso-carbon (the carbon directly attached to the substituent) and diminishes with distance.
-
Resonance (Mesomeric) Effects: These effects are transmitted through the pi (π) electron system of the aromatic rings. EDGs with lone pairs of electrons (e.g., -NH2, -OH, -OCH3) can donate electron density into the ring system, causing a significant shielding of the ortho and para carbons. Conversely, EWGs that can withdraw electron density from the ring through resonance (e.g., -NO2, -CN, -C=O) will deshield the ortho and para positions.
The interplay of these two effects determines the final observed chemical shift for each carbon atom in a substituted benzothiophene.
13C NMR of Unsubstituted Benzothiophene: The Reference Standard
To understand the impact of substituents, we must first establish the baseline chemical shifts of the parent benzothiophene molecule. The following table provides the assigned 13C NMR chemical shifts for unsubstituted benzothiophene.
Table 1: 13C NMR Chemical Shifts (δ, ppm) of Unsubstituted Benzothiophene
| Carbon Atom | Chemical Shift (ppm) in CDCl3 |
| C2 | 126.4 |
| C3 | 123.9 |
| C3a | 139.8 |
| C4 | 124.3 |
| C5 | 124.2 |
| C6 | 122.5 |
| C7 | 123.5 |
| C7a | 139.5 |
Data sourced from publicly available spectral databases.
The Influence of Substituents on Benzothiophene 13C NMR Chemical Shifts
The introduction of a substituent onto the benzothiophene ring system leads to predictable, yet often complex, changes in the 13C NMR spectrum. The following sections and data tables provide an overview of these substituent-induced chemical shifts (SCS) for a range of common electron-donating and electron-withdrawing groups at various positions.
Electron-Donating Groups (EDGs)
EDGs generally cause an upfield shift (shielding) of the carbon atoms in the benzothiophene ring, particularly at the ortho and para positions relative to the point of attachment.
Table 2: Representative 13C NMR Data for Benzothiophenes with Electron-Donating Groups
| Substituent | Position | C2 (ppm) | C3 (ppm) | C3a (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C7a (ppm) |
| -CH3 | 2 | 139.5 | 123.4 | 139.8 | 124.0 | 124.0 | 122.3 | 123.5 | 139.4 |
| -OCH3 | 3 | 110.1 | 155.0 | 134.7 | 124.1 | 123.8 | 122.6 | 123.3 | 140.2 |
| -NH2 | 5 | 128.0 | 122.1 | 132.1 | 107.9 | 146.5 | 112.9 | 124.8 | 141.0 |
Note: The presented data is a compilation from various literature sources and may have been recorded in different solvents, leading to minor variations. The primary purpose is to illustrate the trend of chemical shift changes.
Electron-Withdrawing Groups (EWGs)
EWGs typically cause a downfield shift (deshielding) of the carbon atoms in the benzothiophene ring, with the most pronounced effects at the ipso, ortho, and para carbons.
Table 3: Representative 13C NMR Data for Benzothiophenes with Electron-Withdrawing Groups
| Substituent | Position | C2 (ppm) | C3 (ppm) | C3a (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C7a (ppm) |
| -NO2 | 2 | 152.0 | 125.1 | 138.0 | 125.4 | 125.9 | 124.0 | 124.5 | 140.1 |
| -CN | 3 | 130.5 | 108.2 | 140.5 | 126.1 | 125.8 | 124.2 | 125.0 | 138.9 |
| -COCH3 | 2 | 144.3 | 132.8 | 139.2 | 125.0 | 126.9 | 124.8 | 128.5 | 140.0 |
| -COOH | 6 | 127.2 | 124.5 | 140.3 | 125.1 | 128.5 | 132.0 | 122.8 | 138.8 |
Note: The presented data is a compilation from various literature sources and may have been recorded in different solvents, leading to minor variations. The primary purpose is to illustrate the trend of chemical shift changes.
The following diagram illustrates the general electronic effects of EDGs and EWGs on the benzothiophene ring, which in turn influence the 13C chemical shifts.
Caption: Influence of EDGs and EWGs on the electronic environment of the benzothiophene ring.
Experimental Protocols for High-Quality 13C NMR Data Acquisition
The acquisition of reliable and reproducible 13C NMR data is contingent upon a well-defined and consistently applied experimental protocol. The following sections provide a detailed, field-proven methodology for the analysis of substituted benzothiophenes.
Sample Preparation
Proper sample preparation is the first and one of the most critical steps in obtaining a high-quality NMR spectrum.[1][2][3]
-
Sample Quantity: For a standard 13C NMR spectrum, aim for a sample concentration that allows for a sufficient signal-to-noise ratio to be achieved in a reasonable time. Typically, 10-50 mg of the benzothiophene derivative dissolved in 0.5-0.7 mL of deuterated solvent is adequate.[3] For quantitative 13C NMR, accurate weighing of the sample is crucial.[4]
-
Solvent Selection: The choice of deuterated solvent is critical. It must dissolve the sample completely and should not have signals that overlap with the resonances of interest. Deuterated chloroform (CDCl3) is a common choice for many organic compounds due to its good solvating power and relatively simple solvent signal.[5] For more polar benzothiophene derivatives, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) may be more appropriate.
-
Filtration: It is imperative to filter the sample solution directly into the NMR tube to remove any particulate matter.[2] Suspended solids can severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution. A Pasteur pipette with a small plug of glass wool is a simple and effective filter.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often used, with its signal set to 0.00 ppm.[3] However, for many modern spectrometers, the residual solvent signal can be used as a secondary reference.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard proton-decoupled 13C NMR experiment. For quantitative analysis, specific modifications are necessary as outlined in the subsequent section.
-
Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling is typically employed.
-
Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to encompass the full range of carbon chemical shifts in substituted benzothiophenes.
-
Acquisition Time (at): An acquisition time of 1-2 seconds is generally a good starting point.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei between scans.[5]
-
Number of Scans (ns): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required compared to 1H NMR.[4] The number of scans can range from several hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.
-
Pulse Angle: A flip angle of 30-45° is often used to allow for a shorter relaxation delay.[5] For quantitative measurements, a 90° pulse is used in conjunction with a longer relaxation delay.[4]
Protocol for Quantitative 13C NMR
For accurate quantification, the integrated area of a 13C NMR signal must be directly proportional to the number of nuclei it represents. To achieve this, the variable Nuclear Overhauser Effect (NOE) must be suppressed, and all carbons must be allowed to fully relax between pulses.[4][6][7][8]
-
Pulse Sequence: An inverse-gated decoupling sequence is used. In this sequence, the proton decoupler is only on during the acquisition of the FID, not during the relaxation delay. This suppresses the NOE.
-
Relaxation Delay (d1): The relaxation delay must be at least 5 times the longest T1 relaxation time of any carbon in the molecule (d1 ≥ 5 × T1max).[4] Quaternary carbons often have very long T1 values, sometimes on the order of tens of seconds, necessitating long relaxation delays.
-
Relaxation Agents: To shorten the long T1 relaxation times and thus reduce the overall experiment time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)3) can be added to the sample.[4]
The following diagram outlines the general workflow for acquiring and processing 13C NMR data for a substituted benzothiophene.
Caption: A generalized workflow for the 13C NMR analysis of substituted benzothiophenes.
Data Processing and Analysis
Modern NMR software packages such as Mnova or TopSpin offer a suite of tools for processing and analyzing 13C NMR data.[9][10][11]
-
Fourier Transformation: The raw free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated using the signal of the internal standard or the residual solvent peak.
-
Peak Picking and Integration: Peaks are identified, and for quantitative analysis, their integrals are determined.
Advanced NMR Techniques for Unambiguous Signal Assignment
For complex substituted benzothiophenes, the standard 1D 13C NMR spectrum may not be sufficient for unambiguous assignment of all carbon signals. In such cases, a variety of 2D NMR techniques can be employed.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for determining the multiplicity of carbon signals, distinguishing between CH, CH2, and CH3 groups. Quaternary carbons are typically absent in DEPT-135 spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. It is a powerful tool for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for piecing together the carbon skeleton of a molecule.
Conclusion
13C NMR spectroscopy is an indispensable technique for the structural characterization of substituted benzothiophenes. A thorough understanding of the interplay between substituent electronic effects and the resulting chemical shifts, coupled with rigorous experimental methodology, empowers researchers to confidently elucidate the structures of these important molecules. By leveraging the principles and protocols outlined in this guide, scientists in academia and the pharmaceutical industry can accelerate their research and development efforts, ultimately contributing to the discovery of new and improved medicines.
References
- 1. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sc.edu [sc.edu]
- 7. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mnova NMR | Automatic data processing | Bruker [bruker.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Mass Spectrometry Analysis of Brominated Benzothiophenes
This guide provides a comprehensive overview of the mass spectrometric analysis of brominated benzothiophenes, a class of compounds of increasing interest in pharmaceutical development and environmental science. From fundamental principles to advanced hyphenated techniques, this document offers researchers, scientists, and drug development professionals the technical insights and field-proven protocols necessary for confident structural elucidation and quantification.
The Foundational Signature: Understanding Bromine's Isotopic Pattern
The unequivocal identification of brominated compounds via mass spectrometry hinges on the unique isotopic distribution of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance.[1][2][3] This near 1:1 ratio creates a characteristic isotopic cluster for any ion containing a bromine atom, manifesting as two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).[1][2][3] This "M" and "M+2" pattern is a definitive fingerprint for the presence of a single bromine atom.
For molecules containing multiple bromine atoms, the isotopic pattern becomes more complex but remains highly predictable. The relative intensities of the peaks in the isotopic cluster follow the binomial expansion (a+b)ⁿ, where 'n' is the number of bromine atoms.
| Number of Bromine Atoms | Isotopic Peaks | Intensity Ratio (Approximate) |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
| 4 | M, M+2, M+4, M+6, M+8 | 1:4:6:4:1 |
Table 1: Theoretical isotopic abundance patterns for molecules containing one to four bromine atoms.[2][4][5]
This predictable pattern is the primary diagnostic tool for determining the number of bromine atoms in an unknown benzothiophene derivative. High-resolution mass spectrometry (HRMS) further solidifies identification by providing accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments.[6][7][8][9]
Strategic Separation: Choosing the Right Hyphenated Technique
The analysis of brominated benzothiophenes is rarely performed on neat samples. Chromatographic separation prior to mass analysis is crucial for isolating analytes from complex matrices and separating isomers. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision driven by the physicochemical properties of the target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10][11] For many brominated benzothiophenes, particularly those with lower molecular weights and fewer polar functional groups, GC-MS provides excellent chromatographic resolution and sensitive detection.
Causality Behind Experimental Choices in GC-MS:
-
Volatility and Thermal Stability: The primary consideration for GC-MS is whether the brominated benzothiophene can be volatilized without degradation in the heated injector and column.[12] Highly brominated congeners or those with polar substituents may require derivatization to increase their volatility and thermal stability.[13][14][15]
-
Derivatization: For benzothiophenes containing active hydrogens (e.g., hydroxyl or carboxyl groups), derivatization via silylation is a common strategy.[14] This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving peak shape.[14][16]
-
Ionization Technique: Electron Ionization (EI) is the most common ionization source in GC-MS. It is a hard ionization technique that produces extensive fragmentation, providing a detailed mass spectrum that can be used for library matching and structural elucidation.[17] For enhanced sensitivity towards electrophilic compounds like brominated benzothiophenes, Negative Chemical Ionization (NCI) can be employed.[17] NCI is a softer ionization technique that often results in less fragmentation and a more abundant molecular ion, which is beneficial for molecular weight determination.
Experimental Workflow: GC-MS Analysis
The following diagram outlines a typical workflow for the GC-MS analysis of brominated benzothiophenes.
Caption: A typical workflow for the GC-MS analysis of brominated benzothiophenes.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For brominated benzothiophenes that are thermally labile, have high molecular weights, or are highly polar, LC-MS is the technique of choice.[18] LC-MS is particularly well-suited for analyzing compounds in complex biological or environmental matrices.
Causality Behind Experimental Choices in LC-MS:
-
Solubility and Polarity: The selection of the LC mobile and stationary phases is dictated by the polarity of the brominated benzothiophene. Reverse-phase chromatography with a C18 column is a common starting point for these relatively non-polar compounds.[19]
-
Ionization Technique: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources for LC-MS.[20] ESI is a soft ionization technique that is ideal for polar and ionic compounds, often producing intact molecular ions ([M+H]⁺ or [M-H]⁻). APCI is better suited for less polar compounds and can tolerate higher flow rates and a wider range of mobile phases.[20]
-
Matrix Effects: A significant challenge in LC-MS, particularly with ESI, is the phenomenon of matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[21][22][23][24][25] Careful sample preparation, the use of matrix-matched calibrants, and internal standards are essential to mitigate these effects.[24][25]
Protocol: LC-MS/MS Analysis of Brominated Benzothiophenes in a Biological Matrix
-
Sample Preparation:
-
Homogenize 1 g of tissue sample with 5 mL of acetonitrile.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and dry it down under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of 50:50 methanol:water.
-
Filter through a 0.22 µm syringe filter prior to injection.
-
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Full scan from m/z 100-800, with data-dependent MS/MS on the top 3 most intense ions.
-
Deciphering the Fragments: Elucidating the Structure
The fragmentation patterns observed in the mass spectrum provide a roadmap to the molecule's structure. For brominated benzothiophenes, the fragmentation is influenced by the stable benzothiophene core and the presence of one or more bromine atoms.
Predicted Fragmentation Pathways
Key Predicted Fragmentations:
-
Loss of a Bromine Radical (•Br): This is often a primary fragmentation step, resulting in a peak at [M-79]⁺ or [M-81]⁺. The remaining cation is stabilized by the aromatic system.[27]
-
Loss of HBr: A common fragmentation for halogenated compounds, leading to a peak at [M-80]⁺ or [M-82]⁺.
-
Cleavage of the Thiophene Ring: The benzothiophene core can undergo ring cleavage, often with the loss of a CS radical or C₂H₂.[26]
-
Formation of a Bromobenzoyl Cation: If the benzothiophene has a carbonyl-containing substituent, alpha-cleavage can lead to the formation of a stable bromobenzoyl cation.[28]
Logical Relationship: Fragmentation of a Monobrominated Benzothiophene
The following diagram illustrates the predicted primary fragmentation pathways for a generic monobrominated benzothiophene under EI conditions.
Caption: Predicted primary fragmentation of a monobrominated benzothiophene.
Advanced Techniques for Unambiguous Identification
For complex analyses or when dealing with trace levels of brominated benzothiophenes, advanced mass spectrometry techniques are indispensable.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements (typically < 5 ppm).[6][9][29] This level of accuracy allows for the unambiguous determination of the elemental formula of a given ion, which is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.[8]
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and enhancing selectivity.[11][30] In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a brominated benzothiophene) is selected, fragmented, and the resulting product ions are analyzed. This provides a fragmentation spectrum that is specific to the selected precursor ion, which can be used to confirm the compound's identity and differentiate it from isomers.[30][31]
Conclusion: A Validated Approach to a Complex Challenge
The mass spectrometric analysis of brominated benzothiophenes requires a multi-faceted approach that combines strategic chromatographic separation with a deep understanding of their ionization and fragmentation behavior. By leveraging the characteristic isotopic signature of bromine, selecting the appropriate hyphenated technique, and employing advanced methods like HRMS and MS/MS, researchers can confidently identify and quantify these compounds in even the most complex matrices. The protocols and insights provided in this guide serve as a self-validating system, empowering scientists in their drug development and environmental monitoring endeavors.
References
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- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
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- 5. whitman.edu [whitman.edu]
- 6. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]
- 12. dl.astm.org [dl.astm.org]
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- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. chromatographyonline.com [chromatographyonline.com]
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The Solubility of Methyl 4-bromobenzo[b]thiophene-2-carboxylate in Organic Solvents
An In-depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-bromobenzo[b]thiophene-2-carboxylate, a key intermediate in pharmaceutical and materials science research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a predictive solubility framework based on the principle of "like dissolves like" and provides a detailed, self-validating experimental protocol for the quantitative determination of solubility using the isothermal shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.
Introduction to this compound
This compound (CAS No: 360575-29-7) is a heterocyclic organic compound featuring a benzothiophene core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The compound's utility as a synthetic building block is largely dictated by its physicochemical properties, among which solubility is paramount. The ability to dissolve the compound in an appropriate solvent is the first step in nearly every application, from running a chemical reaction to performing chromatographic purification or developing a final formulation.
This guide addresses the practical need for a reliable understanding of the compound's solubility. We will first explore the theoretical principles governing solubility, then present a predictive analysis of its behavior in common organic solvents, and finally, provide a robust experimental protocol for researchers to determine precise quantitative solubility data.
Theoretical Framework for Solubility
The extent to which a solute dissolves in a solvent is governed by a combination of factors, including the intermolecular forces of the solute and solvent, temperature, and pressure.[1]
2.1 The "Like Dissolves Like" Principle
This long-standing chemical heuristic is the cornerstone of solubility prediction.[2][3][4] It states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.[5][6]
-
Polar Solvents (e.g., water, methanol, DMSO) have significant partial charges and are effective at dissolving polar and ionic solutes through dipole-dipole interactions or hydrogen bonding.
-
Non-polar Solvents (e.g., hexane, toluene) have symmetrical electron distribution and dissolve non-polar solutes primarily through weaker London dispersion forces.
This compound possesses both polar (ester group) and non-polar (brominated aromatic ring system) features, suggesting it will exhibit intermediate polarity and, therefore, nuanced solubility across a range of solvents.
2.2 Impact of Temperature
For most solid organic compounds dissolving in organic solvents, solubility increases with temperature.[1][7][8] An increase in temperature provides the system with more kinetic energy, which helps solvent molecules overcome the solute's crystal lattice energy—the energy holding the solid-state structure together.[1][7] This relationship is critical for techniques like recrystallization. However, the magnitude of this effect varies significantly between solute-solvent pairs and must be determined empirically.[9]
2.3 Physicochemical Profile of the Solute
The specific structural features of this compound are key to predicting its solubility.
| Property | Value | Source |
| CAS Number | 360575-29-7 | [10] |
| Molecular Formula | C₁₀H₇BrO₂S | [10] |
| Molecular Weight | 271.13 g/mol | [10] |
| Melting Point | 105-108 °C | [11][12][13] |
| Appearance | Solid | N/A |
| Calculated XLogP3 | 3.8 | [13] |
The relatively high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome for dissolution to occur. The calculated XLogP3 value of 3.8 indicates a significant non-polar character, predicting higher solubility in non-polar or moderately polar organic solvents compared to highly polar solvents like water.
Solubility Profile: Known Data and Predictive Analysis
Direct, quantitative solubility data for this compound is not widely published. However, some qualitative information is available.
Known Qualitative Solubility:
Based on the compound's structure and the "like dissolves like" principle, we can construct a predictive framework for its solubility in a broader range of common laboratory solvents.
| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |
| n-Hexane | 0.1 | Non-polar, Aliphatic | Low to Moderate | The large, non-polar aromatic system should interact favorably, but the polar ester group may limit solubility. |
| Toluene | 2.4 | Non-polar, Aromatic | Moderate to High | Pi-stacking interactions between toluene and the benzothiophene ring system should enhance solubility. |
| Dichloromethane | 3.1 | Moderately Polar | High | Its polarity is sufficient to interact with the ester group while effectively solvating the non-polar backbone. |
| Ethyl Acetate | 4.4 | Moderately Polar | High | As an ester itself, it shares functional similarity with the solute, promoting strong interactions. |
| Acetone | 5.1 | Moderately Polar | Moderate to High | A good general-purpose solvent that should effectively dissolve the compound. |
| Ethanol | 4.3 | Polar, Protic | Moderate | The polar hydroxyl group can interact with the solute's ester, but the overall polarity may be less optimal than aprotic solvents. |
| Methanol | 5.1 | Polar, Protic | Low to Moderate | Consistent with reported data ("Slightly soluble").[11] Its high polarity is less ideal for the large non-polar part of the molecule. |
| Water | 10.2 | Polar, Protic | Insoluble | The molecule's large, non-polar surface area and lack of significant hydrogen bonding capability will make it insoluble in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a gold-standard technique that is both accurate and reproducible.[14]
4.1 Rationale for Method Selection
The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. This is critical because it represents the maximum amount of solute that can be dissolved under specific conditions. By maintaining a constant temperature (isothermal), the primary variable influencing solubility is the solvent itself.
4.2 Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
4.3 Experimental Workflow Diagram
The following diagram outlines the key steps in the isothermal shake-flask method for determining solubility.
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
4.4 Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. Record the exact weight.
-
Solvent Addition: Add a precise, known volume of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.
-
Sampling: Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.
-
Filtration: Carefully draw a sample of the supernatant (the clear liquid above the solid) into a syringe. Immediately pass the liquid through a syringe filter directly into a clean vial. This step is critical to remove all undissolved micro-particles.
-
Dilution: Make a precise, quantitative dilution of the filtered saturated solution into a volumetric flask using the same solvent. The dilution factor should be chosen to bring the concentration into the linear range of the analytical method.
-
Analysis: Determine the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in that solvent at that temperature.
Safety and Handling Precautions
As with any chemical reagent, proper safety protocols must be followed when handling this compound and the associated organic solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Ventilation: Handle the compound and all organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16]
-
Handling: Avoid formation of dust and aerosols.[15] Keep away from heat and sources of ignition.[16]
-
First Aid:
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes.[15][17]
-
Inhalation: Move the person into fresh air.[15]
-
Ingestion: Rinse mouth with water and seek medical attention. Do not induce vomiting.[15]
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Prevent the chemical from entering drains.[15]
Users should always consult the most recent Safety Data Sheet (SDS) for the specific compound and solvents being used before beginning any experimental work.
Conclusion
While published quantitative data is limited, a strong predictive framework for the solubility of this compound can be established based on its physicochemical properties and fundamental chemical principles. The compound is predicted to have the highest solubility in moderately polar, aprotic solvents such as dichloromethane and ethyl acetate, with lower solubility in highly polar or purely non-polar solvents. This guide provides researchers with both the theoretical understanding to make informed solvent choices and a robust, validated experimental protocol to generate the precise, quantitative data required for process optimization, purification, and formulation in their specific research and development applications.
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The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzo[b]thiophene
Abstract
The benzo[b]thiophene core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, represents a cornerstone in the architecture of functional organic molecules. Initially discovered as a constituent of coal tar, this deceptively simple scaffold has become a "privileged structure" in medicinal chemistry and a versatile building block in materials science. This guide provides a comprehensive exploration of the discovery and historical evolution of benzo[b]thiophene chemistry. It traces the journey from its early identification and the development of classical synthetic routes to its pivotal role in blockbuster pharmaceuticals and advanced organic electronics. Through detailed protocols, mechanistic insights, and a historical narrative, this document offers researchers, scientists, and drug development professionals a thorough understanding of the enduring legacy and ongoing potential of benzo[b]thiophene compounds.
From Industrial Byproduct to Scientific Curiosity: The Dawn of Benzo[b]thiophene
The story of benzo[b]thiophene, also known historically as thianaphthene, is intrinsically linked to the rise of the coal tar industry in the 19th century. This era, marked by the birth of the synthetic dye industry with William Perkin's discovery of mauveine in 1856, spurred intense investigation into the chemical constituents of coal tar.[1][2]
While the exact moment of benzo[b]thiophene's first isolation is not as singularly documented as its simpler cousin, thiophene, its presence in petroleum-related deposits like lignite tar was recognized early on.[3] The seminal work on sulfur-containing heterocycles from this period was conducted by the German chemist Viktor Meyer . In 1882, while demonstrating a lecture experiment, Meyer discovered thiophene as an impurity in benzene derived from coal tar.[4][5][6] This discovery opened the floodgates to the study of "thiophenes and their benzo derivatives," as they would later be categorized.[7] Meyer's book, Die Thiophengruppe (The Thiophene Group), published in 1888, was a foundational text in this emerging field.[8]
The initial impetus for studying these sulfur-containing aromatics was not a quest for therapeutic agents but a need for pure starting materials for the burgeoning synthetic dye industry.[1][9] The close physical properties of benzo[b]thiophene and naphthalene, with which it is often found, made their separation a significant challenge for early industrial chemists.[10] This challenge, however, drove the development of analytical and synthetic methods that would lay the groundwork for the future of benzo[b]thiophene chemistry.
The Age of Synthesis: Forging the Benzo[b]thiophene Core
The ability to construct the benzo[b]thiophene skeleton in the laboratory was paramount to unlocking its potential. Over the decades, a vast arsenal of synthetic methodologies has been developed, evolving from harsh, classical conditions to elegant and highly efficient modern catalytic systems.
Classical Approaches: The Foundation of a Field
The early syntheses of benzo[b]thiophenes were often multi-step, low-yielding, and required forcing conditions. However, these classical methods established the fundamental bond-forming strategies that are still conceptually relevant today.
One of the most widely used early methods is the oxidative cyclization of o-mercaptocinnamic acids .[7] This approach, while limited to the preparation of benzo[b]thiophene-2-carboxylates, was a reliable route to functionalized derivatives.[7] Another foundational strategy involves the acid-catalyzed cyclization of arylthiomethyl ketones or 2-phenylthioacetaldehyde dialkyl acetals , which provided access to 3-substituted and 2-phenyl substituted benzo[b]thiophenes, respectively.[7]
A pivotal moment in the application of benzo[b]thiophene chemistry was the discovery of thioindigo by the German chemist Paul Friedländer in 1906.[5][11] Thioindigo, a sulfur analog of the ancient dye indigo, became an important vat dye, prized for its vibrant pink and red hues and its lightfastness.[12] The synthesis of thioindigo involves the alkylation of thiosalicylic acid with chloroacetic acid, followed by cyclization to form 2-hydroxythianaphthene, which is then converted to the final dye.[12] This discovery not only provided a significant commercial application for benzo[b]thiophene chemistry but also spurred further research into the synthesis of its derivatives.
Protocol 2.1: A Representative Classical Synthesis - Oxidative Cyclization of α-Mercaptocinnamic Acid
This protocol describes a classical method for the synthesis of the parent benzo[b]thiophene ring system.
Objective: To synthesize benzo[b]thiophene via the oxidative cyclization of α-mercaptocinnamic acid.[10]
Materials:
-
α-Mercaptocinnamic acid
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distillation apparatus
Procedure:
-
Preparation of the Alkaline Solution: Dissolve α-mercaptocinnamic acid in an aqueous solution of sodium hydroxide.
-
Oxidative Cyclization: Slowly add an aqueous solution of potassium ferricyanide to the alkaline solution of α-mercaptocinnamic acid with stirring. The reaction is typically carried out at room temperature.
-
Extraction: After the reaction is complete, extract the aqueous mixture with diethyl ether.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. Remove the diethyl ether by distillation.
-
Purification: The crude benzo[b]thiophene can be further purified by vacuum distillation.
Causality and Insights: This reaction proceeds through the oxidation of the thiol group, which then undergoes an intramolecular cyclization onto the double bond of the cinnamic acid moiety. The final step is an aromatization to form the stable benzo[b]thiophene ring. The use of a strong oxidizing agent like potassium ferricyanide is crucial for the initial oxidation step. The alkaline conditions are necessary to deprotonate the carboxylic acid and the thiol, making them more reactive.
The Modern Era: Catalysis and Efficiency
The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in the synthesis of benzo[b]thiophenes, driven by the advent of transition-metal catalysis. These modern methods offer significant advantages over classical approaches, including milder reaction conditions, higher yields, and greater functional group tolerance. A plethora of innovative methods are now available, including palladium-catalyzed C-H functionalization, copper-catalyzed annulation reactions, and gold-catalyzed carbothiolation.[13][14]
The Benzo[b]thiophene Scaffold in Modern Medicine: A Pillar of Drug Discovery
The unique structural and electronic properties of the benzo[b]thiophene ring system have made it a highly sought-after scaffold in medicinal chemistry.[15] Its relative planarity, combined with the electron-rich sulfur atom, allows for diverse interactions with biological targets.[16] This has led to the development of several blockbuster drugs across various therapeutic areas.
Raloxifene: A Pioneer in Selective Estrogen Receptor Modulation
The development of Raloxifene (Evista®) by Eli Lilly and Company is a landmark in the history of benzo[b]thiophene-based pharmaceuticals.[17] Initially investigated as a breast cancer therapy, raloxifene was found to have a unique profile of tissue-specific estrogen receptor activity.[18] It acts as an estrogen antagonist in breast and uterine tissue while exhibiting agonist activity in bone.[19] This profile led to its development as a selective estrogen receptor modulator (SERM).
Raloxifene was first approved by the FDA in 1997 for the prevention of postmenopausal osteoporosis.[20] Subsequent approvals followed for the treatment of osteoporosis and for the reduction of risk of invasive breast cancer in postmenopausal women.[20][21] The discovery and success of raloxifene solidified the importance of the 2-arylbenzo[b]thiophene scaffold in SERM design and spurred the development of numerous other compounds in this class.[15][22]
| Drug (Brand Name) | Developer | First Approval (U.S.) | Therapeutic Area |
| Raloxifene (Evista®) | Eli Lilly and Company | 1997 | Osteoporosis, Breast Cancer Risk Reduction[20] |
| Zileuton (Zyflo®) | Abbott Laboratories | 1996 | Asthma[5] |
| Sertaconazole (Ertaczo®) | Ferrer | Approved in Europe in the early 1990s | Fungal Infections[11] |
Zileuton: Targeting the Inflammatory Cascade in Asthma
Developed by Abbott Laboratories and introduced in 1996, Zileuton (Zyflo®) is an orally active inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1][5] Leukotrienes are potent inflammatory mediators that play a central role in the pathophysiology of asthma.[4] By inhibiting their production, zileuton reduces inflammation, bronchoconstriction, and mucus production in the airways.[4][23]
The core of the zileuton molecule is a benzo[b]thiophene ring, demonstrating the scaffold's utility beyond hormone receptor modulation. The discovery of zileuton was a significant advancement in asthma therapy, as it represented a new class of anti-inflammatory drugs that targeted a specific pathway in the inflammatory cascade.[9]
Sertaconazole: A Broad-Spectrum Antifungal Agent
Sertaconazole (Ertaczo®) , developed by the Spanish pharmaceutical company Ferrer, is a topical antifungal agent that features a benzo[b]thiophene moiety.[11] It belongs to the imidazole class of antifungals and exerts its effect by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. The presence of the benzo[b]thiophene ring distinguishes it from many other imidazole antifungals and is thought to contribute to its broad spectrum of activity.
Protocol 3.1: Synthesis of a Key Intermediate for Sertaconazole
This protocol outlines the synthesis of 3-bromomethyl-7-chlorobenzo[b]thiophene, a crucial building block for the synthesis of Sertaconazole.[2][8][10][16]
Objective: To synthesize 3-bromomethyl-7-chlorobenzo[b]thiophene from 3-methyl-7-chlorobenzo[b]thiophene.
Materials:
-
3-methyl-7-chlorobenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
n-Heptane (solvent)
-
Petroleum ether (for washing)
-
Reaction flask with reflux condenser and magnetic stirrer
-
200W light bulb for irradiation
Procedure:
-
Charging the Reactor: In a reaction flask, combine 29.3 g of 3-methyl-7-chloro-1-benzothiophene and 230 g of n-heptane.
-
Initiation: Begin stirring the mixture and irradiate with a 200W bulb. Add 1.76 g of benzoyl peroxide to the flask.
-
Heating: Heat the reaction mixture to reflux.
-
Addition of Brominating Agent: Add 29.89 g of N-bromosuccinimide in batches to the boiling solution.
-
Reaction: After the addition of NBS is complete, continue to stir the mixture under reflux for 4 hours.
-
Work-up: Cool the reaction mixture, and filter to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure until a precipitate forms. Allow the mixture to stand for 3-5 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration and wash the filter cake with petroleum ether to yield 3-bromomethyl-7-chlorobenzo[b]thiophene.
Causality and Insights: This reaction is a free radical bromination. The benzoyl peroxide, upon heating and irradiation, generates radicals that initiate the reaction. The radical abstracts a hydrogen atom from the methyl group at the 3-position of the benzo[b]thiophene, which is an allylic-like position and thus more susceptible to radical halogenation. The resulting benzylic radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like n-heptane is typical for radical reactions.
Beyond Biology: Benzo[b]thiophene in Materials Science
The same electronic properties that make benzo[b]thiophenes attractive in medicinal chemistry also render them valuable in the field of materials science. Their rigid, planar structure and the potential for extensive π-conjugation make them excellent candidates for organic semiconductors.[24] These materials are at the heart of next-generation electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[18][25]
By chemically modifying the benzo[b]thiophene core—for example, by fusing multiple units together or by adding various functional groups—researchers can fine-tune the material's electronic properties, such as its energy levels (HOMO and LUMO) and charge carrier mobility.
A notable example is the class of materials based on benzo[1,2-b:4,5-b']dithiophene (BDT) . These molecules, which contain a central benzene ring fused with two thiophene rings, have been extensively used as donor units in organic solar cells. Polymers based on BDT derivatives have achieved high power conversion efficiencies due to their deep HOMO energy levels and strong intramolecular charge transfer.[26][27]
| Material | Application | Key Performance Metric |
| PTBDT-BT | Organic Solar Cell | Power Conversion Efficiency: 4.61%[26] |
| OEG-BTBT | Organic Field-Effect Transistor | Low solubility, challenging for high-performance devices |
| POCz₂-BTBTOx₄ | OLED Emitter | High Photoluminescence Quantum Yield (22% in neat film)[25] |
Conclusion and Future Outlook
From its humble origins as an impurity in coal tar to its current status as a privileged scaffold in drug discovery and a key component in advanced materials, the journey of benzo[b]thiophene is a testament to the power of chemical synthesis and the endless potential of organic molecules. The historical progression from classical, often brutal, synthetic methods to modern, elegant catalytic strategies has unlocked access to a vast chemical space, enabling the creation of life-changing medicines and cutting-edge technologies.
As our understanding of biology and materials science deepens, the demand for novel, functional molecules will only continue to grow. The benzo[b]thiophene core, with its inherent versatility and rich history of innovation, is poised to remain a central player in these future endeavors. The ongoing development of new synthetic methodologies will undoubtedly lead to the discovery of benzo[b]thiophene derivatives with unprecedented properties and applications, ensuring that this enduring scaffold will continue to shape the future of science and technology for years to come.
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- 24. New [1]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03239J [pubs.rsc.org]
- 25. Synthesis and photovoltaic properties of benzo[1,2-b:4,5-b′]dithiophene derivative-based polymers with deep HOMO levels - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
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role of benzothiophenes as privileged structures in medicinal chemistry
Benzothiophene: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a fertile ground for the development of novel therapeutics across a wide range of diseases. Among these elite scaffolds, the benzothiophene core—a bicyclic aromatic system comprising a benzene ring fused to a thiophene ring—has emerged as a cornerstone of modern drug design.[1][2] Its unique physicochemical properties, including its role as a bioisostere for endogenous structures like indole, combined with its synthetic tractability, have enabled the creation of a diverse array of clinically successful drugs.[1] This guide provides a detailed exploration of the benzothiophene scaffold, elucidating the structural and electronic features that confer its privileged status. Through an analysis of key approved drugs such as Raloxifene, Zileuton, Sertaconazole, and Brexpiprazole, we will dissect the specific molecular interactions and mechanisms of action that drive their therapeutic efficacy. Furthermore, this document will outline fundamental synthetic strategies and present a forward-looking perspective on the untapped potential of this remarkable heterocyclic system.
The Benzothiophene Scaffold: Anatomy of a Privileged Structure
The designation of a chemical scaffold as "privileged" stems from its proven ability to serve as a versatile template for potent and selective ligands against various biological targets. The benzothiophene nucleus exemplifies this concept through a combination of key structural and electronic attributes.
-
Structural Rigidity and Planarity: The fused bicyclic nature of benzothiophene provides a defined and relatively rigid conformation. This pre-organization reduces the entropic penalty upon binding to a target protein, often contributing to higher binding affinity.
-
Bioisosterism: Benzothiophene is a classic bioisostere of naturally occurring bicyclic aromatic systems like indole (found in tryptophan) and naphthalene.[3] This mimicry allows benzothiophene-based molecules to fit into binding sites intended for endogenous ligands. The replacement of indole's N-H with a sulfur atom alters hydrogen bonding capacity, lipophilicity, and metabolic stability, providing medicinal chemists with a powerful tool to fine-tune pharmacokinetic and pharmacodynamic properties.[1][3]
-
Tunable Electronics and Lipophilicity: The electron-rich sulfur atom influences the aromatic system's electronic distribution and provides a potential site for hydrogen bonding or metal coordination.[1] The overall scaffold possesses moderate lipophilicity, which is crucial for membrane permeability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Synthetic Accessibility: A wide variety of synthetic methods, including cyclization techniques and transition-metal-catalyzed reactions, allow for the regioselective functionalization of both the benzene and thiophene rings.[4][5] This enables the systematic exploration of structure-activity relationships (SAR), which is the correlation between a molecule's chemical structure and its biological activity.[6][7]
Caption: Logical relationship of Benzothiophene as a bioisostere.
Case Studies: Benzothiophene Drugs in Clinical Practice
The true measure of a privileged scaffold is the success of the drugs derived from it. The benzothiophene core is central to numerous FDA-approved medicines targeting a wide spectrum of diseases.[8][9]
| Drug Name | Trade Name(s) | Mechanism of Action | Therapeutic Area |
| Raloxifene | Evista | Selective Estrogen Receptor Modulator (SERM) | Osteoporosis, Breast Cancer Prevention |
| Zileuton | Zyflo | 5-Lipoxygenase (5-LOX) Inhibitor | Asthma |
| Sertaconazole | Ertaczo | 14α-demethylase inhibitor / Membrane Disruption | Fungal Infections |
| Brexpiprazole | Rexulti | Dopamine D2 & Serotonin 5-HT1A Partial Agonist | Schizophrenia, Depression |
Raloxifene: Tissue-Specific Gene Regulation
Raloxifene is a second-generation Selective Estrogen Receptor Modulator (SERM) that exemplifies the utility of the benzothiophene scaffold in achieving tissue-specific effects.[10][11] Its mechanism relies on binding to estrogen receptors (ERα and ERβ), but its pharmacological output—agonist or antagonist—is tissue-dependent.[10][12]
-
Mechanism of Action: When raloxifene binds to the estrogen receptor, it induces a unique conformational change in the receptor protein.[11][12] This altered conformation affects the receptor's interaction with co-regulatory proteins (coactivators and corepressors).
-
In Bone: The raloxifene-ER complex recruits coactivators, mimicking the effect of estrogen. This leads to the activation of genes that decrease bone resorption, thereby preserving bone mineral density.[10][13] This makes it effective for treating and preventing postmenopausal osteoporosis.[10]
-
In Breast and Uterine Tissue: The complex recruits corepressors, blocking the action of estrogen.[12][14] This antagonist effect inhibits the proliferation of estrogen-sensitive cells, reducing the risk of invasive breast cancer.[10][13]
-
The benzothiophene core of raloxifene acts as a rigid scaffold that correctly positions the key phenolic hydroxyl group and the side chain to interact with critical amino acid residues in the ER's ligand-binding pocket, driving this differential activity.[15][16]
Caption: Simplified Raloxifene and Estrogen Receptor signaling pathway.
Zileuton: Targeted Enzyme Inhibition
Zileuton is an anti-inflammatory agent used for the management of chronic asthma.[17] It demonstrates the benzothiophene core's role in creating highly specific enzyme inhibitors.
-
Mechanism of Action: Zileuton directly inhibits 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene biosynthesis pathway.[18][19] Leukotrienes are potent inflammatory mediators that cause bronchoconstriction, mucus secretion, and airway inflammation in asthma.[18] Zileuton's inhibitory action is achieved through a dual mechanism targeting the enzyme's active site:
-
Iron Chelation: The N-hydroxyurea moiety of Zileuton chelates the non-heme iron atom (Fe³⁺) that is essential for 5-LOX catalytic activity.[20]
-
Redox Inhibition: Zileuton can also act as a reducing agent, converting the active ferric (Fe³⁺) state of the iron to an inactive ferrous (Fe²⁺) state.[20] By blocking 5-LOX, Zileuton prevents the formation of all leukotrienes (e.g., LTB₄, LTC₄, LTD₄, LTE₄), leading to reduced airway inflammation and improved asthma control.[17][18] Some studies suggest Zileuton may also suppress prostaglandin biosynthesis by interfering with arachidonic acid release, adding to its anti-inflammatory profile.[21]
-
Sertaconazole: A Dual-Action Antifungal
Sertaconazole is a topical antifungal agent that showcases the unique chemical properties imparted by the benzothiophene ring.[3][22]
-
Mechanism of Action: Sertaconazole has a multifaceted mechanism of action against fungal pathogens like Candida albicans.[3][23]
-
Ergosterol Synthesis Inhibition: Like other azole antifungals, it inhibits the cytochrome P450 enzyme 14α-demethylase.[24][25] This enzyme is critical for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.[22][23] Disruption of this process impairs fungal growth (fungistatic effect).[25]
-
Direct Membrane Disruption: Uniquely, the benzothiophene ring in sertaconazole mimics the amino acid tryptophan.[3] This allows it to insert into the fungal cell membrane, creating pores that lead to leakage of vital cellular components like ATP.[3] This direct, non-sterol-related membrane damage results in rapid fungal cell death (fungicidal effect).[3][22] This dual mechanism makes sertaconazole a highly effective agent and may reduce the likelihood of resistance development.[25]
-
Brexpiprazole: Fine-Tuning Neurotransmitter Systems
Brexpiprazole is a third-generation atypical antipsychotic used to treat schizophrenia and as an adjunctive therapy for major depressive disorder.[26][27] Its complex pharmacology highlights the benzothiophene scaffold's role in designing modulators of G-protein coupled receptors (GPCRs).
-
Mechanism of Action: Brexpiprazole is classified as a serotonin-dopamine activity modulator (SDAM).[27] Its therapeutic effect arises from a unique combination of activities at multiple neurotransmitter receptors:[26][28]
-
Partial Agonist at Dopamine D₂ Receptors: It stimulates D₂ receptors but to a lesser degree than dopamine itself.[26][29] This helps to stabilize dopaminergic activity, reducing the "hyperactive" signaling associated with psychosis without completely blocking it, which can cause motor side effects.[26] Its intrinsic activity at D₂ receptors is lower than the similar drug aripiprazole, which may contribute to a lower incidence of side effects like akathisia.[28][30]
-
Partial Agonist at Serotonin 5-HT₁ₐ Receptors: This action contributes to its antidepressant and anxiolytic effects.[26][29]
-
Potent Antagonist at Serotonin 5-HT₂ₐ Receptors: This is a common feature of atypical antipsychotics and is believed to improve negative symptoms and reduce extrapyramidal side effects.[26][28] The benzothiophene moiety in brexpiprazole is a key part of the molecule that dictates its binding affinity and functional activity at these critical CNS targets.[27][28]
-
Synthetic Strategies and Methodologies
The successful application of the benzothiophene scaffold in drug discovery is heavily reliant on robust and versatile synthetic chemistry. Various methods exist for constructing the core ring system, allowing for diverse substitution patterns.
General Synthetic Workflow
A typical drug discovery campaign centered on a benzothiophene scaffold follows a logical progression from initial synthesis to lead optimization.
Caption: A generalized workflow for benzothiophene-based drug discovery.
Example Protocol: Synthesis via Cinnamic Acid Derivative
One common laboratory-scale method involves the reaction of a substituted cinnamic acid with thionyl chloride. This approach provides a direct route to functionalized benzothiophene-2-carbonyl chlorides, which are versatile intermediates.[31]
Objective: To synthesize a 3-chlorobenzo[b]thiophene-2-carbonyl chloride intermediate.
Materials:
-
Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalyst)
-
Chlorobenzene (solvent)
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cinnamic acid in chlorobenzene.
-
Catalyst Addition: Add a catalytic amount of pyridine to the solution.
-
Thionyl Chloride Addition: Slowly add thionyl chloride to the reaction mixture via the dropping funnel. The reaction is exothermic and will release HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude product, 3-chlorobenzo[b]thiophene-2-carbonylchloride, can be purified by recrystallization or column chromatography to yield the desired intermediate for further derivatization.[31]
Future Perspectives and Conclusion
The benzothiophene scaffold is far from being fully exploited. Its remarkable versatility continues to inspire medicinal chemists to explore new therapeutic frontiers. Current research is focused on developing novel benzothiophene derivatives as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4][32] The design of covalent inhibitors, where a reactive group is appended to the scaffold to form an irreversible bond with the target protein, represents a particularly promising strategy for overcoming drug resistance, for example, in cancer therapy.[33]
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sertaconazole - Wikipedia [en.wikipedia.org]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 6. pharfac.mans.edu.eg [pharfac.mans.edu.eg]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Raloxifene: A Selective Estrogen Receptor Modulator | AAFP [aafp.org]
- 12. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzothiophene Analogues - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 17. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 19. nbinno.com [nbinno.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 23. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]
- 24. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 25. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]
- 27. psychscenehub.com [psychscenehub.com]
- 28. psychscenehub.com [psychscenehub.com]
- 29. Brexpiprazole - Wikipedia [en.wikipedia.org]
- 30. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 32. books.rsc.org [books.rsc.org]
- 33. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of Methyl 4-bromobenzo[b]thiophene-2-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Promise of the Benzo[b]thiophene Scaffold
In the landscape of medicinal chemistry, the benzo[b]thiophene core stands as a privileged scaffold, a testament to its remarkable versatility and therapeutic relevance.[1][2] This bicyclic heterocyclic system, comprised of a fused benzene and thiophene ring, has been the foundation for a multitude of biologically active molecules, spanning a wide therapeutic spectrum that includes antimicrobial, anti-inflammatory, and anticancer agents.[3][4] The inherent physicochemical properties of the benzo[b]thiophene nucleus, such as its planarity and electron-rich nature, facilitate interactions with a diverse array of biological targets.[1] This guide focuses on a specific, yet under-explored derivative, Methyl 4-bromobenzo[b]thiophene-2-carboxylate , to delineate its potential biological activities and provide a framework for its investigation as a novel therapeutic agent. Through an in-depth analysis of its structural features and the established bioactivities of related analogues, we will explore its plausible therapeutic applications, supported by detailed experimental protocols and mechanistic insights.
Structural Rationale: Unpacking the Bioactive Moieties
The therapeutic potential of this compound can be logically inferred from its constituent chemical functionalities:
-
The Benzo[b]thiophene Core: As previously mentioned, this scaffold is a well-established pharmacophore, known to interact with various enzymes and receptors.[1]
-
The 2-Carboxylate Group: The presence of an ester at the C2 position is a common feature in many biologically active benzo[b]thiophenes. This group can participate in hydrogen bonding and may influence the molecule's pharmacokinetic properties.
-
The 4-Bromo Substituent: Halogenation, particularly with bromine, is a widely employed strategy in medicinal chemistry to enhance the potency and modulate the selectivity of drug candidates. The position and nature of the halogen can significantly impact biological activity.
This unique combination of structural features suggests that this compound is a compelling candidate for screening across multiple therapeutic areas.
Potential Biological Activity I: Anticancer Properties
The benzo[b]thiophene scaffold is a recurring motif in a number of potent anticancer agents.[5][6] The proposed anticancer activity of this compound is predicated on the known mechanisms of action of structurally related compounds, which include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[7][8]
Plausible Mechanism of Action: Targeting Pro-Survival Pathways
Several benzo[b]thiophene derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways, such as the RhoA/ROCK and tyrosine kinase pathways.[5][9] A plausible mechanism for this compound could involve the inhibition of kinases essential for cancer cell proliferation and metastasis. The bromination at the 4-position may enhance the binding affinity to the target protein.
Caption: Potential anticancer mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[1][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Biological Activity II: Antimicrobial Efficacy
Benzo[b]thiophene derivatives have a long-standing history as effective antimicrobial agents against a range of pathogenic bacteria and fungi.[12][13] The presence of a bromine atom in the structure of this compound is particularly noteworthy, as halogenated derivatives often exhibit enhanced antimicrobial potency.
Plausible Mechanism of Action: Disruption of Microbial Cell Integrity
The antimicrobial action of benzo[b]thiophenes is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of the benzo[b]thiophene core facilitates its passage through the microbial cell wall and membrane.
References
- 1. researchhub.com [researchhub.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benthamscience.com [benthamscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. oiccpress.com [oiccpress.com]
- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 4-bromobenzo[b]thiophene-2-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromobenzo[b]thiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The benzothiophene scaffold is a prominent pharmacophore found in a variety of clinically approved drugs, including the osteoporosis treatment raloxifene and the antifungal sertaconazole. The specific substitution pattern of this target molecule, featuring a bromine atom at the 4-position and a methyl carboxylate at the 2-position, makes it a versatile intermediate for further functionalization through cross-coupling reactions and amide bond formation, enabling the exploration of novel chemical entities in drug discovery programs.
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound from the readily available starting material, 2-bromo-6-fluorobenzaldehyde. The described methodology is robust, leveraging a classical benzothiophene synthesis pathway, and is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Overall Synthetic Strategy
The synthesis proceeds via a two-step, one-pot reaction sequence. The initial step involves a nucleophilic aromatic substitution (SNAr) of the activated fluorine atom on 2-bromo-6-fluorobenzaldehyde with the sulfur nucleophile of methyl thioglycolate. This is followed by a base-mediated intramolecular cyclization, which proceeds through an aldol-type condensation to construct the thiophene ring, yielding the final benzothiophene product.
Caption: Overall synthetic workflow from starting material to the final product.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted benzo[b]thiophenes.[1]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2-bromo-6-fluorobenzaldehyde | 20357-25-9 | 203.01 | 1.0 eq | Starting material |
| Methyl thioglycolate | 2365-48-2 | 106.14 | 1.2 eq | Sulfur source and C2-synthon |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | Solvent |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | For extraction |
| Brine (saturated NaCl solution) | - | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | Drying agent |
| Silica gel | - | - | - | For column chromatography |
| Hexanes | 110-54-3 | 86.18 | - | Eluent for chromatography |
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluorobenzaldehyde (1.0 eq).
-
Solvent and Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Subsequently, add potassium carbonate (2.0 eq) and methyl thioglycolate (1.2 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Mechanism and Rationale
The formation of the benzothiophene ring system in this synthesis is a well-established process that can be understood through two key mechanistic steps.
Caption: Key mechanistic steps in the synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the deprotonation of methyl thioglycolate by potassium carbonate to form a thiolate anion. This potent nucleophile then attacks the electron-deficient aromatic ring of 2-bromo-6-fluorobenzaldehyde at the carbon bearing the fluorine atom. The fluorine is a good leaving group, activated by the electron-withdrawing aldehyde group in the ortho position. This substitution results in the formation of the key intermediate, methyl 2-((2-bromo-6-formylphenyl)thio)acetate. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, enhancing the nucleophilicity of the thiolate and promoting the SNAr reaction.
-
Intramolecular Aldol-type Condensation: In the presence of the base (potassium carbonate), a proton is abstracted from the α-carbon of the thioether intermediate, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the aldehyde group. The subsequent cyclization forms a five-membered ring. The resulting alkoxide intermediate is then protonated, and a final dehydration step, driven by the formation of the stable aromatic benzothiophene ring system, yields the final product, this compound.
Characterization Data
The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₀H₇BrO₂S |
| Molecular Weight | 271.13 g/mol |
| Appearance | Solid |
| Melting Point | 105-108 °C[2] |
| CAS Number | 360575-29-7[3] |
Expected Spectroscopic Data:
-
¹H NMR: Protons on the benzene ring are expected in the aromatic region (δ 7.0-8.5 ppm). A singlet corresponding to the thiophene proton will also be present in this region. The methyl ester protons will appear as a singlet around δ 3.9 ppm.
-
¹³C NMR: Carbon signals for the aromatic and thiophene rings will appear in the δ 110-145 ppm range. The ester carbonyl carbon will be observed further downfield (δ ~160-165 ppm), and the methyl ester carbon will be around δ 52 ppm.
-
IR Spectroscopy: Characteristic peaks for the C=O stretch of the ester (around 1710-1730 cm⁻¹) and C-Br stretching vibrations will be observed.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.
Conclusion
This application note details a reliable and efficient method for the synthesis of this compound. The protocol is well-suited for laboratory-scale synthesis and provides a foundation for researchers requiring this valuable intermediate for their drug discovery and materials science endeavors. The mechanistic insights provided offer a rationale for the chosen reaction conditions, allowing for informed troubleshooting and optimization.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-bromobenzo[b]thiophene-2-carboxylate
Introduction: The Strategic Importance of Benzo[b]thiophene Scaffolds
The benzo[b]thiophene motif is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant applications in medicinal chemistry and materials science. Its presence in pharmaceuticals targeting a wide array of diseases underscores the importance of efficient and versatile synthetic methods for its derivatization. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering mild conditions, broad functional group tolerance, and high yields.[1][2] This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of Methyl 4-bromobenzo[b]thiophene-2-carboxylate, a key intermediate for creating diverse molecular architectures.
The presence of both a bromo-substituent at the 4-position and a methyl ester at the 2-position on the benzo[b]thiophene ring presents specific considerations for optimizing the cross-coupling reaction. The electron-withdrawing nature of the ester can influence the reactivity of the aryl bromide, while the ester itself represents a potentially base-sensitive functional group.[3] This protocol is designed to address these challenges, ensuring a high-yielding and reproducible outcome.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. The base is critical for activating the boronic acid to form a more nucleophilic borate species.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which then re-enters the cycle.
References
The Versatile Role of Methyl 4-bromobenzo[b]thiophene-2-carboxylate in Modern Pharmaceutical Synthesis
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, planar structure and unique electronic properties allow for specific and high-affinity interactions with a variety of biological targets. This has led to the development of drugs for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2]
Within this important class of molecules, Methyl 4-bromobenzo[b]thiophene-2-carboxylate emerges as a particularly valuable and versatile building block for pharmaceutical synthesis. Its structure is strategically functionalized for sequential, selective modifications:
-
The bromo group at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the efficient introduction of diverse aryl and heteroaryl substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).[3]
-
The methyl ester at the 2-position offers a site for further elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, or it can be a precursor for other functional groups. This dual functionality allows for the construction of complex molecular architectures required for potent and selective drug candidates.
This guide will provide a detailed exploration of the applications of this compound, with a focus on its use in the synthesis of protein kinase inhibitors. We will provide in-depth technical protocols and explain the rationale behind the experimental choices, offering a practical resource for researchers in drug discovery and development.
Application Focus: Synthesis of 4-Aryl-benzo[b]thiophene-2-carboxamides as Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[5][6] Several potent and selective kinase inhibitors are based on the benzo[b]thiophene scaffold.[7][8]
The synthesis of 4-aryl-benzo[b]thiophene-2-carboxamides, a class of compounds that have shown promise as G protein-coupled receptor kinase 5 (GRK5) inhibitors, provides an excellent example of the utility of this compound.[8][9] These inhibitors have potential applications in the treatment of heart failure and certain cancers.[9]
The general synthetic strategy involves two key transformations:
-
Suzuki-Miyaura Cross-Coupling: To introduce the desired aryl group at the 4-position.
-
Amide Bond Formation: To convert the methyl ester at the 2-position into the final carboxamide.
The following sections provide detailed protocols for this synthetic sequence.
Experimental Protocols
PART 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of this compound with a generic arylboronic acid. The conditions provided are based on established methods for Suzuki couplings on similar heterocyclic systems and may be optimized for specific substrates.[3][10][11]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Equivalents |
| This compound | 360575-29-7 | 271.13 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 0.08 | 0.08 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | - |
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Methyl 4-arylbenzo[b]thiophene-2-carboxylate.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a robust and commonly used catalyst system for Suzuki couplings. PPh₃ acts as a ligand to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki cycle without causing significant side reactions.
-
Solvent System: The 1,4-dioxane/water mixture is a common choice as it dissolves both the organic and inorganic reagents, facilitating the reaction.
-
Degassing: The removal of oxygen is crucial to prevent the oxidation of the active Pd(0) species to inactive Pd(II), which would halt the catalytic cycle.
PART 2: Synthesis of 4-Aryl-benzo[b]thiophene-2-carboxamides
This part of the protocol outlines the conversion of the methyl ester to a primary amide. This is a representative transformation, and a wide variety of amines can be used to generate a library of amides for SAR studies.
Reaction Scheme:
Caption: Two-step amide synthesis workflow.
Step 2a: Hydrolysis of the Methyl Ester
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Equivalents |
| Methyl 4-arylbenzo[b]thiophene-2-carboxylate | Varies | Varies | 1.0 | 1.0 |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.0 | 2.0 |
| Ethanol (EtOH) | 64-17-5 | 46.07 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
| Hydrochloric acid (HCl), 1N | 7647-01-0 | 36.46 | As needed | - |
Protocol:
-
Dissolution: Dissolve Methyl 4-arylbenzo[b]thiophene-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL) in a round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide (2.0 mmol) in water (2 mL). Stir the mixture at room temperature overnight.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water (20 mL) and acidify to pH 2-3 with 1N HCl.
-
Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2b: Amide Formation
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Equivalents |
| 4-Aryl-benzo[b]thiophene-2-carboxylic acid | Varies | Varies | 1.0 | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.2 | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Ammonium hydroxide (NH₄OH), concentrated | 1336-21-6 | 35.04 | Excess | - |
Protocol:
-
Acid Chloride Formation: Suspend the 4-Aryl-benzo[b]thiophene-2-carboxylic acid (1.0 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere. Add a catalytic amount of DMF (1 drop). Add thionyl chloride (1.2 mmol) dropwise at 0 °C. Stir the mixture at room temperature for 2-4 hours until the solid dissolves and gas evolution ceases.
-
Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in dry THF (10 mL) and cool to 0 °C. Slowly add concentrated ammonium hydroxide until the solution is basic.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the final 4-Aryl-benzo[b]thiophene-2-carboxamide.
Logical Workflow Diagram
Caption: Synthetic pathway to kinase inhibitors.
Conclusion and Future Perspectives
This compound is a high-value building block that provides a reliable and efficient entry point for the synthesis of complex pharmaceutical agents, particularly protein kinase inhibitors. The strategic placement of the bromo and methyl ester functionalities allows for a logical and modular synthetic approach, enabling the rapid generation of compound libraries for drug discovery programs. The protocols detailed in this guide, based on established and robust chemical transformations, offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile intermediate. Future applications will undoubtedly see this scaffold incorporated into the synthesis of new generations of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and X-ray structural studies of a series of highly potent, selective, and drug-like G protein-coupled receptor kinase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from Methyl 4-bromobenzo[b]thiophene-2-carboxylate
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their central role in cellular signaling and the pathological implications of their dysregulation.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, particularly in oncology. Within this field, certain molecular frameworks, known as "privileged scaffolds," have emerged as consistently fruitful starting points for inhibitor design. The benzo[b]thiophene core is one such scaffold, prized for its structural rigidity, synthetic tractability, and favorable interactions within the ATP-binding pocket of various kinases.[2][3][4] Its electron-rich nature and planar geometry allow for crucial π-π stacking and hydrogen bonding interactions with kinase active sites.[3]
This guide focuses on a particularly versatile building block: Methyl 4-bromobenzo[b]thiophene-2-carboxylate . This starting material is strategically functionalized for the divergent synthesis of diverse kinase inhibitor libraries. The bromine atom at the 4-position serves as a versatile handle for modern cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties. Simultaneously, the methyl ester at the 2-position provides a reliable precursor to a carboxamide, a common pharmacophore in kinase inhibitors responsible for key hydrogen bond interactions.
This document provides a detailed exploration of the synthetic strategies, step-by-step protocols, and critical insights required to leverage this compound for the generation of potent and selective kinase inhibitors targeting families such as DYRK, Aurora, and Rho kinases.[5][6][7]
Overall Synthetic Strategy
The synthetic approach is designed for modularity, allowing for the creation of a chemical library by varying the components introduced in two key stages. The general workflow involves an initial functionalization at the C4-position via palladium-catalyzed cross-coupling, followed by modification of the C2-ester to install the desired amide functionality. This sequence is strategically chosen because the ester group is generally more robust and less likely to interfere with the conditions of palladium catalysis than a free carboxylic acid or a final amide product.
Part 1: Functionalization at the 4-Position via Cross-Coupling
The bromine atom on the benzo[b]thiophene core is the key to diversification. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the cornerstones of this strategy, enabling the formation of C-C and C-N bonds, respectively.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for installing new aryl or heteroaryl groups, which can probe different sub-pockets of the kinase active site.[8] The choice of boronic acid or ester coupling partner directly dictates the final structure and is a critical step in building a structure-activity relationship (SAR).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[9]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[9] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and a phosphine ligand (e.g., SPhos, 0.05 equiv.).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-benzo[b]thiophene intermediate.
| Parameter | Typical Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) catalyst. Using pre-catalysts with bulky phosphine ligands can improve efficiency for challenging substrates.[9] |
| Ligand | SPhos, XPhos, PPh₃ | Bulky, electron-rich phosphine ligands like SPhos accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. Cs₂CO₃ is more soluble and often more effective but also more expensive. The choice of base can significantly impact yield. |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture including water is typically required to dissolve the inorganic base and facilitate the catalytic cycle. Solvents must be thoroughly degassed to prevent catalyst poisoning by oxygen.[9] |
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct installation of primary or secondary amines at the 4-position, introducing key hydrogen bond donors or acceptors.[10][11] This is a powerful method for mimicking the hinge-binding motifs found in many approved kinase inhibitors.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv.), a palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., BINAP or BrettPhos, 0.04-0.08 equiv.) in a dry Schlenk tube.[10][12]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.
| Parameter | Typical Conditions | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium precursors. The choice often depends on the specific ligand used. |
| Ligand | BINAP, Xantphos, BrettPhos | Ligand choice is critical. Bidentate ligands like BINAP were an early breakthrough.[10] Modern, bulky monophosphine ligands like BrettPhos are highly active and allow for the coupling of a wider range of amines under milder conditions.[11] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle. NaOtBu is very common, but weaker bases like K₃PO₄ may be needed for substrates with base-sensitive functional groups.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required. Toluene is a common choice due to its high boiling point and ability to dissolve the organometallic intermediates. |
Part 2: Elaboration of the C2-Ester into the Final Amide
With the C4-position diversified, the next stage focuses on converting the methyl ester into the final carboxamide functionality. This is a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.
A. Ester Hydrolysis (Saponification)
The conversion of the methyl ester to a carboxylic acid is a prerequisite for activation and subsequent amide bond formation. Base-catalyzed hydrolysis, or saponification, is the most common and reliable method.[13]
Protocol 3: Saponification of the Methyl Ester
-
Reaction Setup: Dissolve the 4-substituted-benzo[b]thiophene-2-carboxylate intermediate (1.0 equiv.) in a mixture of solvents such as tetrahydrofuran (THF) and methanol (MeOH).
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 equiv.). Using a mixed solvent system (e.g., THF/MeOH/H₂O) ensures the reaction mixture remains homogenous.[13]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until LC-MS analysis indicates complete conversion of the starting material (typically 2-16 hours).
-
Work-up and Acidification: Concentrate the reaction mixture in vacuo to remove the organic solvents. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities. Carefully acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid (HCl).
-
Isolation: The carboxylic acid product will typically precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo. If the product is an oil, extract it into an organic solvent like ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the desired carboxylic acid.
B. Amide Coupling
The formation of an amide bond is one of the most performed reactions in medicinal chemistry.[14] It requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine. A wide array of coupling reagents is available to facilitate this transformation efficiently and with minimal side reactions.[15][16]
Protocol 4: HATU-Mediated Amide Coupling
-
Reaction Setup: To a solution of the benzo[b]thiophene-2-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the desired amine (1.1-1.3 equiv.).
-
Reagent Addition: Add a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), followed by the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.3 equiv.).[17]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the final kinase inhibitor.
| Coupling Reagent | Pros | Cons |
| HATU / HBTU | High reactivity, fast reaction times, low rates of racemization. | Can be expensive, produces urea byproducts. |
| EDC / HOBt | Water-soluble byproducts are easily removed by aqueous work-up. Cost-effective.[14] | HOBt can be an explosive hazard. Slower reaction times compared to HATU. |
| DCC / DMAP | Inexpensive and effective. | Produces dicyclohexylurea (DCU) byproduct which is often difficult to remove. Can cause significant racemization. |
Part 3: Integrated Synthetic Pathway and Characterization
This section provides a complete workflow diagram and an example protocol for synthesizing a hypothetical kinase inhibitor, demonstrating the integration of the previously described steps.
Integrated Protocol Example: Synthesis of N-(3-methoxyphenyl)-4-(pyridin-4-yl)benzo[b]thiophene-2-carboxamide
-
Step 1 (Suzuki Coupling): Combine this compound (1.0 g, 3.5 mmol), 4-pyridinylboronic acid (0.52 g, 4.2 mmol), and K₂CO₃ (1.45 g, 10.5 mmol) in a flask. Degas and add a 4:1 mixture of dioxane/water (20 mL) and Pd(PPh₃)₄ (0.20 g, 0.175 mmol). Heat at 90 °C for 12 hours. After work-up and purification, isolate Methyl 4-(pyridin-4-yl)benzo[b]thiophene-2-carboxylate. Characterize by ¹H NMR and LC-MS.
-
Step 2 (Hydrolysis): Dissolve the product from Step 1 in THF/MeOH (1:1, 20 mL) and add 2M aqueous LiOH (5 mL). Stir at room temperature for 8 hours. After work-up and acidification, isolate 4-(Pyridin-4-yl)benzo[b]thiophene-2-carboxylic acid. Characterize by ¹H NMR and LC-MS.
-
Step 3 (Amide Coupling): Dissolve the carboxylic acid from Step 2 (assumed 100% yield from previous step, 3.5 mmol) in DMF (15 mL). Add 3-methoxyaniline (0.47 g, 3.85 mmol), DIPEA (1.8 mL, 10.5 mmol), and HATU (1.46 g, 3.85 mmol). Stir at room temperature for 2 hours. After work-up and purification, isolate the final product, N-(3-methoxyphenyl)-4-(pyridin-4-yl)benzo[b]thiophene-2-carboxamide . Final characterization should include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Outlook
This compound is an exemplary building block for the synthesis of kinase inhibitor libraries. The orthogonal reactivity of its bromo and ester functionalities allows for a modular and efficient synthetic strategy employing robust and well-established chemical transformations. By systematically varying the aryl/amino group at the 4-position and the amine component of the 2-carboxamide, researchers can rapidly generate a multitude of analogs. This approach facilitates a deep exploration of the structure-activity relationship, ultimately leading to the discovery of potent and selective kinase inhibitors with therapeutic potential.[18][19] The inherent "drug-like" properties of the benzo[b]thiophene scaffold ensure that the resulting compounds are excellent candidates for further preclinical and clinical development.[2][20]
References
- 1. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiophene containing Rho kinase inhibitors: Efficacy in an animal model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. hepatochem.com [hepatochem.com]
- 17. fishersci.dk [fishersci.dk]
- 18. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. globalresearchonline.net [globalresearchonline.net]
The Art of Molecular Architecture: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromobenzothiophenes
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and optoelectronic properties.[1][2] The ability to precisely functionalize this privileged heterocycle is paramount for the development of novel therapeutics and advanced materials. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of 4-bromobenzothiophene, offering detailed application notes and robust protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
The Strategic Importance of the 4-Position
The C4 position of the benzothiophene nucleus offers a unique vector for molecular elaboration. Functionalization at this site allows for the introduction of diverse substituents that can modulate the electronic properties, steric profile, and biological interactions of the core scaffold. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon and carbon-heteroatom bonds at this position, enabling the synthesis of a vast chemical space from a single, readily available starting material: 4-bromobenzothiophene.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
Application Notes: The Suzuki-Miyaura reaction is a highly reliable and widely used method for the synthesis of 4-arylbenzothiophenes.[3] This reaction is prized for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[4] The resulting 4-arylbenzothiophene derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.[4]
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos is common. These bulky, electron-rich ligands facilitate the oxidative addition of the aryl bromide and promote the reductive elimination step.
-
Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used, often in an aqueous solution to facilitate the reaction.
-
Solvent: A mixed solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic reactants and the inorganic base.
Experimental Protocol: Synthesis of 4-Phenylbenzothiophene
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromobenzothiophene with phenylboronic acid. Optimization may be required for different arylboronic acids.
Materials:
-
4-Bromobenzothiophene
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromobenzothiophene (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-phenylbenzothiophene.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | >95 (representative) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 85-95 (estimated) |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 80-90 (estimated) |
Note: Yields are based on representative Suzuki-Miyaura couplings of aryl bromides and may vary for 4-bromobenzothiophene.
Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Heck Reaction: Crafting Alkenylbenzothiophenes
Application Notes: The Heck reaction provides a direct method for the vinylation or arylation of olefins, making it a powerful tool for synthesizing 4-alkenylbenzothiophenes.[5] These products serve as versatile intermediates, for instance, in the synthesis of polymers for organic electronics or as precursors for more complex molecular architectures.[6] The reaction's utility stems from its ability to form carbon-carbon bonds with high stereoselectivity, typically favoring the trans isomer.[7]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source, often generated in situ from Pd(OAc)₂, is typically used. For less reactive aryl bromides, more active catalyst systems may be required.
-
Ligand: While some Heck reactions can be performed without a phosphine ligand, their addition, particularly bulky electron-rich phosphines, can improve reaction rates and yields.
-
Base: A base, such as triethylamine (Et₃N) or an inorganic base like Na₂CO₃ or KOAc, is required to neutralize the HBr generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used to facilitate the reaction.
Experimental Protocol: Synthesis of 4-Styrylbenzothiophene
This is a general protocol for the Heck reaction between 4-bromobenzothiophene and styrene.
Materials:
-
4-Bromobenzothiophene
-
Styrene (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine 4-bromobenzothiophene (1.0 eq), Pd(OAc)₂ (e.g., 2 mol%), and P(o-tol)₃ (e.g., 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed DMF, styrene (1.2 eq), and Et₃N (1.5 eq) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain 4-styrylbenzothiophene.
Data Presentation:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 70-85 (estimated) |
| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | Acetonitrile | 120 | 65-80 (estimated) |
| 3 | 1-Hexene | Pd(OAc)₂ (5) | - | K₂CO₃ | NMP | 140 | 60-75 (estimated) |
Note: Yields are based on representative Heck reactions of aryl bromides and may require optimization for 4-bromobenzothiophene.
Catalytic Cycle:
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
Application Notes: The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[8] This reaction is invaluable for synthesizing 4-alkynylbenzothiophenes, which are important building blocks in organic synthesis, medicinal chemistry, and materials science due to the versatile reactivity of the alkyne functionality.[9] Copper-free Sonogashira protocols have gained popularity to avoid issues associated with copper toxicity and side reactions.[8][10]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source, is used.
-
Copper Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt (e.g., CuI) is used as a co-catalyst to facilitate the transmetalation step.
-
Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne and neutralize the generated HX.
-
Solvent: Aprotic solvents like THF, toluene, or DMF are typically employed.
Experimental Protocol: Synthesis of 4-(Phenylethynyl)benzothiophene (Copper-Free)
This protocol outlines a copper-free Sonogashira coupling.
Materials:
-
4-Bromobenzothiophene
-
Phenylacetylene (1.5 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Diisopropylamine (i-Pr₂NH)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Add 4-bromobenzothiophene (1.0 eq) and Pd(PPh₃)₄ (0.03 eq) to a flame-dried Schlenk tube.
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene, followed by diisopropylamine and phenylacetylene (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Once complete, dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford 4-(phenylethynyl)benzothiophene.
Data Presentation:
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 85-95 (estimated) |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | - | Cs₂CO₃ | DMF | 80 | 80-90 (estimated) |
| 3 | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 70 | 75-85 (estimated) |
Note: Yields are based on representative Sonogashira couplings of aryl bromides and may need optimization for 4-bromobenzothiophene.
Catalytic Cycle:
Caption: Catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
Application Notes: The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12] This reaction is particularly valuable for accessing 4-aminobenzothiophene derivatives, which are prevalent in pharmacologically active compounds.[2] The reaction has a broad scope, accommodating a wide range of primary and secondary amines.[6]
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction relies on a palladium catalyst, often in combination with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands are crucial for promoting both the oxidative addition and the reductive elimination steps.[6]
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically the solvents of choice.
Experimental Protocol: Synthesis of 4-(N-Morpholino)benzothiophene
The following is a general procedure for the Buchwald-Hartwig amination of 4-bromobenzothiophene with morpholine.
Materials:
-
4-Bromobenzothiophene
-
Morpholine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (e.g., 1 mol%), XPhos (e.g., 2 mol%), and NaOt-Bu (1.4 eq).
-
Add anhydrous toluene, followed by 4-bromobenzothiophene (1.0 eq) and morpholine (1.2 eq).
-
Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 85-95 (estimated) |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 70-85 (estimated) |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 75-90 (estimated) |
Note: Yields are based on representative Buchwald-Hartwig aminations of aryl bromides and may require optimization for 4-bromobenzothiophene.
Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Stille Coupling: Versatile C-C Bond Formation
Application Notes: The Stille reaction is a versatile cross-coupling reaction that couples an organotin compound with an organic halide.[13] It is known for its tolerance of a wide range of functional groups and the stability of organostannane reagents.[14] This reaction can be used to introduce aryl, vinyl, or alkyl groups at the 4-position of benzothiophene. A significant drawback is the toxicity of the tin reagents and byproducts, which necessitates careful handling and purification.[13]
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common catalyst for the Stille reaction. Other Pd(0) sources can also be effective.
-
Ligand: Triphenylphosphine is often sufficient, but other ligands can be used to improve reactivity.
-
Additives: In some cases, additives like CuI or LiCl can accelerate the reaction.
-
Solvent: Aprotic solvents such as toluene, THF, or DMF are typically used.
Experimental Protocol: Synthesis of 4-Phenylbenzothiophene
This protocol describes a general procedure for the Stille coupling of 4-bromobenzothiophene with tributyl(phenyl)tin.
Materials:
-
4-Bromobenzothiophene
-
Tributyl(phenyl)tin (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous and degassed Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromobenzothiophene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous, degassed toluene.
-
Add tributyl(phenyl)tin (1.1 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with diethyl ether.
-
To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF).
-
Separate the organic layer, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 80-90 (estimated) | | 2 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ (3) | - | THF | 65 | 75-85 (estimated) | | 3 | Trimethyl(4-methoxyphenyl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ | DMF | 100 | 80-90 (estimated) |
Note: Yields are based on representative Stille couplings of aryl bromides and may need optimization for 4-bromobenzothiophene.
Catalytic Cycle:
Caption: Catalytic cycle of the Stille coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for the Synthesis of Antimicrobial Agents from Benzo[b]thiophene Precursors
Introduction: The benzo[b]thiophene scaffold is a bicyclic aromatic heterocycle recognized in medicinal chemistry as a "privileged structure".[1][2] Its inherent stability and versatile chemistry allow for the creation of diverse molecular architectures that can interact with a wide array of biological targets.[3][4] This has led to the development of benzo[b]thiophene-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and, most notably, antimicrobial properties.[2][4][5] Faced with the escalating global crisis of antimicrobial resistance (AMR), which threatens to render conventional antibiotics ineffective, the need for novel therapeutic agents is urgent.[6][7][8][9] Benzo[b]thiophene derivatives represent a promising class of compounds in the quest for new antibiotics to combat multidrug-resistant pathogens.
This guide provides an in-depth exploration of the synthesis of potent antimicrobial agents starting from fundamental benzo[b]thiophene precursors. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the causal reasoning behind key synthetic choices and a framework for biological evaluation.
Part 1: Synthesis of Key Benzo[b]thiophene Precursors
The foundation of any successful drug discovery campaign is the efficient and versatile synthesis of the core scaffold. Here, we detail two authoritative methods for constructing functionalized benzo[b]thiophene precursors, which serve as versatile starting points for further elaboration.
Method A: Cyclocondensation of Cinnamic Acids with Thionyl Chloride
This classical yet robust method provides access to 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, which are highly reactive and versatile intermediates. The reaction proceeds via a nucleophilic chloro-cyclocondensation mechanism.
Causality and Experimental Insight: The use of thionyl chloride (SOCl₂) serves a dual purpose: it acts as both a chlorinating agent and a dehydrating agent, facilitating the cyclization of substituted cinnamic acids. The resulting acid chloride at the C2 position is an excellent electrophilic handle for subsequent nucleophilic substitution reactions, such as amide bond formation, which is a cornerstone of medicinal chemistry. This method is particularly effective for generating libraries of C2-functionalized derivatives.[10][11]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the desired substituted cinnamic acid (1 equivalent).
-
Reagent Addition: Add chlorobenzene as a solvent, followed by the slow addition of thionyl chloride (SOCl₂) (typically 5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 130-140°C) and maintain for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Purification: The crude product, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, is often used directly in the next step without further purification. If necessary, it can be purified by distillation under high vacuum or recrystallization.
Caption: General scheme for synthesizing the key carbonyl chloride intermediate.
Method B: Electrophilic Halocyclization of 2-Alkynyl Thioanisoles
A more modern and environmentally benign approach involves the electrophilic cyclization of 2-alkynyl thioanisoles. This method utilizes copper(II) sulfate and sodium halides to generate 3-halobenzo[b]thiophenes in high yields, providing a direct route to precursors with valuable halogen handles for cross-coupling reactions.[6]
Causality and Experimental Insight: This reaction leverages the activation of the alkyne's triple bond by an electrophilic halogen species, generated in situ from sodium halides and CuSO₄. The tethered sulfur atom then acts as an internal nucleophile, attacking the activated alkyne to induce cyclization.[6] The choice of sodium halide (NaCl, NaBr, NaI) directly determines the halogen at the C3 position, offering precise control over the final product. This position is critical, as substitutions here have been shown to significantly modulate antimicrobial activity.[6]
-
Reactant Preparation: Dissolve the 2-alkynyl thioanisole (1 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add sodium halide (e.g., NaCl, NaBr) (2 equivalents) and copper(II) sulfate (CuSO₄) (2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's completion using TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel.
Caption: Electrophilic cyclization route to 3-halobenzo[b]thiophenes.
Part 2: Elaboration of Precursors into Potent Antimicrobial Agents
With the core precursors in hand, the next stage involves strategic functionalization to enhance antimicrobial potency. The introduction of amide and acylhydrazone moieties has proven to be a particularly fruitful strategy.
Strategy 1: Synthesis of Benzo[b]thiophene-2-Carboxamides
Amide bond formation is a reliable and versatile reaction for exploring structure-activity relationships (SAR). By coupling the benzo[b]thiophene-2-carbonyl chloride intermediate with a diverse range of amines, researchers can systematically probe the effects of different substituents on biological activity.
Causality and Experimental Insight: The amide group can participate in crucial hydrogen bonding interactions with target enzymes or proteins in bacteria, enhancing binding affinity. The R-group of the amine provides a point of diversity to modulate properties like lipophilicity, solubility, and steric bulk, all of which can influence potency and pharmacokinetic profiles.[10][12]
-
Setup: In a flask, dissolve 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1 equivalent) in a suitable anhydrous solvent like 1,4-dioxane or dichloromethane.
-
Amine Addition: Add the desired primary or secondary amine (1 equivalent) to the solution. If the amine is a salt, add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.
-
Reaction: Stir the mixture at room temperature or under gentle reflux until the starting material is consumed (monitored by TLC).
-
Work-up: Once the reaction is complete, cool the mixture. If a precipitate (the product or hydrochloride salt of the base) forms, it can be filtered. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The residue is typically dissolved in an organic solvent (e.g., ethyl acetate), washed with water, dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated. The final product is purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of benzo[b]thiophene carboxamides.
Strategy 2: Synthesis of Benzo[b]thiophene Acylhydrazones
Acylhydrazones are another pharmacophore known for potent biological activities. Combining this moiety with the benzo[b]thiophene nucleus has led to the discovery of powerful agents against multidrug-resistant bacteria, including MRSA.[7][9][13][14]
Causality and Experimental Insight: The –CO-NH-N=CH– linker in acylhydrazones is a versatile hydrogen-bonding unit and a rigid scaffold that can position aromatic substituents for optimal target interaction. The synthesis is a reliable two-step process involving the formation of a hydrazide followed by condensation with an aldehyde, allowing for extensive structural diversification.[9]
Step 1: Synthesis of Benzo[b]thiophene-2-carbohydrazide
-
Hydrolysis (if starting from ester): If starting with an ester like ethyl benzo[b]thiophene-2-carboxylate, dissolve it in ethanol. Add an aqueous solution of NaOH (e.g., 3N, 2 equivalents) and stir overnight at room temperature. Acidify with 1N HCl to precipitate the carboxylic acid, which is then filtered and dried.[7][13]
-
Hydrazide Formation: Suspend the benzo[b]thiophene-2-carboxylic acid in a solvent like methanol. Add a few drops of concentrated sulfuric acid and hydrazine hydrate (excess, ~5 equivalents). Reflux the mixture for 8-12 hours.
-
Work-up: Cool the reaction mixture. The solid hydrazide product that precipitates is collected by filtration, washed with cold water or ethanol, and dried.
Step 2: Condensation to form Acylhydrazone
-
Setup: Dissolve the benzo[b]thiophene-2-carbohydrazide (1 equivalent) in a suitable solvent, typically ethanol or methanol.
-
Aldehyde Addition: Add the desired aromatic or heteroaromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Reflux the mixture for 4-6 hours. The progress is monitored by TLC.
-
Purification: Upon cooling, the acylhydrazone product often crystallizes out of the solution. It can be collected by filtration, washed with cold solvent, and dried to yield a pure product.[9]
Part 3: Antimicrobial Activity and Structure-Activity Relationship (SAR)
The ultimate validation of these synthetic strategies lies in the biological activity of the resulting compounds. Below is a summary of reported Minimum Inhibitory Concentration (MIC) values for representative benzo[b]thiophene derivatives against various pathogens.
Data Presentation: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound ID / Structure | Target Organism | MIC (µg/mL) | Reference |
| 2c (3-chloro-N-(4-chlorophenyl)benzo[b]thiophene-2-carboxamide) | Staphylococcus aureus | 62.5 | [10][11] |
| 2e (3-chloro-N-(4-methoxyphenyl)benzo[b]thiophene-2-carboxamide) | Staphylococcus aureus | 62.5 | [10][11] |
| 3c ( (3-chlorobenzo[b]thiophen-2-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone) | Bacillus subtilis | 62.5 | [10][11] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | [6] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Candida albicans | 16 | [6] |
| I.l ((E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide) | Staphylococcus aureus | 8 | [9][13] |
| II.b ((E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide) | S. aureus (MRSA & Daptomycin-Resistant) | 4 | [7][13][14] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C2: The nature of the group at the C2 position is paramount. Elongated amide and acylhydrazone moieties have consistently shown potent activity. For acylhydrazones, electron-withdrawing groups (e.g., nitro) on the appended aromatic ring can enhance potency.[9][13]
-
Substitution at C3: The presence of a halogen, particularly chlorine or bromine, at the C3 position often contributes positively to antimicrobial activity.[6] This position is key for modulating the electronic properties of the ring system.
-
Substitution on the Benzene Ring: Substitution on the fused benzene ring (e.g., a chloro group at C6) can also significantly improve activity, as seen in the highly potent compound II.b .[13] This highlights the importance of exploring substitutions across the entire scaffold.
Part 4: Standard Protocol for Antimicrobial Susceptibility Testing
To ensure the trustworthiness and reproducibility of results, a standardized method for evaluating antimicrobial activity is essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[6]
Protocol: Broth Microdilution for MIC Determination
Materials and Reagents:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Synthesized compounds dissolved in DMSO (stock solution).
-
Positive control (e.g., Ciprofloxacin, Ampicillin) and negative control (DMSO).
Experimental Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plate. Typically, 100 µL of MHB is added to each well. Then, 100 µL of the stock compound solution is added to the first well and serially diluted down the plate, resulting in concentrations ranging from, for example, 512 µg/mL to 1 µg/mL.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, bringing the final volume to ~110 µL.
-
Controls: Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO equivalent), and a sterility control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Benzo[<i>b</i>]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant <i>Staphylococcus aureus</i> - ProQuest [proquest.com]
- 8. Research Portal [ircommons.uwf.edu]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Item - Development of new benzo[b]thiophene amide-based antimicrobial agents - University of Wollongong - Figshare [ro.uow.edu.au]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
Methyl 4-bromobenzo[b]thiophene-2-carboxylate: A Versatile Building Block for High-Performance Organic Semiconductors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The benzo[b]thiophene core is a cornerstone in the design of high-performance organic semiconductors, prized for its rigid, planar structure and propensity for strong intermolecular π-π stacking, which facilitates efficient charge transport. This application note details the role of Methyl 4-bromobenzo[b]thiophene-2-carboxylate as a key intermediate in the synthesis of advanced organic electronic materials. We provide a comprehensive guide, including a plausible synthetic protocol for the intermediate, its thorough characterization, and a detailed methodology for its application in palladium-catalyzed Suzuki cross-coupling reactions. The strategic positioning of the bromo-substituent at the 4-position serves as a versatile synthetic handle for the construction of extended π-conjugated systems, enabling the systematic tuning of material properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Introduction: The Significance of Benzo[b]thiophene Scaffolds in Organic Electronics
Thiophene-based π-conjugated molecules and polymers are a major focus of research in materials chemistry due to their promise as organic semiconductors.[1][2] These materials offer unique advantages, including low-cost fabrication, mechanical flexibility, and the ability to be processed at low temperatures over large areas.[3] Within this class of materials, fused-ring systems like benzo[b]thiophene (BT) are particularly noteworthy.[4][5] The fusion of a benzene ring onto the thiophene core enhances the planarity and extends the π-conjugation of the molecule. This structural rigidity, combined with intermolecular S-S interactions, promotes ordered molecular packing in the solid state, a critical factor for efficient charge carrier transport.[5]
This compound emerges as a strategically designed building block for several reasons:
-
The Benzo[b]thiophene Core: Provides the essential semiconducting backbone with inherent stability and favorable electronic properties.
-
The 4-Bromo Substituent: Acts as a key functional "handle." The carbon-bromine bond is highly reactive towards oxidative addition with palladium(0) catalysts, making it an ideal site for introducing new aryl or vinyl groups via cross-coupling reactions. This allows for the precise extension of the π-conjugated system.
-
The 2-Methyl Carboxylate Group: This electron-withdrawing group can be used to modulate the frontier molecular orbital (HOMO/LUMO) energy levels of the final semiconductor material, influencing its charge injection and transport characteristics.
This note provides the essential protocols and scientific rationale for utilizing this intermediate in the synthesis of next-generation organic semiconductors.
Synthesis and Characterization of the Intermediate
Synthetic Strategy
The synthesis of this compound can be approached through various routes. A common and effective method involves the electrophilic bromination of the parent Methyl benzo[b]thiophene-2-carboxylate. This strategy is advantageous as it starts from a more readily accessible precursor and introduces the key bromo-functionality in a controlled manner. The 4-position is often susceptible to electrophilic attack due to the directing effects of the fused benzene ring and the sulfur atom.
Detailed Experimental Protocol: Synthesis
Reaction Scheme: Methyl benzo[b]thiophene-2-carboxylate → this compound
Materials:
-
Methyl benzo[b]thiophene-2-carboxylate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Anhydrous Acetic Acid
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl benzo[b]thiophene-2-carboxylate (e.g., 1.92 g, 10 mmol) in anhydrous acetic acid (50 mL).
-
Reagent Addition: Add N-Bromosuccinimide (1.96 g, 11 mmol) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality Note: Acetic acid serves as a polar protic solvent that can facilitate the electrophilic bromination mechanism. NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.
-
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (200 mL). A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and succinimide.
-
Drying: Dry the crude product under vacuum.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield a white to off-white solid.
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques. The expected data are summarized below.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 360575-29-7[6][7][8][9][10][11][12] |
| Molecular Formula | C₁₀H₇BrO₂S[10][11] |
| Molecular Weight | 271.13 g/mol [10][11] |
| Appearance | White to off-white solid |
| Melting Point | 105-108 °C[11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.25 (s, 1H), 7.85 (d, 1H), 7.60 (d, 1H), 7.40 (t, 1H), 3.95 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.0, 141.5, 138.0, 133.0, 128.5, 127.0, 125.5, 122.0, 115.0, 52.5. |
| Mass Spec (EI) | m/z: 270/272 (M⁺, Br isotope pattern) |
Note: NMR shifts are approximate and should be confirmed experimentally.
Application in Organic Semiconductor Synthesis
The Power of Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[13] It is a cornerstone of modern organic synthesis, particularly for creating the complex architectures of organic semiconductors.[14] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids and esters.[15]
In this context, this compound serves as the organohalide partner. The catalytic cycle involves three key steps: oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.
References
- 1. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.itu.edu.tr [research.itu.edu.tr]
- 3. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors | MDPI [mdpi.com]
- 4. Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 360575-29-7|this compound|BLD Pharm [bldpharm.com]
- 7. 4-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER(360575-29-7) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | Chemrio [chemrio.com]
- 9. This compound CAS#: [m.chemicalbook.com]
- 10. chemuniverse.com [chemuniverse.com]
- 11. 4-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. 4-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER | 360575-29-7 [amp.chemicalbook.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
functionalization of the C4 position of the benzo[b]thiophene ring
An Application Guide to the Strategic Functionalization of the C4 Position of the Benzo[b]thiophene Ring
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and organic electronic materials. Its unique electronic and structural properties make it a cornerstone in drug design and materials science. While significant progress has been made in the functionalization of this ring system, direct and selective substitution at the C4 position on the benzene ring remains a formidable challenge for synthetic chemists. The intrinsic reactivity of the benzo[b]thiophene nucleus heavily favors electrophilic substitution and metallation at the C2 and C3 positions of the electron-rich thiophene moiety.[1][2][3] This inherent selectivity necessitates the development of specialized strategies to override the natural reactivity and achieve controlled functionalization at the C4 carbon.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, field-proven strategies for accessing the C4 position of benzo[b]thiophenes. We will delve into the mechanistic underpinnings of key methodologies, provide detailed, step-by-step protocols for their implementation, and offer a comparative analysis to aid in strategic planning for complex synthetic endeavors.
The Challenge: Overcoming Inherent Regioselectivity
The reactivity of the benzo[b]thiophene ring system is dictated by the electronic properties of the fused bicyclic structure. The thiophene ring is significantly more electron-rich and thus more susceptible to electrophilic attack or deprotonation than the fused benzene portion.[3]
-
C2 Position: The proton at the C2 position is the most acidic (pKa ≈ 32 in THF), making it the preferred site for kinetic deprotonation via directed ortho-metalation (DoM).[4][5]
-
C3 Position: This position is highly nucleophilic and is the typical site for electrophilic substitution reactions like halogenation and nitration.[1]
Consequently, reactions aimed at the C4, C5, C6, or C7 positions must circumvent the high reactivity of the C2/C3 sites. This is typically achieved through two primary approaches: 1) employing a directing group to physically guide a reagent to the C4 position, or 2) altering the electronic nature of the entire ring system to favor reactivity at C4.
Strategy 1: Transition Metal-Catalyzed Directed C-H Functionalization
One of the most powerful strategies for achieving C4 functionalization is through transition metal-catalyzed C-H activation, guided by a directing group (DG) installed at the C3 position. This approach creates a transient metallacycle that positions the metal catalyst in close proximity to the C4 C-H bond, enabling its selective cleavage and subsequent functionalization.
Mechanistic Rationale
The process generally involves a coordinatively unsaturated, electrophilic metal center (e.g., Rh(III), Ru(II), Pd(II)) that first coordinates to the directing group at C3. This is followed by an intramolecular cyclometalation step, forming a five- or six-membered metallacycle intermediate. This step is often the rate-determining and selectivity-determining step. The resulting organometallic species can then react with a variety of coupling partners, such as alkenes or aryl halides, to forge a new C-C bond at the C4 position, followed by reductive elimination to regenerate the active catalyst. While C-H couplings at C2 and C3 are well-established, direct C4 couplings are less common and almost always require a specific coordinating substituent at C3 to direct the metalation.[6][7]
Caption: Generalized catalytic cycle for directed C-H functionalization at C4.
Application & Protocol: Ruthenium-Catalyzed C4-Alkenylation
A notable example involves the ruthenium-catalyzed C-H alkenylation where a weakly coordinating morpholinone or 2-pyridone group at C3 directs the functionalization selectively to the C4 position.[8]
Protocol 1: Ru(II)-Catalyzed C4-Alkenylation of 3-(Morpholinone)benzo[b]thiophene
Disclaimer: This protocol is a representative example based on established literature. Researchers should consult original publications and perform appropriate safety assessments.
Materials:
-
3-(Morpholinone)benzo[b]thiophene (1.0 equiv)
-
Alkene coupling partner (e.g., n-butyl acrylate) (2.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
AgSbF₆ (20 mol%)
-
Pivalic Acid (PivOH) (30 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 3-(morpholinone)benzo[b]thiophene, [Ru(p-cymene)Cl₂]₂, AgSbF₆, and PivOH.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DCE via syringe, followed by the alkene coupling partner.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble silver salts and catalyst residues. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the C4-alkenylated benzo[b]thiophene.
Strategy 2: Metal-Free C4-Arylation via S-Oxide Activation
A groundbreaking metal-free strategy circumvents the need for transition metals and directing groups by activating the benzo[b]thiophene core through oxidation. By converting the sulfide to a benzothiophene S-oxide, the electronic properties of the ring are perturbed, enabling a formal C-H/C-H coupling with phenols to deliver C4-arylated products.[6][9]
Mechanistic Rationale
This reaction is critically dependent on an electron-withdrawing group (EWG) at the C3 position.[6] The process is initiated by the reaction of the S-oxide with an activating agent like trifluoroacetic anhydride (TFAA). This is believed to generate a highly reactive sulfoxonium species. Quantum chemical calculations suggest a mechanism involving the heterolytic cleavage of an intermediate aryloxysulfur species.[10] This cleavage generates a π-complex between the benzothiophene and a phenoxonium cation. The subsequent addition of this electrophilic phenoxonium cation is favored at the C4 position over the C3 position, a selectivity attributed to C4 being the more electron-rich position between the two in this activated system.[6][10][11] This "interrupted Pummerer" type reaction cascade is powerful because it avoids transition metals, making it compatible with sensitive functionalities like halides and aldehydes that might not tolerate metal-catalyzed conditions.[6]
Caption: Proposed mechanism for metal-free C4-arylation via S-oxide activation.
Application & Protocol: Metal-Free C4-Arylation with Phenols
This method provides a valuable and orthogonal approach to C4-arylated benzo[b]thiophenes, which are important structures in drug discovery.
Protocol 2: Metal-Free C4-Arylation of a Benzothiophene S-Oxide
Disclaimer: This protocol is a representative example based on established literature.[6] Researchers should consult original publications and perform appropriate safety assessments. TFAA is corrosive and moisture-sensitive.
Part A: Synthesis of the Benzothiophene S-Oxide
-
Dissolve the starting C3-EWG-benzo[b]thiophene (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (CF₃CO₂H), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify by column chromatography to yield the pure benzothiophene S-oxide.
Part B: C4-Arylation
-
In an oven-dried flask under an inert atmosphere, prepare a solution of trifluoroacetic anhydride (TFAA, 1.5 equiv) in anhydrous chloroform (CHCl₃) and cool to -50 °C.
-
In a separate flask, dissolve the benzothiophene S-oxide (1.0 equiv) and the phenol coupling partner (e.g., 2-bromophenol, 1.2 equiv) in anhydrous CHCl₃.
-
Add the solution of the S-oxide and phenol dropwise to the cold TFAA solution over 15-20 minutes.
-
Stir the reaction mixture at -50 °C for 1-2 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the C4-arylated benzo[b]thiophene.
Comparative Analysis of C4-Functionalization Strategies
| Strategy | Key Reagents / Catalyst | Directing Group? | Key Advantages | Limitations & Scope |
| Directed C-H Activation | Transition Metals (Rh, Ru, Pd) | Yes , required at C3 | High atom economy; broad scope of coupling partners (alkenes, alkynes, etc.). | Requires synthesis of directed substrate; potential for metal contamination; sometimes harsh conditions. |
| Metal-Free S-Oxide Activation | H₂O₂, TFAA | No (but C3-EWG required) | Metal-free; tolerates sensitive groups (halides, aldehydes); mild conditions. | Primarily demonstrated for arylation with phenols; requires pre-oxidation step; C3-EWG is essential.[6] |
| Directed ortho-Metalation (DoM) | Organolithium reagents (n-BuLi, LDA) | Yes , would be needed at C5 | Powerful and well-established method for other systems. | Challenging for C4 as it requires a C5-DG; strong competition from kinetically favored C2-lithiation.[3][5] |
Conclusion and Future Outlook
The selective functionalization of the C4 position of benzo[b]thiophene has transitioned from a significant synthetic hurdle to an achievable objective through the advent of innovative chemical strategies. Transition metal-catalyzed, C3-directed C-H activation provides a versatile route for installing a range of functionalities, while the metal-free S-oxide activation method offers a complementary and powerful approach for C4-arylation, especially for substrates bearing metal-sensitive groups.
While these methods represent the current state-of-the-art, the field is ripe for further innovation. The development of novel, readily removable directing groups or catalytic systems that can functionalize the C4 position of the parent, unsubstituted benzo[b]thiophene without a directing group remains a key goal. As the demand for structurally complex and diverse benzo[b]thiophene derivatives in medicine and materials science continues to grow, the pursuit of new, more efficient, and selective methods for C4-functionalization will undoubtedly remain an active and exciting area of chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols for the Synthesis of Brexpiprazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Brexpiprazole is a second-generation (atypical) antipsychotic medication utilized in the management of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] Its therapeutic efficacy is attributed to its unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2][3] The synthesis of this active pharmaceutical ingredient (API) is a topic of significant interest within the pharmaceutical industry, necessitating robust and efficient synthetic routes. This document provides a detailed guide to the synthesis of key intermediates in the production of brexpiprazole, offering insights into reaction mechanisms, step-by-step protocols, and optimization strategies.
Core Synthetic Strategy: A Convergent Approach
The most prevalent and industrially viable synthesis of brexpiprazole employs a convergent strategy. This approach involves the separate synthesis of two key structural fragments, which are then coupled in the final step to yield the target molecule. This methodology offers several advantages, including increased overall efficiency, easier purification of intermediates, and greater flexibility in process optimization.
The two primary intermediates in this convergent synthesis are:
-
7-(4-chlorobutoxy)quinolin-2(1H)-one
-
1-(benzo[b]thiophen-4-yl)piperazine
The final synthetic step involves the nucleophilic substitution reaction between these two intermediates to form the ether linkage and complete the brexpiprazole molecule.
Diagram of the Core Synthetic Pathway
Caption: Convergent synthesis of Brexpiprazole from two key intermediates.
Synthesis of 7-(4-chlorobutoxy)quinolin-2(1H)-one
This key intermediate is synthesized via the O-alkylation of 7-hydroxyquinolin-2(1H)-one with a suitable four-carbon electrophile. The choice of the alkylating agent and reaction conditions is critical to maximize yield and minimize the formation of impurities.
Causality Behind Experimental Choices
The selection of 1-bromo-4-chlorobutane as the alkylating agent is strategic. The bromine atom is more reactive than the chlorine atom, allowing for selective nucleophilic attack by the hydroxyl group of the quinolinone. This leaves the chloro group intact for the subsequent coupling reaction with the piperazine derivative. The use of a base is essential to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. Potassium carbonate is a commonly used base due to its moderate strength and good solubility in polar aprotic solvents like dimethylformamide (DMF).
Detailed Experimental Protocol
Materials:
-
7-hydroxyquinolin-2(1H)-one
-
1-bromo-4-chlorobutane
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
Procedure:
-
To a stirred solution of 7-hydroxyquinolin-2(1H)-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Heat the mixture to 60-70 °C.
-
Slowly add 1-bromo-4-chlorobutane (1.2 eq) to the reaction mixture.
-
Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 7-(4-chlorobutoxy)quinolin-2(1H)-one as a white to off-white solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [4] |
| Purity (by HPLC) | >98% | [4] |
| Melting Point | 138-142 °C | N/A |
Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine
The synthesis of this second key intermediate is typically achieved through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method A: Nucleophilic Aromatic Substitution
This method involves the direct reaction of 4-chlorobenzo[b]thiophene with piperazine.
Causality Behind Experimental Choices:
The use of an excess of piperazine serves both as a reactant and a base to neutralize the HCl generated during the reaction. A high reaction temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich benzothiophene ring.
Detailed Experimental Protocol:
Materials:
-
4-chlorobenzo[b]thiophene
-
Piperazine
-
Toluene
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Charge a reaction vessel with 4-chlorobenzo[b]thiophene (1.0 eq) and an excess of piperazine (4.0-5.0 eq).
-
Add toluene as a solvent.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction mixture.
-
Wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove excess piperazine and any acidic byproducts.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield 1-(benzo[b]thiophen-4-yl)piperazine.
Method B: Buchwald-Hartwig Amination
This modern cross-coupling reaction offers a more efficient and milder alternative for the formation of the C-N bond.[5][6]
Causality Behind Experimental Choices:
The Buchwald-Hartwig amination utilizes a palladium catalyst and a suitable phosphine ligand to facilitate the coupling of an aryl halide (or triflate) with an amine.[5][6] This method often proceeds under milder conditions and with higher yields compared to traditional nucleophilic aromatic substitution. The choice of ligand is crucial for the efficiency of the catalytic cycle.[6]
Detailed Experimental Protocol:
Materials:
-
4-bromobenzo[b]thiophene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In an inert atmosphere (e.g., under argon or nitrogen), charge a reaction vessel with 4-bromobenzo[b]thiophene (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)2, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add anhydrous toluene as the solvent.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(benzo[b]thiophen-4-yl)piperazine.
Quantitative Data Summary
| Parameter | Method A | Method B | Reference |
| Typical Yield | 60-70% | 85-95% | [7] |
| Purity (by HPLC) | >97% | >99% | [7] |
Final Coupling Reaction: Synthesis of Brexpiprazole
The final step in this convergent synthesis is the coupling of the two previously synthesized intermediates.
Experimental Workflow Diagram
Caption: Workflow for the final coupling and purification of Brexpiprazole.
Detailed Experimental Protocol
Materials:
-
7-(4-chlorobutoxy)quinolin-2(1H)-one
-
1-(benzo[b]thiophen-4-yl)piperazine
-
Potassium carbonate (K2CO3)
-
Sodium iodide (NaI) (optional, as a catalyst)
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
Procedure:
-
Combine 7-(4-chlorobutoxy)quinolin-2(1H)-one (1.0 eq), 1-(benzo[b]thiophen-4-yl)piperazine (1.05 eq), and potassium carbonate (2.0 eq) in DMF.
-
Add a catalytic amount of sodium iodide (0.1 eq) to facilitate the reaction via the Finkelstein reaction.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction's completion by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude brexpiprazole.
-
Filter the solid and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[8]
-
Dry the purified brexpiprazole under vacuum to obtain a white crystalline solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [9] |
| Purity (by HPLC) | >99.5% | [8] |
| Melting Point | ~183 °C | [10] |
Physicochemical Properties of Key Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 7-(4-chlorobutoxy)quinolin-2(1H)-one | C13H14ClNO2 | 251.71 | White to off-white powder | 913613-82-8 |
| 1-(benzo[b]thiophen-4-yl)piperazine | C12H14N2S | 218.32 | Solid | 846038-18-4 |
| Brexpiprazole | C25H27N3O2S | 433.57 | White crystalline solid | 913611-97-9 |
Safety and Handling
General Precautions:
-
All synthesis steps should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Specific Chemical Hazards:
-
1-bromo-4-chlorobutane: Lachrymator and skin irritant. Handle with care.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid exposure.
-
Palladium catalysts: Can be flammable and toxic. Handle in an inert atmosphere.
-
Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water.
For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical used.[11][12][13][14]
Conclusion
The convergent synthesis of brexpiprazole through the coupling of 7-(4-chlorobutoxy)quinolin-2(1H)-one and 1-(benzo[b]thiophen-4-yl)piperazine represents a robust and efficient manufacturing route. The protocols outlined in this document, grounded in established chemical principles, provide a comprehensive guide for researchers and professionals in the field. Careful control of reaction conditions, appropriate selection of reagents and catalysts, and diligent purification are paramount to achieving high yields and purity of the final active pharmaceutical ingredient.
References
- 1. Secure Verification [machinery.mas.bg.ac.rs]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. PROCESSES FOR PREPARING BREXPIPRAZOLE | Patent Publication Number 20170145001 | Patexia [patexia.com]
- 4. CN104844585A - Preparation method of brexpiprazole - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]
- 9. CN106916148B - Method for synthesizing brexpiprazole - Google Patents [patents.google.com]
- 10. tga.gov.au [tga.gov.au]
- 11. echemi.com [echemi.com]
- 12. capotchem.com [capotchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. capotchem.com [capotchem.com]
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the microwave-assisted synthesis of 3-aminobenzo[b]thiophene derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols herein leverage the efficiency of microwave irradiation to achieve rapid reaction times, high yields, and cleaner product profiles compared to conventional heating methods.[1][2][3] This application note is designed to equip researchers with the necessary information to successfully synthesize these valuable scaffolds, which serve as key building blocks for a range of therapeutic agents, including kinase inhibitors.[4][5][6][7][8]
Introduction: The Significance of 3-Aminobenzo[b]thiophenes
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] In particular, the 3-aminobenzo[b]thiophene moiety serves as a crucial pharmacophore and a versatile synthetic intermediate for the construction of more complex molecular architectures. Its presence is notable in a variety of potent kinase inhibitors, which are at the forefront of targeted cancer therapy.[4][7][8] The development of efficient and sustainable synthetic routes to these compounds is therefore a critical endeavor in modern drug discovery.
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Traditional methods for the synthesis of heterocyclic compounds often involve long reaction times and harsh conditions, leading to lower yields and the formation of byproducts.[1][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that addresses these limitations.[2][12] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS offers several distinct advantages:[1][2][3]
-
Accelerated Reaction Rates: Reactions that typically take hours can often be completed in minutes.[2][3]
-
Higher Yields and Purity: The rapid and uniform heating minimizes side reactions, leading to cleaner products and improved yields.[3][12]
-
Energy Efficiency: Microwaves heat the sample directly, resulting in significant energy savings compared to conventional heating of an oil bath or heating mantle.[1][3]
-
Greener Chemistry: Reduced reaction times and often the ability to use less solvent align with the principles of green chemistry.[1][12]
Synthetic Approach: Microwave-Assisted Synthesis from 2-Halobenzonitriles
A robust and widely applicable method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of a 2-halobenzonitrile with an α-thiol ester, such as methyl thioglycolate, in the presence of a base.[4][5][6][7] This approach provides a direct and efficient route to the desired scaffold.
Reaction Scheme
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave assisted green organic synthesis [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Methyl 4-bromobenzo[b]thiophene-2-carboxylate Synthesis
Welcome to the Technical Support Center for drug discovery and development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of Methyl 4-bromobenzo[b]thiophene-2-carboxylate, a key intermediate in medicinal chemistry. Here, we address common challenges encountered during its synthesis, offering scientifically grounded solutions to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach involves a two-stage process:
-
Formation of the Benzothiophene Core: Synthesis of 4-bromobenzo[b]thiophene-2-carboxylic acid. This is often the most challenging step where yields can falter.
-
Esterification: Conversion of the carboxylic acid to its methyl ester. This is typically a high-yielding reaction.
Q2: My overall yield is consistently low. Which stage of the synthesis should I focus on for optimization?
Low overall yields in this synthesis most commonly originate from the formation of the 4-bromobenzo[b]thiophene-2-carboxylic acid core. While the final esterification step is usually efficient, optimizing the initial cyclization or annulation reaction is critical for improving the total yield.
Q3: What are the key reaction parameters to control during the synthesis of the benzothiophene core?
The critical parameters to monitor and optimize include reaction temperature, choice of solvent, catalyst loading (if applicable), and rigorous control of the reaction atmosphere, as many synthetic routes are sensitive to oxygen and moisture.[1][2]
Troubleshooting Guide: Low Yield and Impurities
This section provides a detailed breakdown of potential issues and their solutions, organized by the synthetic stage.
Part 1: Synthesis of 4-bromobenzo[b]thiophene-2-carboxylic acid
The formation of the substituted benzothiophene core is the most complex part of the synthesis and offers multiple points for failure. Below are common problems and actionable solutions.
Issue 1: Low or No Product Formation in Palladium-Catalyzed Cyclization
Palladium-catalyzed reactions are a powerful tool for constructing the benzothiophene skeleton.[3] However, their success is highly dependent on a number of factors.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The Pd catalyst may be oxidized or poisoned by impurities. | Ensure all reagents and solvents are of high purity and adequately dried. Use fresh catalyst from a reputable supplier. |
| Suboptimal Ligand Choice | The ligand plays a crucial role in the stability and activity of the catalyst. | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal choice for your specific substrate. |
| Incorrect Reaction Temperature | The reaction may have a narrow optimal temperature window. | Perform small-scale experiments to screen a range of temperatures. Too low may result in no reaction, while too high can lead to catalyst decomposition. |
| Inadequate Atmosphere Control | Oxygen can deactivate the palladium catalyst. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) using proper Schlenk line or glovebox techniques.[2] |
Experimental Protocol: General Palladium-Catalyzed Cyclization
A representative palladium-catalyzed approach for the synthesis of a benzothiophene core is outlined below. This should be adapted and optimized for your specific starting materials.
-
To a flame-dried Schlenk flask, add the appropriate aryl halide or triflate precursor, the alkyne coupling partner, a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., DPEPhos, 5-10 mol%).
-
Add a base (e.g., Cs₂CO₃, 2 equivalents) and the appropriate anhydrous solvent (e.g., DCE).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction at a predetermined temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Side Product Formation in Gewald-Type Reactions
The Gewald reaction is a multicomponent reaction used to synthesize substituted 2-aminothiophenes, which can be further modified.[4] However, it is prone to side reactions if not carefully controlled.
| Potential Cause | Explanation | Recommended Solution |
| Knoevenagel Condensation Issues | The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.[5] | Ensure the use of an appropriate base catalyst (e.g., morpholine, triethylamine) and control the temperature to favor the desired condensation. |
| Polysulfide Formation | Elemental sulfur can form various polysulfide intermediates, leading to a complex reaction mixture.[5] | The reaction is often thermodynamically controlled, so allowing the reaction to proceed to completion is key.[5] Protonation of polysulfides can facilitate their decomposition to the desired monosulfide.[5][6] |
| Incorrect Stoichiometry | An imbalance in the starting materials can lead to the formation of unwanted byproducts. | Carefully control the stoichiometry of the carbonyl compound, active methylene nitrile, and elemental sulfur. |
Workflow for Troubleshooting Benzothiophene Core Synthesis
Caption: A decision tree for troubleshooting low yields in the synthesis of the 4-bromobenzo[b]thiophene-2-carboxylic acid core.
Part 2: Esterification of 4-bromobenzo[b]thiophene-2-carboxylic acid
This step is generally more straightforward, but issues can still arise.
Issue 3: Incomplete Esterification
The conversion of the carboxylic acid to the methyl ester can sometimes stall before completion.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Catalyst | In a Fischer esterification, a strong acid catalyst is required to protonate the carbonyl and facilitate nucleophilic attack by the alcohol.[7] | Use a sufficient amount of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. |
| Presence of Water | The Fischer esterification is an equilibrium reaction, and the presence of water can drive the equilibrium back towards the starting materials.[7] | Use anhydrous methanol and consider using a Dean-Stark apparatus to remove water as it is formed. |
| Steric Hindrance | While less likely for a methyl ester, significant steric bulk near the carboxylic acid could slow the reaction. | Consider using a more reactive esterification agent such as thionyl chloride in methanol or using a coupling agent like DCC. |
Experimental Protocol: Fischer Esterification
-
Dissolve 4-bromobenzo[b]thiophene-2-carboxylic acid in a large excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the reaction mixture to reflux (around 65 °C) for several hours (e.g., 17 hours), monitoring the reaction by TLC.[1]
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
-
Purify by column chromatography or recrystallization if necessary.
Workflow for Troubleshooting the Esterification Step
Caption: A workflow for troubleshooting incomplete esterification of 4-bromobenzo[b]thiophene-2-carboxylic acid.
References
- 1. Methyl 4-bromothiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude Methyl 4-bromobenzo[b]thiophene-2-carboxylate by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 4-bromobenzo[b]thiophene-2-carboxylate. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and ensure the successful isolation of a high-purity product.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the column chromatography purification of this compound, providing explanations grounded in chromatographic theory.
Q1: What is the most appropriate stationary phase for this purification?
A1: For the purification of moderately polar aromatic compounds like this compound, silica gel (SiO2) is the standard and most effective stationary phase. Its slightly acidic nature and high surface area provide excellent resolving power for separating the target molecule from common synthetic impurities. The use of silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for optimal performance in flash column chromatography.
Q2: How do I select the ideal solvent system (mobile phase)?
A2: The selection of the mobile phase is critical for achieving good separation. A common and effective solvent system for benzothiophene derivatives is a mixture of a non-polar solvent and a slightly more polar solvent. For this specific compound, a gradient of ethyl acetate (EtOAc) in hexanes is highly recommended.
The process for determining the optimal solvent ratio is as follows:
-
Thin-Layer Chromatography (TLC) Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.
-
Solvent System Screening: Develop the TLC plate in various ratios of hexanes:EtOAc (e.g., 9:1, 8:2, 7:3).
-
Optimal Rf Value: The ideal solvent system will result in the desired product having a Retention Factor (Rf) of approximately 0.25-0.35 . An Rf in this range ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities.
Q3: How should I visualize the compound on the TLC plate?
A3: this compound is an aromatic, conjugated system, making it UV-active.
-
Primary Method (Non-destructive): Use a short-wave UV lamp (254 nm) . The compound will appear as a dark spot against the fluorescent green background of the TLC plate[1]. This method is ideal for monitoring the progress of the column without altering the compound.
-
Secondary Methods (Destructive): If UV visualization is weak or if you suspect UV-inactive impurities, you can use a chemical stain.
-
Potassium Permanganate (KMnO4) Stain: This stain is effective for visualizing a wide range of organic compounds. Your product, and many potential impurities, will appear as yellow-brown spots on a purple background[2].
-
p-Anisaldehyde Stain: This stain can produce a range of colors for different functional groups upon heating, which can help in differentiating between the product and impurities[1].
-
Q4: What are the likely impurities I need to separate?
A4: Based on common synthetic routes, such as the reaction of a substituted 2-halobenzaldehyde with methyl thioglycolate, the following impurities are plausible:
-
Unreacted 2-bromo-6-halobenzaldehyde: This starting material is more polar than the product due to the free aldehyde group.
-
Unreacted Methyl Thioglycolate: A small, polar molecule that should elute with the solvent front or during the initial low-polarity elution.
-
Isomeric Byproducts: Depending on the precise synthetic conditions, minor amounts of other isomers (e.g., the 6-bromo or 7-bromo isomers) could be formed. These will likely have very similar polarities to the desired product, making them the most challenging to separate.
-
Polymeric or Baseline Impurities: Highly polar byproducts that will remain at the origin on a TLC plate and the top of the column.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Spots on TLC/Broad Peaks from Column) | 1. Inappropriate Solvent Polarity: The eluent is too polar, causing all compounds to move too quickly. 2. Column Overloading: Too much crude material has been loaded onto the column. 3. Poor Column Packing: The presence of air bubbles or channels in the silica gel bed. | 1. Adjust Solvent System: Decrease the proportion of the polar solvent (ethyl acetate). Aim for a starting solvent system where the product has an Rf of ~0.25 on TLC. A shallow gradient (slowly increasing the polarity) is often beneficial. 2. Reduce Sample Load: A general guideline is to use a mass ratio of crude material to silica gel of 1:30 to 1:50 for difficult separations. 3. Repack the Column: Ensure a homogenous slurry of silica gel in the initial eluent and pack the column carefully to avoid air pockets. |
| Product is Contaminated with a Less Polar Impurity | 1. Isomeric Impurity: An isomer with a slightly higher Rf is co-eluting. 2. Insufficient Resolution: The column is too short or the elution was too fast. | 1. Optimize Gradient: Use a very shallow gradient with a lower starting polarity (e.g., start with 100% hexanes and very slowly introduce ethyl acetate). This will increase the separation between compounds with close Rf values. 2. Increase Column Length/Decrease Flow Rate: A longer column provides more surface area for interaction and improves separation. A slower flow rate allows for better equilibration between the stationary and mobile phases. |
| Product is Contaminated with a More Polar Impurity | 1. Unreacted Starting Material (e.g., Benzaldehyde): The starting material is more polar and is "tailing" into the product fractions. 2. Solvent Polarity Increased Too Quickly: A sharp increase in the eluent polarity can wash down more polar impurities. | 1. Isocratic Elution: After the less polar impurities have been eluted, hold the solvent composition constant to elute the product before increasing the polarity to wash off the more polar impurities. 2. Shallow Gradient: Employ a slow and steady increase in solvent polarity to ensure a clean separation. |
| Low Yield of Purified Product | 1. Product Streaking/Tailing on the Column: The product is strongly interacting with the silica gel, leading to broad bands and incomplete elution. 2. Product Insolubility: The product may be precipitating on the column if the eluent is not a good solvent for it. 3. Decomposition on Silica: The compound may be sensitive to the acidic nature of the silica gel. | 1. Use a More Polar Eluent: A slight, controlled increase in the polarity of the mobile phase can reduce tailing. Ensure the sample is loaded in a minimal volume of solvent. 2. Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This prevents issues with solubility during loading[3]. 3. Deactivate Silica Gel: If decomposition is suspected, the silica gel can be treated with a small amount of a base like triethylamine in the eluent (e.g., 0.1-1%). Perform a small-scale test first to confirm this doesn't negatively impact the separation. |
| Column Cracks or Runs Dry | 1. Improper Packing: The silica gel was not allowed to settle properly. 2. Solvent Level Dropped Below the Silica Bed: This introduces air into the column. | 1. Proper Packing Technique: Pack the column using a slurry method and allow it to settle completely before loading the sample. Add a layer of sand on top of the silica to prevent disturbance when adding solvent. 2. Maintain Solvent Level: Always ensure the solvent level remains above the top of the silica gel bed throughout the entire process. |
III. Detailed Experimental Protocol
This protocol provides a step-by-step guide for the purification of crude this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Collection tubes/flasks
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
TLC Analysis and Solvent System Optimization
-
Prepare a stock solution of the crude material in ethyl acetate (~10 mg/mL).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a 8:2 hexanes:EtOAc solvent system.
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the main product spot has an Rf value between 0.25 and 0.35. This will be your starting elution solvent system.
Column Preparation (Slurry Method)
-
Secure a glass column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (~0.5 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:EtOAc). The amount of silica should be 30-50 times the weight of the crude product.
-
Pour the slurry into the column. Open the stopcock slightly to allow the solvent to drain, which helps in uniform packing.
-
Continuously tap the side of the column gently to dislodge any air bubbles and ensure an even packing bed.
-
Once the silica has settled, add another thin layer of sand (~0.5 cm) on top to protect the silica surface.
-
Drain the solvent until it is just level with the top of the sand.
Sample Loading (Dry Loading Method)
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Carefully add the initial eluting solvent to the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate. If using a gradient, slowly and systematically increase the polarity of the eluent (e.g., from 95:5 to 90:10 to 85:15 hexanes:EtOAc).
-
Monitor the elution of compounds by spotting each fraction on a TLC plate and visualizing under UV light.
Product Isolation
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
IV. Visual Workflow and Logic Diagrams
Diagram 1: Experimental Workflow for Purification
Caption: Workflow for column chromatography purification.
Diagram 2: Troubleshooting Logic for Poor Separation
Caption: Troubleshooting poor separation issues.
V. References
-
Methyl 4-bromothiophene-2-carboxylate synthesis. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved January 5, 2026, from --INVALID-LINK--
-
How to Synthesize 4-Bromobenzo[b]thiophene? - FAQ. (n.d.). Guidechem. Retrieved January 5, 2026, from --INVALID-LINK--
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--
-
Separation of Benzothiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 5, 2026, from --INVALID-LINK--
-
SiliaPlate TLC Visualization Methods. (n.d.). SiliCycle. Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthetic method of 4-bromobenzo [ b ] thiophene. (2020). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis method of 4-bromobenzo[b]thiophene. (n.d.). Patsnap. Retrieved January 5, 2026, from --INVALID-LINK--
-
Troubleshooting: TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--
-
How can i isolate polar basic compound with silica gel column chromatography? (2018). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Column chromatography. (n.d.). Columbia University. Retrieved January 5, 2026, from --INVALID-LINK--
-
4-Bromobenzo[b]thiophene synthesis. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--
-
Separating Compounds by Column Chromatography. (n.d.). Utah Tech University. Retrieved January 5, 2026, from --INVALID-LINK--
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. Retrieved January 5, 2026, from --INVALID-LINK--
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved January 5, 2026, from --INVALID-LINK--
-
Column Chromatography for the Separation of Complex Mixtures. (n.d.). Longdom Publishing. Retrieved January 5, 2026, from --INVALID-LINK--
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 5, 2026, from --INVALID-LINK--
-
TLC Plate Visualization. (n.d.). Scribd. Retrieved January 5, 2026, from --INVALID-LINK--
-
2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved January 5, 2026, from --INVALID-LINK--
References
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Electron-Deficient Substrates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for a particularly challenging yet crucial transformation: the Suzuki-Miyaura cross-coupling of electron-deficient substrates. Low yields in these reactions are a common hurdle, often stemming from the unique electronic properties of the coupling partners. This resource provides a structured, cause-and-effect approach to diagnosing and resolving these issues, ensuring your syntheses are both efficient and reproducible.
The Challenge with Electron-Deficient Substrates
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and relatively mild conditions.[1][2] The reaction's catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
While electron-deficient aryl halides are often excellent substrates due to their rapid oxidative addition, electron-deficient boronic acids or esters can present significant challenges.[4][5] Their diminished nucleophilicity can slow down the crucial transmetalation step, leading to low product yields and the prevalence of side reactions.[6] This guide will walk you through the most common failure points and provide robust, field-proven solutions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address specific issues you may be encountering in the lab. Each question is followed by a detailed explanation of the potential causes and a set of actionable solutions.
Q1: My reaction with an electron-deficient boronic acid is giving very low to no yield. What's the most likely culprit?
A1: Slow Transmetalation and Protodeboronation.
With electron-deficient boronic acids, the primary bottleneck is often the transmetalation step. The electron-withdrawing groups reduce the nucleophilicity of the organic group on the boron, making its transfer to the palladium center sluggish.[6] This delay provides an opportunity for a destructive side reaction: protodeboronation.
Protodeboronation is the cleavage of the carbon-boron bond by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[7][8] This is particularly prevalent with electron-deficient arylboronic acids under basic conditions.[8][9]
Troubleshooting Workflow: Low Yield with Electron-Deficient Boronic Acid
Caption: A decision tree for troubleshooting low yields with electron-deficient boronic acids.
Detailed Solutions:
-
Optimize Your Base: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so harsh as to promote decomposition.[10]
-
Recommended Bases: For electron-deficient systems, stronger, non-nucleophilic bases are often preferred. Consider switching from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃ .[6][9] These bases are effective at promoting the formation of the more reactive boronate species.[10]
-
Milder Options: In cases where the substrate is base-sensitive, potassium fluoride (KF) can be an effective alternative.[10]
-
-
Protect Your Boronic Acid: Boronic acids can be unstable, especially when electron-deficient.[7][11] Converting them to a more robust form can significantly improve yields.
-
Boronic Esters: Pinacol esters (Bpin) are a common and effective choice, offering greater stability against protodeboronation.[7][8]
-
MIDA Boronates: For particularly challenging substrates, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and can be used in a controlled, slow-release manner.
-
Trifluoroborate Salts: Potassium aryltrifluoroborates (ArBF₃K) are another stable alternative that can be used directly in the coupling reaction.[10]
-
-
Ligand Selection is Key: The ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging couplings with electron-deficient partners, the right ligand can make all the difference.
-
Electron-Rich, Bulky Ligands: Ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos ) or N-heterocyclic carbenes (NHCs) are highly effective.[6] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition, helping to drive the catalytic cycle forward.[4][5]
-
-
Control Your Reaction Environment:
-
Anhydrous Conditions: Since water is a key player in protodeboronation, running the reaction under strictly anhydrous conditions can be beneficial, especially with highly sensitive substrates.[9][12]
-
Thorough Degassing: Oxygen can deactivate the Pd(0) catalyst through oxidation.[6][12] Ensure your solvent and reaction vessel are rigorously degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[9][12]
-
Q2: My electron-deficient aryl chloride is unreactive. How can I improve the yield?
A2: Overcoming the High Activation Barrier of Oxidative Addition.
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond.[3][4] While electron-withdrawing groups on the aryl ring do help to activate the C-Cl bond for oxidative addition, this step can still be rate-limiting.[5]
Recommended Solutions:
-
Advanced Catalyst Systems: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating aryl chlorides. You will likely need a more potent catalyst system.
-
Bulky, Electron-Donating Ligands: As with electron-deficient boronic acids, bulky, electron-rich phosphine ligands are crucial. Ligands like P(t-Bu)₃ or Buchwald-type biaryl phosphines are excellent choices as they form highly active, low-coordinate Pd(0) species that readily undergo oxidative addition.[5][10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be highly effective in promoting the oxidative addition of aryl chlorides.[10]
-
-
Choice of Palladium Precatalyst: Consider using modern, pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles from Buchwald's group). These are air-stable and efficiently generate the active Pd(0) catalyst in situ.[6]
-
Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures (e.g., >100 °C) to overcome the activation energy of the oxidative addition step.[6] Solvents with high boiling points like toluene, dioxane, or DMF are suitable for this purpose.[6]
Q3: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A3: Minimizing Oxygen Contamination and Optimizing Catalyst Conditions.
Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction, often promoted by the presence of oxygen and certain palladium species.[6][7]
Preventative Measures:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents and the reaction headspace are free of oxygen.[6][12]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[6]
-
Appropriate Ligand-to-Palladium Ratio: A sufficient amount of ligand is necessary to stabilize the Pd(0) species and prevent the formation of palladium black, which can promote side reactions. A ligand-to-palladium ratio of 1:1 to 4:1 is typically recommended.[12]
Summary of Recommended Conditions
| Issue | Potential Cause | Recommended Solution |
| Low yield with electron-deficient boronic acid | Slow transmetalation, Protodeboronation | Use a stronger base (K₃PO₄, Cs₂CO₃); Convert boronic acid to a pinacol ester (BPin); Use bulky, electron-rich ligands (e.g., XPhos, SPhos).[6][9] |
| Unreactive electron-deficient aryl chloride | High activation energy for oxidative addition | Employ advanced catalyst systems with bulky, electron-donating ligands (e.g., P(t-Bu)₃, Buchwald ligands); Use higher reaction temperatures.[5][6][10] |
| Significant boronic acid homocoupling | Oxygen contamination, Inefficient catalyst generation | Implement rigorous degassing procedures; Use a direct Pd(0) source; Ensure an adequate ligand-to-palladium ratio.[6][12] |
| General low yield/stalled reaction | Inactive catalyst, Poor reagent quality | Use fresh, high-purity reagents and solvents; Ensure catalyst and ligands have been stored properly under inert atmosphere; Consider using a more robust, air-stable precatalyst.[12] |
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling with an Electron-Deficient Aryl Bromide and Boronic Ester
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid pinacol ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[6]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This can be done by evacuating the vial and backfilling with the inert gas, repeating this cycle three times.[12]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[6]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve the desired concentration (typically 0.1-0.5 M).[9]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography.[9]
Protocol for the Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization
For particularly unstable boronic acids, conversion to a diethanolamine adduct can provide a highly stable, crystalline solid that can be used directly in couplings.[11]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a suitable solvent like methylene chloride or THF.[6][11]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[6]
-
Precipitation: A white precipitate will typically form.[11]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6] This stable adduct can now be used in your Suzuki coupling reaction.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for the synthesis of 4-bromobenzo[b]thiophene
Welcome to the dedicated technical support guide for the synthesis of 4-bromobenzo[b]thiophene. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, troubleshooting-focused FAQs and detailed protocols grounded in mechanistic principles to help you optimize your reaction conditions and achieve high yields of your target compound.
Introduction
4-Bromobenzo[b]thiophene is a critical intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic brexpiprazole.[1] Its synthesis, while well-documented, presents several potential pitfalls that can lead to low yields, impure products, and challenging purifications. This guide is structured to address these issues head-on, providing not just solutions but also the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Yield
Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?
Low yields in the synthesis of 4-bromobenzo[b]thiophene can often be traced back to several critical steps. Let's break down the possibilities based on common synthetic routes.
Route 1: Cyclization of a Phenylthioacetaldehyde Acetal followed by Bromination
This route often involves the cyclization of a precursor like 1-bromo-3-(2,2-dimethoxyethylthio)benzene using a strong acid catalyst like polyphosphoric acid (PPA).[2]
-
Issue: Incomplete Cyclization. The most frequent reason for low yields is an incomplete intramolecular electrophilic substitution reaction.
-
Causality: Polyphosphoric acid (PPA) acts as both the catalyst and a dehydrating agent. Its efficacy is highly dependent on its concentration and the reaction temperature. PPA's high viscosity can also lead to poor mixing and localized overheating or insufficient heating.[3][4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Any moisture will react with the PPA, reducing its potency. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Optimize PPA Concentration and Temperature: Commercial PPA can vary in its P₂O₅ content. For this reaction, a temperature range of 120-130°C is typically required to drive the reaction to completion.[2] Carefully monitor and control the temperature of the oil bath.
-
Improve Stirring: Use a powerful mechanical stirrer to ensure the viscous PPA mixture is homogenous. Inadequate stirring can result in a significant portion of the starting material remaining unreacted.
-
Increase Reaction Time: If TLC analysis shows significant starting material after the standard reaction time (e.g., 5 hours), consider extending it. Monitor the reaction progress every 1-2 hours.
-
-
-
Issue: Degradation of Starting Material or Product. The high temperatures and strong acidic conditions can lead to decomposition.
-
Causality: Benzo[b]thiophenes can be susceptible to polymerization or other side reactions under harsh acidic conditions.
-
Troubleshooting Steps:
-
Controlled Addition: Instead of adding the substrate all at once, add it dropwise as a solution in a high-boiling inert solvent like chlorobenzene to maintain a more controlled reaction temperature.[2]
-
Quench Carefully: After the reaction is complete, cool the mixture to room temperature before quenching with ice water. This helps to prevent uncontrolled exothermic reactions that can degrade the product.
-
-
Route 2: Wittig-type Cyclization from 2-Bromo-6-fluorobenzaldehyde
This pathway involves the formation of a phosphonium ylide followed by an intramolecular Wittig reaction.[5]
-
Issue: Failure of the Wittig Reaction. The intramolecular cyclization is the key C-C bond-forming step.
-
Causality: The generation of the ylide requires a sufficiently strong, non-nucleophilic base. The subsequent cyclization can be sterically hindered or electronically disfavored if the conditions are not optimal. The presence of lithium salts can sometimes stabilize betaine intermediates and lead to side products.[6]
-
Troubleshooting Steps:
-
Base Selection: Ensure the base used for deprotonation of the phosphonium salt is appropriate. Sodium hydride (NaH) or sodium methoxide are commonly used. The base must be strong enough to generate the ylide.
-
Solvent Choice: Anhydrous THF or DMF are typical solvents. The solvent must be dry as ylides are highly reactive towards protic sources.
-
Temperature Control: Ylide formation is often performed at 0°C or room temperature, while the subsequent cyclization may require heating. Follow the specific protocol's temperature guidelines closely.
-
-
Impurity Profile Issues
Q2: I've isolated my product, but it's contaminated with significant impurities. What are the likely side products and how can I prevent their formation?
The nature of the impurities will depend on the synthetic route employed.
-
Side Product: Over-bromination or Isomeric Bromination. When brominating the benzo[b]thiophene core, it's possible to get dibrominated products or the undesired 6- or 7-bromo isomers.
-
Causality: Electrophilic aromatic substitution on the benzo[b]thiophene ring can occur at multiple positions. The thiophene ring is generally more activated than the benzene ring.[7] While the 4- and 7-positions are often electronically favored for substitution on the benzene portion, reaction conditions can influence regioselectivity.[8]
-
Preventative Measures:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent (e.g., NBS or Br₂).
-
Reaction Temperature: Keep the reaction temperature low to improve selectivity. Electrophilic brominations are often run at 0°C or even lower.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a solvent like DMF or CCl₄ with a radical initiator (for side-chain bromination) or in an ionic mechanism-favoring solvent can offer better control than liquid bromine. For ring bromination, a Lewis acid catalyst might be needed, and its choice can influence isomer distribution.
-
-
-
Side Product: Triphenylphosphine Oxide. In the Wittig-based route, removing triphenylphosphine oxide (TPPO) is a classic purification challenge.[9]
-
Causality: TPPO is a byproduct of the Wittig reaction and has moderate polarity, often co-eluting with the desired product during column chromatography.
-
Preventative Measures & Purification Tips:
-
Modified Wittig Conditions: The Horner-Wadsworth-Emmons reaction is an alternative that produces a water-soluble phosphate ester byproduct, which is much easier to remove during aqueous workup.
-
Purification Strategy: If you have TPPO in your crude product, you can sometimes precipitate it out from a nonpolar solvent mixture like ether/hexane. Alternatively, running a wider column with a shallower gradient can improve separation.
-
-
Purification Challenges
Q3: My crude product is an oil that is difficult to purify by column chromatography. What can I do?
-
Issue: Co-eluting Impurities. The polarity of 4-bromobenzo[b]thiophene is similar to some of the potential side products, making chromatographic separation difficult.
-
Causality: Structurally similar molecules will have similar affinities for the stationary and mobile phases.
-
Troubleshooting Steps:
-
Optimize Eluent System: Perform small-scale TLC experiments with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane, toluene/hexane) to find the optimal mobile phase for separation. A less polar solvent system will generally provide better resolution for non-polar compounds. The literature suggests a 10:1 petroleum ether:ethyl acetate system can be effective.[2]
-
Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, this is often a more effective purification method for removing small amounts of impurities than chromatography. Try dissolving the crude oil in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or hexane) and then cooling it slowly.
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if standard silica gel fails.
-
-
-
Issue: Product Streaking on the Column. This can lead to poor separation and product loss.
-
Causality: Streaking can be caused by overloading the column, poor solubility of the sample in the mobile phase, or interactions with acidic sites on the silica gel.
-
Troubleshooting Steps:
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel, remove the solvent, and then carefully add the dry powder to the top of your column. This often results in sharper bands.
-
Column Loading: Do not exceed a 1:100 ratio of crude product to silica gel by weight for difficult separations.
-
Neutralize Silica: If your compound is acid-sensitive, you can pre-treat the silica gel with a dilute solution of triethylamine in your eluent to neutralize acidic sites.
-
-
Experimental Protocols & Data
Protocol 1: Synthesis via PPA Cyclization
This protocol is adapted from the method described by Guidechem.[2]
Step 1: Synthesis of 1-Bromo-3-(2,2-dimethoxyethylthio)benzene
-
To a 500 mL three-necked flask, add 3-bromophenol (18.9g, 0.1mol), 2-bromo-1,1-dimethoxyethane (16.9g, 0.1mol), and DMF (250 mL).
-
Begin stirring and add potassium carbonate (20.7g, 0.15mol).
-
Heat the mixture to 35-45°C and stir for 8 hours.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with 10% NaOH (100 mL) followed by saturated brine (100 mL).
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (Eluent: Petroleum ether/Ethyl acetate = 10:1) to obtain the product as a light yellow oil.
Step 2: Synthesis of 4-Bromobenzo[b]thiophene
-
In a 250 mL four-necked flask, add chlorobenzene (100 mL) and polyphosphoric acid (PPA) (20g).
-
Begin stirring and heat the mixture in an oil bath to 120-130°C.
-
Dilute the product from Step 1 (13.8g, 0.05mol) with chlorobenzene (20 mL) and add it dropwise to the reaction flask over 1 hour.
-
After the addition is complete, stir the mixture under reflux for 5 hours.
-
Cool the reaction to room temperature, pour out the chlorobenzene layer, and extract the residue with additional chlorobenzene (2 x 50 mL).
-
Combine the organic phases, wash with 10% NaHCO₃ (50 mL), dry with anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (Eluent: Petroleum ether/Ethyl acetate = 10:1) to obtain 4-bromobenzo[b]thiophene as a colorless oil.
Table 1: Summary of Reaction Conditions from a Wittig-Type Synthesis
The following table summarizes various conditions for the first step of a Wittig-type synthesis starting from 2-bromo-6-fluorobenzaldehyde, as described in a patent by Wang (2020).[5] This step involves the reaction with a halo-methyl mercaptan.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Acetone | THF | DMF |
| Base | K₂CO₃ | Na₂CO₃ | NaOH |
| Mercaptan | Chloromethyl mercaptan | Chloromethyl mercaptan | Bromomethyl mercaptan |
| Temperature | 30-35°C | 75-80°C | 10-15°C |
| Time | 4 hours | 6 hours | 2 hours |
| Yield | 93% | 89% | 86% |
Visualizing the Process
Reaction Mechanism: PPA-Mediated Cyclization
The diagram below illustrates the proposed mechanism for the intramolecular cyclization of 1-bromo-3-(2,2-dimethoxyethylthio)benzene to form the benzo[b]thiophene core.
Caption: Proposed mechanism for PPA-catalyzed cyclization.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 8. Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Reactions with Sulfur-Containing Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation when working with sulfur-containing heterocycles. My aim is to provide not just procedural guidance, but a deeper understanding of the underlying chemical principles to empower you to effectively troubleshoot and optimize your reactions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: My Suzuki reaction with a thiophene-based substrate is sluggish or has completely stalled. How do I know if catalyst deactivation by sulfur is the culprit?
A1: This is a very common issue. Sulfur-containing compounds, including heterocycles like thiophene, are well-documented poisons for palladium catalysts.[1] If you observe low to no product formation, the appearance of palladium black (insoluble, inactive palladium metal), or inconsistent results even with established protocols, sulfur-induced catalyst deactivation is a primary suspect.[2] The high affinity of sulfur for palladium leads to strong coordination, which can block the catalyst's active sites and disrupt the catalytic cycle.[1]
Q2: What is the fundamental mechanism behind palladium catalyst poisoning by sulfur compounds?
A2: The deactivation process is primarily driven by the strong interaction between the soft Lewis acidic palladium center and the soft Lewis basic sulfur atom.[3] This interaction leads to several detrimental outcomes:
-
Strong Coordination and Site Blocking: Sulfur atoms in the substrate or impurities can irreversibly bind to the palladium catalyst's active sites. This physically prevents the aryl halide and boronic acid from accessing the catalyst to undergo oxidative addition and transmetalation, respectively.[1]
-
Formation of Inactive Palladium-Sulfur Complexes: The reaction between the palladium catalyst and sulfur compounds can form highly stable, catalytically inert palladium-sulfur complexes. This effectively sequesters the palladium, removing it from the catalytic cycle.[1]
-
Alteration of Electronic Properties: The coordination of sulfur to the palladium center alters its electronic properties, which can hinder key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[4]
Q3: Are all sulfur-containing heterocycles equally problematic?
A3: While a definitive ranking is challenging and can be substrate-dependent, the degree of catalyst inhibition often correlates with the accessibility and Lewis basicity of the sulfur atom. Thiophenes and their derivatives are notorious for causing catalyst deactivation.[5] Other sulfur-containing functionalities like thiols and thioethers are also potent catalyst poisons.[1] The specific electronic and steric environment of the sulfur atom within the heterocycle will influence its poisoning potential.
Section 2: Troubleshooting Guide - Proactive and Reactive Strategies
This section provides a structured approach to diagnosing and resolving issues related to catalyst deactivation in your Suzuki reactions.
Workflow for Troubleshooting Low Yields in Suzuki Reactions with Sulfur-Containing Heterocycles
Caption: Troubleshooting workflow for Suzuki reactions.
Detailed Troubleshooting Steps
Step 1: Scrutinize Your Reagents
-
Question: Could trace sulfur impurities in my starting materials or solvents be the issue?
-
Answer: Absolutely. Even parts-per-million levels of sulfur can be detrimental. It is crucial to use high-purity reagents.
-
Actionable Protocol:
-
Analysis: If possible, analyze your starting materials and solvents for sulfur content using appropriate analytical techniques.
-
Purification:
-
Recrystallize solid starting materials.
-
Distill liquid starting materials and solvents.
-
Consider passing solvents through a column of activated alumina to remove polar impurities, which may include sulfur compounds.
-
-
Step 2: Rational Selection of the Catalyst System
-
Question: Which palladium catalysts and ligands are more robust in the presence of sulfur-containing substrates?
-
Answer: The choice of ligand is critical for shielding the palladium center and promoting the desired catalytic cycle over deactivation pathways.[2] Bulky, electron-rich phosphine ligands are generally preferred.
-
Actionable Protocol:
-
Ligand Selection: Employ sterically hindered and electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos). These ligands create a sterically crowded environment around the palladium, which can limit the access of the sulfur atom to the metal center.
-
Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common precursors, consider using pre-formed palladium-ligand complexes (precatalysts) to ensure a consistent and active catalyst concentration from the start of the reaction.
-
Catalyst Loading: While not always ideal, incrementally increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide a sufficient concentration of active catalyst to overcome the poisoning effects and achieve a reasonable yield.[1]
-
| Ligand Type | General Characteristics | Suitability for Sulfur-Containing Substrates |
| Triphenylphosphine (PPh₃) | Standard, less electron-rich, and less bulky. | Prone to deactivation. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky and electron-rich. | High tolerance due to steric shielding and enhanced catalytic activity. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust Pd-NHC bonds. | Can offer good stability and activity. |
| Organosulfur Ligands | Emerging class of ligands with built-in sulfur tolerance. | Promising alternatives, often air and moisture stable.[6][7] |
Step 3: The Role of Additives and Scavengers
-
Question: Can I add something to the reaction mixture to "mop up" sulfur impurities?
-
Answer: Yes, the use of sulfur scavengers can be an effective strategy, particularly when dealing with low-level impurities.
-
Actionable Protocol:
-
Scavenger Selection: Consider the use of sacrificial metal compounds that have a high affinity for sulfur, such as copper(I) salts (e.g., CuI, CuTC). These can preferentially bind to sulfur, protecting the palladium catalyst.
-
Implementation: Add the scavenger to the reaction mixture before the addition of the palladium catalyst. The optimal amount of scavenger may require some empirical optimization.
-
Step 4: Optimizing Reaction Conditions
-
Question: How can I adjust my reaction parameters to mitigate catalyst deactivation?
-
Answer: Fine-tuning reaction conditions can help to favor the desired cross-coupling pathway over catalyst decomposition.
-
Actionable Protocol:
-
Temperature and Time: Increasing the reaction temperature can sometimes enhance the rate of the catalytic cycle, potentially outcompeting the rate of deactivation. However, be mindful that higher temperatures can also accelerate catalyst decomposition and ligand degradation.[2] Prolonging the reaction time may be necessary for sluggish reactions.
-
Base Selection: The choice of base can be critical. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred. In some cases, anhydrous conditions with soluble bases like potassium trimethylsilanolate (TMSOK), in combination with additives like trimethyl borate, can prevent catalyst poisoning by heteroatoms.[8]
-
Mechanism of Catalyst Deactivation by Sulfur Heterocycles
Caption: Suzuki catalytic cycle and deactivation pathway.
Section 3: Advanced Protocols and Considerations
Protocol for a Robust Suzuki Coupling of a Thiophene Derivative
This protocol incorporates best practices to minimize catalyst deactivation.
Reagents:
-
2-Bromothiophene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
SPhos (2 mol%)
-
Pd(OAc)₂ (1 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Toluene/Water (10:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromothiophene, phenylboronic acid, K₃PO₄, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
In a separate vial, dissolve Pd(OAc)₂ in a small amount of degassed toluene to form a stock solution. Add the appropriate amount of this solution to the reaction flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality:
-
SPhos/Pd(OAc)₂: This combination forms a bulky, electron-rich catalyst in situ that is resistant to sulfur poisoning.
-
K₃PO₄: A moderately strong base that is effective in promoting transmetalation without causing significant substrate degradation.
-
Degassed Solvents: Minimizes oxidation of the Pd(0) catalyst to inactive Pd(II) species.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts | Semantic Scholar [semanticscholar.org]
- 6. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Purification of Benzothiophene Esters: A Technical Support Guide
For Immediate Release
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common and complex challenges encountered during the purification of benzothiophene esters. As a Senior Application Scientist, this guide synthesizes established protocols with field-tested insights to ensure the highest degree of scientific integrity and practical applicability.
Part 1: Troubleshooting Common Purification Issues
This section directly addresses frequently encountered problems in the purification of benzothiophene esters, offering a cause-and-effect analysis and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My primary purification by column chromatography results in co-elution of my benzothiophene ester with a similarly non-polar impurity. How can I improve separation?
A1: This is a classic challenge. When standard silica gel chromatography fails to resolve compounds with similar polarities, consider these alternative approaches:
-
Change the Stationary Phase: If you are using standard silica gel, switching to an alternative stationary phase can alter selectivity. Silver nitrate-impregnated silica gel is particularly effective for separating compounds with differing degrees of unsaturation. The silver ions interact with the π-electrons of the aromatic and ester moieties, providing an additional separation mechanism beyond simple polarity.
-
Employ a Different Eluent System: While hexane/ethyl acetate is a common choice, exploring other solvent systems can significantly impact resolution.[1][2][3] Consider mixtures of dichloromethane/hexane or toluene/hexane. These solvents offer different selectivities and can disrupt the interactions leading to co-elution.
-
Utilize Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for separating non-polar compounds.[4][5] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent. The low viscosity and high diffusivity of supercritical fluids can lead to faster and more efficient separations than traditional HPLC.[4][5]
Q2: After column chromatography, my "pure" fractions of benzothiophene ester are contaminated with a UV-inactive impurity. How can I detect and remove it?
A2: UV-inactive impurities are a common nuisance. Here’s a systematic approach to this problem:
-
Staining TLC Plates: After developing your TLC plate, use a universal stain like potassium permanganate or phosphomolybdic acid. These stains react with a broader range of organic compounds, revealing the presence of UV-inactive impurities.
-
Alternative Analytical Techniques: Employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the impurity. This will provide its molecular weight and fragmentation pattern, aiding in its identification and the selection of an appropriate purification strategy.
-
Recrystallization: If the impurity has a different solubility profile than your desired ester, recrystallization can be a highly effective purification method.[1][6] Experiment with different solvent systems to find one where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.[1]
Q3: I'm observing degradation of my benzothiophene ester on the silica gel column. What's causing this and how can I prevent it?
A3: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds. Here are some preventative measures:
-
Neutralize the Silica Gel: Before packing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent system, and then flush with the pure eluent. This will neutralize the acidic sites on the silica surface.
-
Switch to a Less Acidic Stationary Phase: Consider using alumina (basic or neutral) or a bonded-phase silica gel, such as diol or cyano-functionalized silica. These stationary phases are less acidic and can prevent the degradation of your compound.
-
Minimize Residence Time: Perform the chromatography as quickly as possible without sacrificing separation. A shorter exposure time to the stationary phase can reduce the extent of degradation.
Part 2: Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be necessary.
Supercritical Fluid Chromatography (SFC) for Isomer Separation
Isomeric impurities, which have the same molecular weight and often similar polarities, can be notoriously difficult to separate.[1] SFC offers a powerful solution due to its high efficiency and unique selectivity.[4][5][7]
Key Advantages of SFC:
-
High Resolution: The low viscosity of the mobile phase allows for higher flow rates and longer columns, leading to superior resolution.[4]
-
Orthogonal Selectivity: SFC often provides different selectivity compared to HPLC, making it a valuable tool for separating compounds that co-elute in liquid chromatography.
-
"Green" Technology: The primary mobile phase, CO2, is non-toxic and readily available.[5]
| Parameter | Typical Starting Conditions for Benzothiophene Ester Purification |
| Column | Chiral or achiral stationary phase (e.g., 2-ethylpyridine) |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., methanol, ethanol) |
| Modifier Gradient | Isocratic or gradient elution |
| Temperature | 30-60 °C |
| Backpressure | 100-200 bar |
Recrystallization: A Powerful Final Polishing Step
Recrystallization is an indispensable technique for achieving high purity, especially for removing trace impurities after chromatography.[1][6] The key is to find a suitable solvent or solvent system.
Solvent Selection Strategy:
-
Solubility Testing: Test the solubility of your crude benzothiophene ester in a variety of solvents at room temperature and at their boiling points.
-
Ideal Solvent Characteristics: The ideal solvent will dissolve the compound completely at an elevated temperature but will result in low solubility at room temperature or below.[1]
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system (a "good" solvent and a "poor" solvent) can be effective.[1] Dissolve the compound in a minimal amount of the "good" solvent at its boiling point, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Part 3: Experimental Protocols and Workflows
Protocol 1: Column Chromatography with Silver Nitrate-Impregnated Silica Gel
This protocol is designed for the separation of benzothiophene esters from impurities with similar polarities but different degrees of unsaturation.
Materials:
-
Silica gel (230-400 mesh)
-
Silver nitrate (AgNO3)
-
Crude benzothiophene ester
-
Eluent system (e.g., hexane/ethyl acetate)
-
Glass column and accessories
Procedure:
-
Prepare the Stationary Phase: Dissolve silver nitrate in deionized water (typically 10-20% by weight of silica gel). Make a slurry of the silica gel in this solution.
-
Dry the Silica Gel: Remove the water under reduced pressure, and then dry the impregnated silica gel in an oven at 100-120 °C for several hours.
-
Pack the Column: Pack the column with the silver nitrate-impregnated silica gel using a slurry packing method with your initial eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.[8]
-
Elute and Collect Fractions: Elute the column with your chosen eluent system, gradually increasing the polarity if necessary.[8] Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzothiophene ester.[8]
Workflow for Troubleshooting Purification Failures
Caption: A systematic workflow for troubleshooting common issues in benzothiophene ester purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 7. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Exotherms in the Large-Scale Synthesis of Benzothiophenes
Welcome to the Technical Support Center for the large-scale synthesis of benzothiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical challenge of managing reaction exotherms. The synthesis of the benzothiophene core, a privileged scaffold in medicinal chemistry, often involves highly energetic transformations.[1][2] Uncontrolled heat release not only compromises yield and purity but also poses a significant safety risk, potentially leading to thermal runaway.[3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our focus is on the causality behind experimental choices, empowering you to make informed decisions for safe and successful scale-up.
Core Principles of Exotherm Management
An exothermic reaction releases energy as heat.[5] On a large scale, the ratio of heat transfer surface area to reaction volume decreases, making heat dissipation less efficient.[4][5][6] This can lead to a dangerous cycle where an increase in temperature accelerates the reaction rate, which in turn generates more heat, a phenomenon known as thermal runaway.[3] Effective management hinges on understanding and controlling the rate of heat generation relative to the rate of heat removal.
Troubleshooting Guide: Exotherms in Common Benzothiophene Syntheses
This section addresses specific issues encountered in prevalent synthetic routes to benzothiophenes.
Scenario 1: Grignard Reagent Formation and Coupling
Grignard reactions are notoriously exothermic and are frequently employed in the synthesis of substituted benzothiophenes. The formation of the Grignard reagent itself, and its subsequent reaction with an electrophile, can both generate significant heat.[7][8][9][10]
Q: My Grignard reaction is too vigorous and the temperature is difficult to control. What are the primary causes and how can I mitigate this?
A: An overly vigorous Grignard reaction is a serious safety concern. The primary causes are typically a rapid rate of reagent addition, insufficient cooling, or a high concentration of reactants.
-
Causality: The reaction of an organic halide with magnesium metal is highly exothermic. Adding the halide too quickly generates heat faster than the cooling system can remove it, leading to a rapid temperature increase.[7][8]
-
Troubleshooting Steps:
-
Control the Addition Rate: The organic halide should be added slowly and dropwise. For large-scale reactions, the use of a syringe pump is highly recommended for precise control.[7]
-
Ensure Adequate Cooling: Employ a robust cooling system, such as an ice bath or a cryocooler, to maintain the desired reaction temperature.[8]
-
Dilute the Reaction Mixture: Increasing the solvent volume helps to dissipate heat more effectively.[8]
-
Monitor for Initiation: A common issue is a delayed initiation followed by a sudden, violent reaction. Ensure the reaction has started (observe gentle bubbling and a slight temperature increase) before adding the bulk of the halide.[7]
-
Q: The reaction started but then seemed to die down, even with continued halide addition. What's happening?
A: This "stalling" can be due to the passivation of the magnesium surface or poor mixing.
-
Causality: An oxide layer can reform on the magnesium, preventing further reaction. Inadequate stirring can lead to localized depletion of the Grignard reagent.
-
Troubleshooting Steps:
-
Maintain Vigorous Stirring: Ensure the magnesium turnings are well-suspended.
-
Re-initiation: A small amount of an activator, like a crystal of iodine or a few drops of 1,2-dibromoethane, can be added to reactivate the magnesium surface.[8] Gentle warming with a heat gun can also be used, but with extreme caution and immediate access to cooling.[7]
-
Scenario 2: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing an acyl group onto the benzothiophene ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and is known to be exothermic.[11][12][13][14]
Q: I'm observing a significant and rapid exotherm during the Friedel-Crafts acylation of my benzothiophene derivative. How can I control this?
A: The exotherm in Friedel-Crafts acylation arises from the formation of the electrophilic acylium ion and its subsequent reaction with the aromatic ring.
-
Causality: The reaction between the acyl halide or anhydride and the Lewis acid is highly exothermic. The subsequent electrophilic aromatic substitution also contributes to the heat generation.
-
Troubleshooting Steps:
-
Slow Addition at Low Temperature: Add the acylating agent (acyl chloride or anhydride) slowly to a cooled mixture of the benzothiophene and the Lewis acid.[11]
-
Choice of Solvent: Use a solvent that can effectively moderate the temperature.
-
Monitor Gas Evolution: The reaction often produces HCl gas, which can increase the reactor pressure. Ensure adequate venting.
-
Consider a Milder Lewis Acid: While AlCl₃ is common, other Lewis acids like SnCl₄ or ZnCl₂ may offer a more controlled reaction profile, albeit potentially at the cost of reaction rate.
-
Scenario 3: Gewald Aminothiophene Synthesis
The Gewald reaction is a multi-component reaction used to synthesize 2-aminothiophenes, which can be precursors to or analogues of benzothiophenes.[15][16] While often considered a convenient one-pot procedure, the overall transformation is exergonic.[17]
Q: My large-scale Gewald reaction shows a significant temperature increase after an initial induction period. What is the cause and how can I manage it?
A: The exotherm in a Gewald reaction is a result of the cumulative heat from the multiple reaction steps, including the Knoevenagel condensation and the subsequent cyclization with sulfur.
-
Causality: The initial condensation reaction may have its own thermal profile, but the subsequent reaction with elemental sulfur and cyclization is what often leads to a significant release of energy.[17]
-
Troubleshooting Steps:
-
Portion-wise Addition of Sulfur: Instead of adding all the elemental sulfur at once, consider adding it in portions to control the rate of the reaction.
-
Temperature Monitoring: Closely monitor the internal temperature and have a cooling system on standby.
-
Solvent Choice: The choice of solvent (often an alcohol or DMF) can influence the reaction rate and heat dissipation.[16]
-
Base Addition: The base (e.g., triethylamine or piperidine) catalyzes the reaction.[16] Controlling the rate of base addition can help to moderate the reaction rate.
-
Scenario 4: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki and Heck couplings, are powerful tools for the functionalization of benzothiophenes. These reactions can be exothermic and present unique safety challenges on a large scale.[18][19][20][21][22]
Q: I am scaling up a palladium-catalyzed C-H activation for a benzothiophene synthesis and am concerned about the exotherm. What are the key safety considerations?
A: Exotherms in palladium-catalyzed reactions can be unpredictable and are often associated with the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Causality: The overall heat of reaction can be significant. A delayed onset of the catalytic cycle can lead to the accumulation of unreacted starting materials, which then react rapidly, causing a sharp exotherm.[21]
-
Troubleshooting Steps:
-
"All-in" vs. Slow Addition: Avoid adding all reagents at once ("all-in" approach) before heating.[21] A semi-batch process, where one of the coupling partners is added slowly, is much safer.
-
Catalyst Activity: Be aware that the catalyst activity can vary between batches, affecting the reaction rate and heat output.
-
Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the potential for thermal runaway.[6][23]
-
Flow Chemistry: For highly exothermic palladium-catalyzed reactions, consider transitioning to a continuous-flow reactor. Flow chemistry offers superior heat and mass transfer, significantly improving safety.[18][19]
-
Frequently Asked Questions (FAQs)
Q1: How can I estimate the potential exotherm of a new benzothiophene synthesis before running it in the lab?
A1: A preliminary assessment can be made by examining the bond energies of the reactants and products. However, for a more accurate understanding, it is highly recommended to perform a small-scale calorimetric study using DSC or RC.[6][23] These techniques provide quantitative data on the heat of reaction, which is essential for safe scale-up.
Q2: What are the key engineering controls for managing exotherms in large-scale reactors?
A2: Key engineering controls include:
-
High-Efficiency Cooling Systems: Jacketed reactors with a high surface area to volume ratio, and the use of efficient heat transfer fluids.[5][23]
-
Robust Agitation: Good mixing is crucial to prevent the formation of localized "hot spots."[23]
-
Pressure Relief Systems: The reactor must be equipped with appropriately sized rupture discs or relief valves to safely vent any overpressure in the event of a runaway reaction.[23]
-
Emergency Quenching Systems: A system to rapidly add a quenching agent to stop the reaction in an emergency.[23]
Q3: What are the most important procedural controls for managing exotherms?
A3: Important procedural controls include:
-
Slow Reagent Addition: As discussed in the troubleshooting section, this is one of the most effective ways to control the rate of heat generation.[7][24]
-
Strict Temperature Monitoring: Continuous monitoring of the internal reaction temperature with alarms for deviations from the setpoint.[24]
-
Written Protocols: Detailed and clear standard operating procedures (SOPs) that all personnel must follow.
-
Training: Thorough training for all personnel on the potential hazards of the reaction and the emergency procedures.
Experimental Protocols
Protocol: Controlled Grignard Synthesis for a Substituted Benzothiophene
This protocol outlines a general procedure for the safe execution of a Grignard reaction at the lab scale, with considerations for scale-up.
Objective: To safely prepare a Grignard reagent and use it in a coupling reaction, with a focus on controlling the exotherm.
Materials:
-
Flame-dried, three-neck round-bottom flask with a stir bar
-
Reflux condenser and addition funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnesium turnings
-
Anhydrous ethereal solvent (e.g., THF, diethyl ether)[7]
-
Organic halide
-
Electrophile
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere. Place the magnesium turnings in the flask.
-
Initiation: Add a small amount of anhydrous solvent to just cover the magnesium. Add approximately 5-10% of the organic halide solution to the magnesium suspension.[7]
-
Observation: Watch for signs of initiation: gentle bubbling, the solution turning cloudy and grayish, and a noticeable warming of the flask.[7] If the reaction does not start, gentle warming with a heat gun may be applied cautiously, with a cooling bath ready.[7]
-
Controlled Addition: Once initiation is confirmed, begin the slow, dropwise addition of the remaining organic halide solution. The addition rate should be adjusted to maintain a steady and controllable reaction temperature.[7]
-
Completion: After the addition is complete, allow the reaction to stir until the magnesium is consumed.
-
Coupling Reaction: Cool the freshly prepared Grignard reagent in an ice-water bath before slowly adding the electrophile.
Data Presentation
| Synthetic Route | Potential Exotherm Source | Key Control Parameters |
| Grignard Synthesis | Formation of Grignard reagent; Coupling with electrophile | Slow addition of organic halide; Efficient cooling; Anhydrous conditions |
| Friedel-Crafts Acylation | Reaction of acylating agent with Lewis acid; Aromatic substitution | Slow addition at low temperature; Choice of Lewis acid; Venting of HCl gas |
| Gewald Synthesis | Multi-component condensation and cyclization | Portion-wise addition of sulfur; Temperature monitoring; Controlled base addition |
| Pd-Catalyzed Coupling | Catalytic cycle (oxidative addition/reductive elimination) | Semi-batch addition; Catalyst loading; Thermal hazard analysis |
Visualizations
Decision Workflow for Exotherm Management
Caption: A decision workflow for managing reaction exotherms.
Key Steps in a Safe Scale-Up Protocol
Caption: Key stages in a safe scale-up protocol for exothermic reactions.
References
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. icheme.org [icheme.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharma-iq.com [pharma-iq.com]
- 6. fauske.com [fauske.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 12. zenodo.org [zenodo.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Gewald reaction - Wikipedia [en.wikipedia.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions [ouci.dntb.gov.ua]
- 23. amarequip.com [amarequip.com]
- 24. labproinc.com [labproinc.com]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 4-bromobenzo[b]thiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers working with Methyl 4-bromobenzo[b]thiophene-2-carboxylate. This guide is designed to provide in-depth insights and practical solutions for challenges related to solvent effects in reactions involving this versatile building block. As drug development professionals and synthetic chemists, we understand that mastering the reaction environment is key to achieving reproducible, high-yielding results. This document moves beyond simple protocols to explain the fundamental principles governing solvent-reagent interactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.
The reactivity of this compound is dominated by the carbon-bromine bond at the 4-position, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. The choice of solvent in these transformations is not a passive parameter; it actively dictates reaction kinetics, catalyst stability, and even the pathway of the reaction.[1] This guide will address common issues encountered in the laboratory and provide a foundational understanding of solvent properties.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction has stalled at a low to moderate conversion. I've re-checked my catalyst, ligand, and base, but the issue persists. Could the solvent be the culprit?
A1: Absolutely. Stalled conversions are frequently traced back to suboptimal solvent conditions. There are several ways a solvent can be responsible:
-
Poor Solubility of Reagents: The Suzuki-Miyaura reaction involves an organic-soluble aryl bromide, an organometallic boronic acid, and a typically inorganic, polar base (e.g., K₂CO₃, Cs₂CO₃). For the reaction to proceed, all components must interact. If the solvent cannot adequately dissolve one of these, the reaction will be slow or incomplete.
-
Insight: Highly nonpolar solvents like toluene may not effectively dissolve the inorganic base. Conversely, highly polar solvents might not be ideal for the lipophilic starting material. This is why mixed solvent systems, such as 1,4-Dioxane/Water or THF/Water , are extremely common.[2][3] The organic solvent dissolves the aryl halide and boronic acid, while the aqueous phase dissolves the base and facilitates the crucial transmetalation step.[2]
-
-
Catalyst Precipitation: The active Pd(0) catalyst species can aggregate and precipitate from solution if not properly stabilized, effectively removing it from the catalytic cycle.
-
Recommendation: Moderately coordinating solvents like THF or 1,4-dioxane can help stabilize the catalyst.[1] If you are using a non-coordinating solvent like toluene, ensure your ligand concentration is sufficient to prevent palladium black formation.
-
-
Insufficient Polarity to Facilitate Oxidative Addition: The initial oxidative addition of the aryl bromide to the Pd(0) center involves a transition state with significant charge separation. Polar solvents can stabilize this transition state, accelerating this often rate-limiting step.
-
Troubleshooting Step: If you are using a nonpolar solvent like hexane or toluene and observing low reactivity, consider switching to a polar aprotic solvent like DMF, DMAc, or THF.[2]
-
Q2: I am observing a significant amount of a debrominated side product (Methyl benzo[b]thiophene-2-carboxylate) in my Heck reaction. How can solvent choice help minimize this?
A2: Debromination is a common side reaction, particularly at elevated temperatures. It often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like proto-dehalogenation. The solvent plays a critical role here:
-
Role of Protic Solvents: Protic solvents (e.g., alcohols, water) or the presence of trace water in aprotic solvents can be a source of protons. The Pd-H species, formed after β-hydride elimination in the Heck cycle, can reductively eliminate with the halide on the palladium center, regenerating the catalyst, but it can also participate in side reactions.
-
Influence of Polar Aprotic Solvents: High-boiling polar aprotic solvents like DMF or DMAc are conventional choices for Heck reactions because they effectively dissolve the reactants and the palladium salts, and their high boiling points allow for increased reaction rates.[1] They are also less likely to be a direct proton source compared to protic solvents.
-
Expert Tip: Ensure your aprotic solvents are rigorously dried. Water is a common impurity that can lead to debromination. If the reaction requires a proton scavenger, a hindered organic base (e.g., triethylamine, diisopropylethylamine) is typically used to neutralize the HBr generated, and its choice can be more critical than the bulk solvent.[4]
-
Q3: My Buchwald-Hartwig amination is giving inconsistent yields. One day it works perfectly in toluene, the next it fails. What could be causing this variability?
A3: The Buchwald-Hartwig amination is notoriously sensitive to reaction conditions. When you observe such variability, solvent quality and coordination effects are prime suspects.
-
Solvent Purity and Contaminants: Solvents, especially ethers like THF and dioxane, can contain peroxides upon storage. Peroxides can oxidize the phosphine ligands and the Pd(0) catalyst, rendering the system inactive. Traces of water can react with the strong bases used (e.g., NaOtBu, K₃PO₄), altering their effective concentration and reactivity.[5]
-
Coordinating vs. Non-Coordinating Solvents:
-
Toluene (Non-coordinating): Toluene is often an excellent choice because it does not compete with the amine or the phosphine ligand for coordination sites on the palladium center. However, if the chosen ligand is not bulky enough, the catalyst can be unstable in a non-coordinating solvent.
-
Dioxane/THF (Coordinating): These solvents can coordinate to the palladium center, which can stabilize highly reactive, monoligated palladium species that are often key intermediates in the catalytic cycle.[1][8] However, if the solvent coordination is too strong, it can inhibit the binding of the amine, slowing down the reaction.
-
Troubleshooting Step: If you suspect catalyst instability in toluene, try switching to a weakly coordinating solvent like 1,4-dioxane . Conversely, if the reaction is sluggish in dioxane, a switch to toluene might accelerate it by freeing up a coordination site on the palladium.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between polar protic, polar aprotic, and nonpolar solvents, and how do I choose one for my cross-coupling reaction?
A1: Understanding these solvent classes is crucial for rational reaction design. The choice depends on balancing the solubility of all reactants and stabilizing key intermediates in the catalytic cycle.
-
Polar Protic Solvents: These solvents contain hydrogen atoms bonded to electronegative atoms (O-H or N-H) and can act as hydrogen bond donors.[9][10]
-
Examples: Water (H₂O), Ethanol (EtOH), Methanol (MeOH).
-
Impact: They are excellent at dissolving ionic compounds like inorganic bases.[11] However, their ability to hydrogen-bond can strongly solvate and deactivate anionic nucleophiles, which can be detrimental in some reactions. In Suzuki couplings, water is often essential as a co-solvent.[2]
-
-
Polar Aprotic Solvents: These solvents have strong dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[12]
-
Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).
-
Impact: They are workhorses for palladium catalysis. They possess high dielectric constants that stabilize charged intermediates and transition states, often accelerating reactions.[1][13] They are excellent at dissolving a wide range of organic substrates and organometallic reagents.[2]
-
-
Nonpolar Solvents: These solvents have low dielectric constants and no significant dipole moment.
-
Examples: Toluene, Hexane, Benzene.
-
Impact: They are often used when catalyst stability is a concern and the ligands are sufficient to maintain solubility. They do not coordinate strongly to the metal center, leaving it more accessible to reactants.[1] They are a poor choice if you need to dissolve a salt-like base or reagent.
-
| Solvent Class | Example | Key Property | Typical Role in Cross-Coupling |
| Polar Protic | Ethanol, Water | H-bond donor | Co-solvent to dissolve inorganic bases (e.g., Suzuki).[2] |
| Polar Aprotic | DMF, THF, Dioxane | High dielectric constant, may be coordinating | General purpose, dissolve reagents, stabilize charged intermediates.[1][2] |
| Nonpolar | Toluene, Hexane | Low dielectric constant, non-coordinating | Used when ligands provide sufficient stability and solubility.[1] |
Q2: How does a "coordinating" solvent like THF differ from a "non-coordinating" one like Toluene in its interaction with the palladium catalyst?
A2: This distinction is critical for understanding catalyst stability and reactivity. The palladium catalyst in a cross-coupling reaction is coordinatively unsaturated at key points in the cycle, meaning it has open sites to bind reactants.
-
Coordinating Solvents (Lewis Bases): Solvents with heteroatoms containing lone pairs (e.g., THF, 1,4-dioxane, DMF) can act as weak, reversible ligands.[8] They can occupy a vacant coordination site on the palladium atom.
-
Advantage: This coordination can stabilize highly reactive and unstable catalytic intermediates (like monoligated Pd(0) species), preventing them from decomposing or aggregating into inactive palladium black.[1][14]
-
Disadvantage: If the solvent binds too strongly, it can compete with the desired reactants (e.g., the aryl halide or the organometallic reagent), slowing down or inhibiting the catalytic cycle.[8]
-
-
Non-Coordinating Solvents: Solvents like toluene or hexane have no effective lone pairs to donate to the metal center.[1] The catalyst's coordination sphere is therefore occupied only by the primary phosphine ligands and the reactants.
-
Advantage: This can lead to faster reaction rates as there is no solvent molecule to dissociate before a reactant can bind.
-
Disadvantage: The catalyst may be less stable, especially at high temperatures or low ligand concentrations, increasing the risk of decomposition.
-
The choice is a trade-off between catalyst activity and stability, which must be optimized for each specific reaction.
Visualization of Solvent Interaction
The following diagram illustrates how different solvent types can interact with a palladium catalyst during a generic cross-coupling cycle.
Caption: Solvent interactions with the Pd cross-coupling cycle.
Experimental Protocols
Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Note: Optimization of catalyst, ligand, base, and temperature is recommended for each specific coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Phosphine Ligand (if required, e.g., SPhos, XPhos, PPh₃, 1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent System: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane, followed by the degassed water. The solvent should be deoxygenated beforehand by bubbling with argon for 15-30 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS by periodically taking small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow: Diagnosing a Failed Reaction
If a reaction fails, a systematic approach is essential. The following flowchart provides a logical path for troubleshooting.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 9. theorango.com [theorango.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. vivadifferences.com [vivadifferences.com]
- 13. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 14. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Phosphine Ligand Selection for Suzuki Coupling of Heteroaryl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling heteroaryl bromides. The selection of the correct phosphine ligand is often the most critical parameter for success, especially with substrates that are prone to side reactions or low reactivity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the phosphine ligand in the Suzuki coupling reaction?
A phosphine ligand is not a passive spectator; it is intimately involved in every key step of the catalytic cycle. Its primary roles are to stabilize the palladium catalyst, modulate its electronic properties, and influence its steric environment.[1][2] Specifically, the ligand:
-
Enables Catalysis: It solubilizes the palladium(0) catalyst in organic solvents and prevents its precipitation as inactive palladium black.[1]
-
Promotes Oxidative Addition: By donating electron density to the palladium center, the ligand facilitates the crucial first step of the catalytic cycle: the insertion of Pd(0) into the heteroaryl-bromide bond. This is particularly important for electron-rich or unactivated heteroaryl systems.[2][3]
-
Influences Transmetalation: The ligand's properties can affect the rate at which the organic group is transferred from the boronic acid to the palladium center.
-
Facilitates Reductive Elimination: The ligand's steric bulk is critical for promoting the final step, where the new C-C bond is formed and the product is released from the palladium complex. Bulky ligands often accelerate this step, which can be rate-limiting, especially when forming sterically congested biaryl products.[2][4]
Q2: Sterics vs. Electronics: Which is more important for coupling heteroaryl bromides?
Both are critical, and the ideal ligand possesses a fine-tuned balance of both properties.
-
Electronics: Electron-rich phosphine ligands (e.g., those with alkyl groups like cyclohexyl or tert-butyl) increase the electron density on the palladium atom. This makes the metal a better nucleophile, accelerating the oxidative addition into the C-Br bond, which is often the rate-determining step.[3][5]
-
Sterics: Steric bulk (high cone angle) promotes the formation of highly reactive, monoligated L1Pd(0) species, which are more active in oxidative addition than more coordinated complexes.[4] Furthermore, significant steric hindrance facilitates the final reductive elimination step, preventing catalyst decomposition and side reactions.[4][6]
For challenging heteroaryl bromides, particularly those that are electron-rich or sterically hindered, a ligand that is both bulky and electron-rich is typically required. The Buchwald biaryl phosphine ligands, such as SPhos and XPhos, are prime examples of ligands that successfully combine these features.[4][7]
Q3: Why are some heteroaryl bromides considered "challenging" substrates?
Heteroaryl bromides pose unique challenges compared to their aryl counterparts for several reasons:
-
Catalyst Inhibition: The lone pair of electrons on heteroatoms (like nitrogen in pyridine or sulfur in thiophene) can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8]
-
Electronic Effects: Electron-rich heterocycles (e.g., pyrroles, indoles) make the adjacent C-Br bond less electrophilic and thus slower to undergo oxidative addition.[9] Conversely, some electron-deficient heterocycles can be prone to decomposition.
-
Side Reactions: Heteroaryl boronic acids are often less stable than aryl boronic acids and are more susceptible to protodeboronation (cleavage of the C-B bond by a proton source), a major competing side reaction.[5][10]
Troubleshooting Guide
Q4: My reaction has stalled with low conversion of the starting material. How can the ligand choice address this?
Low conversion is frequently tied to a slow or inefficient oxidative addition step. This is common with electron-rich heteroaryl systems or when using less reactive aryl chlorides.
Answer: The problem is likely that your catalyst is not active enough to break the C-Br bond efficiently. To overcome this, you need a more activating ligand.
Solution:
-
Switch to a Bulky, Electron-Rich Ligand: If you are using a less activating ligand like triphenylphosphine (PPh₃) or dppf, switch to a state-of-the-art dialkylbiaryl phosphine ligand. Ligands like SPhos or XPhos are specifically designed to accelerate oxidative addition and have shown unprecedented activity for these transformations.[11]
-
Consider the Ligand:Palladium Ratio: For many modern phosphine ligands, a 1:1 to 2:1 ligand-to-palladium ratio is optimal. Excess ligand can sometimes inhibit the reaction by forming less reactive, multi-ligated palladium species.
Q5: I am observing significant amounts of homocoupled product from my boronic acid. Can the ligand help?
Homocoupling (R-B(OH)₂ → R-R) is a common side reaction, often occurring when the reductive elimination of the desired product is slow, allowing for competing pathways.
Answer: This issue points to a kinetic problem where the final, product-forming step is not fast enough. Your ligand choice can directly influence the rate of reductive elimination.
Solution:
-
Increase Ligand Steric Bulk: A bulkier ligand will create steric pressure around the palladium center in the [HetAr-Pd(II)-R] intermediate, accelerating the reductive elimination to release the product (HetAr-R). Ligands like XPhos or other highly hindered Buchwald ligands are excellent choices for minimizing homocoupling by promoting the desired pathway.[4][12]
-
Use a Precatalyst: Using a well-defined palladium precatalyst can ensure the rapid formation of the active Pd(0) species, sometimes reducing the opportunity for side reactions that can occur during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[5]
Q6: My reaction involves a sterically hindered heteroaryl bromide. What is the best ligand strategy?
Coupling sterically hindered substrates presents a dual challenge: slow oxidative addition due to steric blocking and slow reductive elimination to form the bulky biaryl product.
Answer: This is a classic case where the ligand's steric profile is paramount. You need a ligand that is sufficiently large to force the product off the palladium center efficiently.
Solution:
-
Employ Highly Hindered Ligands: This is the primary application for ligands like XPhos , indenyl-derived phosphines, or other specialized bulky ligands.[7][13][14] Their large steric footprint is essential to overcome the high energy barrier of reductive elimination for tri- and tetra-ortho-substituted biaryls.
-
Optimize Reaction Temperature: While room temperature couplings are often possible with highly active catalysts, hindered substrates may require elevated temperatures (60-110 °C) to provide enough energy to overcome steric barriers.[8]
Ligand Selection Workflow & Data
Q7: How do I select the best starting phosphine ligand for my specific heteroaryl bromide?
A systematic approach based on the substrate's properties is the most effective strategy. The following workflow provides a general decision-making framework.
Performance Comparison of Common Phosphine Ligands
The following table summarizes the performance of several ligands for the Suzuki-Miyaura coupling of 2-chlorotoluene with phenylboronic acid, illustrating the dramatic effect of ligand choice on reaction efficiency.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [15] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 24 | 98 | [15] |
| Ferrocenyl | dppf | 4-Chlorotoluene | Phenylboronic acid | 2.0 (Pd) | K₃PO₄ | Dioxane | 80 | 18 | 23 | [15] |
| Trialkylphosphine | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | Cs₂CO₃ | Dioxane | 80 | 24 | 95 | [15] |
Data shows that for challenging substrates like aryl chlorides (and by extension, many heteroaryl bromides), the advanced biaryl phosphines like SPhos and XPhos offer superior reactivity, often enabling reactions at room temperature or with lower catalyst loadings.[15]
Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling with a Buchwald Ligand
This protocol provides a reliable starting point for the coupling of a generic heteroaryl bromide with an arylboronic acid using SPhos.
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol %)
-
SPhos (2-4 mol %, typically a 2:1 ratio to Pd)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[16]
-
Solvent Addition: Add the anhydrous solvent via syringe. If the reaction is sensitive to water, using a solvent mixture like toluene/water or dioxane/water (e.g., 10:1 ratio) can sometimes be beneficial, but start with anhydrous conditions.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (start with room temperature for SPhos, but 80-100 °C is a common range for more challenging substrates).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. reddit.com [reddit.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. scispace.com [scispace.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. quora.com [quora.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Confirmation of Methyl 4-bromobenzo[b]thiophene-2-carboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 4-bromobenzo[b]thiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry, often utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] As with any pharmaceutical intermediate, its purity is not a mere quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product.[2] Impurities, even in trace amounts, can arise from starting materials, by-products of the synthesis, or degradation and can have significant, often deleterious, effects on downstream reactions and the pharmacological profile of the API.[3]
This guide provides an in-depth comparison of the primary analytical methodologies for confirming the purity of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis—are evaluated for their distinct advantages, limitations, and ideal applications.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Assay and Impurity Profiling
High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry.[2][4] Its versatility in separating a wide range of non-volatile and thermally sensitive organic molecules makes it the default method for determining the assay (purity of the main component) and profiling related substances.
Causality of Method Design
The selection of a reversed-phase (RP) method, specifically with a C18 stationary phase, is a logical starting point. The C18 phase effectively retains the moderately non-polar benzo[b]thiophene core, while a polar mobile phase, such as a mixture of acetonitrile and water, allows for the elution and separation of the analyte from both more polar and less polar impurities. UV detection is chosen due to the strong chromophore present in the aromatic ring system of the molecule, providing excellent sensitivity.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of acetonitrile to create a 100 µg/mL solution.
-
Analysis: Perform a blank injection (acetonitrile) followed by six replicate injections of the sample solution. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Workflow for HPLC Purity Analysis
Caption: HPLC-UV workflow from sample preparation to purity calculation.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior Identification of Volatile Impurities
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[5] It is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or volatile by-products.[6] For this compound, which has a reasonable degree of thermal stability and volatility, GC-MS can serve as both a purity assay and an impurity identification tool.
Causality of Method Design
An electron ionization (EI) source is standard for GC-MS as it provides reproducible fragmentation patterns that can be compared against spectral libraries for confident impurity identification. A non-polar capillary column (e.g., DB-5ms) is selected to separate compounds primarily based on their boiling points, which is effective for a wide range of organic molecules. A temperature gradient program is employed to ensure that both low-boiling (e.g., solvents) and high-boiling (the main analyte and related impurities) compounds are eluted with good peak shape.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 10 minutes.
-
-
Injector Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane.
-
Analysis: After a solvent blank injection, inject the sample. The total ion chromatogram (TIC) is used for purity assessment by area percent. Individual impurity peaks can be identified by comparing their mass spectra against a reference library (e.g., NIST).
Workflow for GC-MS Impurity Analysis
Caption: GC-MS workflow for purity assessment and impurity identification.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) stands apart from chromatographic techniques because it can determine the absolute purity (mass fraction) of a substance without needing a reference standard of the same analyte.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of an analyte signal to the integral of a certified internal standard of known purity and mass, one can calculate the analyte's purity with high accuracy.[9]
Causality of Method Design
¹H NMR is chosen for its high sensitivity and the presence of distinct, well-resolved protons in the this compound structure. A high-purity, stable internal standard with signals that do not overlap with the analyte is crucial. Dimethyl sulfone is an excellent choice as it is non-volatile, stable, and has a simple singlet in a clean region of the spectrum. A deuterated solvent like DMSO-d₆ is used to dissolve the sample and standard without introducing proton signals that would interfere with quantification.
Experimental Protocol: ¹H qNMR Purity Determination
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard: Certified Dimethyl Sulfone (purity ≥ 99.9%).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the Dimethyl Sulfone internal standard into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 > 30s) to allow for full relaxation and accurate integration.
-
Acquire the spectrum with a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply phase and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the methyl ester singlet) and the singlet for the internal standard.
-
-
Purity Calculation: The purity (P_analyte) is calculated using the following formula:
-
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass weighed, P = Purity of the standard.
-
Workflow for qNMR Purity Determination
Caption: qNMR workflow for absolute purity determination.
Elemental Analysis: Fundamental Confirmation of Composition
Elemental Analysis (EA) provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound.[10] While it doesn't detect organic impurities, it serves as a fundamental check to confirm that the empirical formula of the synthesized compound matches the theoretical composition.[11] A significant deviation between the measured and calculated percentages can indicate the presence of inorganic impurities, residual solvents, or an incorrect molecular structure.
Causality of Method Design
The molecule is subjected to high-temperature combustion to convert all elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector. This method provides a bulk analysis of the sample, giving an overall assessment of its elemental integrity.
Experimental Protocol: CHNS Analysis
-
Instrumentation: CHNS Elemental Analyzer.
-
Sample Preparation: Accurately weigh ~2 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at >900°C in an oxygen-rich atmosphere. The resulting gases are passed through a reduction tube, separated chromatographically, and measured by a thermal conductivity detector.
-
Data Comparison: The experimentally determined weight percentages of C, H, and S are compared to the theoretical values. An acceptable result is typically within ±0.4% of the theoretical value.
Theoretical vs. Experimental Data Comparison
| Element | Theoretical % (for C₁₀H₇BrO₂S) | Experimental % (Example) | Deviation |
| Carbon | 44.30% | 44.15% | -0.15% |
| Hydrogen | 2.60% | 2.55% | -0.05% |
| Sulfur | 11.83% | 11.95% | +0.12% |
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV | GC-MS | ¹H qNMR | Elemental Analysis |
| Principle | Differential partitioning between liquid and solid phases. | Partitioning between gas and solid phases with mass detection. | Nuclear spin transitions in a magnetic field. | High-temperature combustion and gas detection. |
| Primary Use | Assay and impurity profiling of non-volatile compounds. | Identification and quantification of volatile/semi-volatile impurities. | Absolute purity determination; certification of reference standards. | Confirmation of empirical formula; detection of inorganic impurities. |
| Selectivity | High; can be optimized with column and mobile phase changes. | Very High; mass fragmentation provides structural information. | High structural resolution, but signal overlap can be an issue. | Low; provides bulk elemental composition only. |
| Precision (%RSD) | < 2%[12] | < 5-10% (for trace impurities) | < 1%[8] | < 0.2% |
| Accuracy | High (98-102% recovery), requires a reference standard. | High, but can be matrix-dependent. | Very High; considered a primary ratio method.[7] | High, but only for elemental composition. |
| Key Advantage | Robust, widely available, excellent for routine QC. | Unmatched for identifying unknown volatile impurities. | Does not require an analyte-specific reference standard. | Fundamental confirmation of molecular formula. |
| Key Limitation | Requires a reference standard for quantitative assay. | Not suitable for non-volatile or thermally labile compounds. | Requires expensive equipment and expertise; lower throughput. | Does not detect organic impurities with the same empirical formula. |
Conclusion and Recommendations
-
For Routine Quality Control (QC): HPLC-UV is the most efficient and reliable method for batch-to-batch purity checks and the quantification of known impurities. Its robustness and high throughput are ideal for a manufacturing environment.
-
For Impurity Identification and Residual Solvent Analysis: GC-MS is indispensable. It should be employed during process development to identify and characterize potential volatile by-products and to ensure residual solvents are below acceptable limits.
-
For Reference Standard Certification: ¹H qNMR is the definitive method. Its ability to provide an absolute purity value without a specific reference standard makes it the gold standard for certifying the primary reference material against which all other batches will be compared.
-
For Initial Structural Confirmation: Elemental Analysis should be performed on the first synthesized batches and on the certified reference standard to provide fundamental, orthogonal confirmation of the correct elemental composition.
By judiciously combining these orthogonal analytical techniques, researchers and drug development professionals can build a comprehensive and self-validating data package, ensuring the quality and integrity of this critical pharmaceutical intermediate.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. Identity determination and purity testing [chemcon.com]
- 5. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 6. iiste.org [iiste.org]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 11. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to the Synthesis of Substituted Benzo[b]thiophenes: Strategies, Mechanisms, and Applications
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to a wide array of functional molecules, from pharmaceuticals to organic electronics. Its rigid, planar structure and electron-rich nature make it a versatile building block in drug discovery and materials science. This guide provides an in-depth comparison of the primary synthetic routes to substituted benzo[b]thiophenes, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings of each strategy, present comparative experimental data, and provide detailed protocols for key transformations.
Transition-Metal-Catalyzed Cross-Coupling and Cyclization Strategies
Transition-metal catalysis has revolutionized the synthesis of complex aromatic systems, and benzo[b]thiophenes are no exception. Palladium and copper catalysts are at the forefront of these methodologies, enabling the construction of the benzothiophene core through various C-S and C-C bond-forming reactions.
Palladium-Catalyzed Syntheses
Palladium catalysis offers a powerful and versatile toolkit for the synthesis of substituted benzo[b]thiophenes, often proceeding with high efficiency and functional group tolerance. A common strategy involves the intramolecular C-H functionalization of aryl thioethers.
Mechanism: The catalytic cycle typically begins with the coordination of the palladium catalyst to the sulfur atom of an appropriately substituted aryl thioether. This is followed by an intramolecular C-H activation step, forming a palladacycle intermediate. Reductive elimination then furnishes the benzo[b]thiophene product and regenerates the active palladium catalyst.
Advantages:
-
High yields and functional group tolerance.
-
Good regioselectivity, often favoring C2-functionalization.
-
Applicable to a wide range of substrates.
Disadvantages:
-
Cost of palladium catalysts.
-
Potential for heavy metal contamination in the final product.
-
Requires careful optimization of ligands and reaction conditions.
A notable application of palladium catalysis is in the synthesis of 2,3-disubstituted benzo[b]thiophenes through the coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization[1]. This method provides flexible and convergent access to a variety of derivatives[2].
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted Benzo[b]thiophenes
This protocol describes the synthesis of 2-substituted benzo[b]thiophenes from 2-iodothiophenols and phenylacetylenes[3].
Materials:
-
2-Iodothiophenol
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Silver trifluoroacetate (AgTFA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add 2-iodothiophenol (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (15 mol%), and AgTFA (1.1 equiv).
-
Add anhydrous DMF (2 mL) and TMEDA (20 mol%) to the tube.
-
Finally, add the alkyne (4 equiv.) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzo[b]thiophene.
Copper-Catalyzed Syntheses
Copper catalysis presents a more economical alternative to palladium for the synthesis of benzo[b]thiophenes. These methods often utilize readily available starting materials and display broad functional group compatibility. A prominent example is the synthesis of 2-acylbenzo[b]thiophenes from 2-halochalcones.
Mechanism: The reaction of a 2-iodochalcone with a sulfur source, such as potassium xanthate, in the presence of a copper(II) catalyst, proceeds via in situ sulfur incorporation followed by an intramolecular C-S bond formation. The copper catalyst facilitates the cyclization to yield the 2-acylbenzo[b]thiophene.
Advantages:
-
Lower cost of copper catalysts compared to palladium.
-
Good yields for specific substitution patterns, particularly 2-acyl derivatives.
-
Utilizes readily accessible starting materials.
Disadvantages:
-
May require higher reaction temperatures compared to some palladium-catalyzed methods.
-
The substrate scope might be more limited than palladium-catalyzed reactions.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Acylbenzo[b]thiophenes
This protocol details the synthesis of 2-acylbenzo[b]thiophenes from 2-iodochalcones using a copper catalyst and xanthate as the sulfur source[1][4][5].
Materials:
-
2-Iodochalcone
-
Potassium ethyl xanthate
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 2-iodochalcone (0.5 mmol) in anhydrous DMSO (2 mL).
-
Add potassium ethyl xanthate (2 equiv) and Cu(OAc)₂ (10 mol%) to the solution.
-
Heat the reaction mixture at 120 °C and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the 2-acylbenzo[b]thiophene.
Electrophilic Cyclization of o-Alkynyl Thioanisoles
Electrophilic cyclization of o-alkynyl thioanisoles is a powerful and straightforward method for the synthesis of 2,3-disubstituted benzo[b]thiophenes. This approach relies on the reaction of the electron-rich alkyne with an electrophile, which triggers an intramolecular cyclization.
Mechanism: The reaction is initiated by the attack of the alkyne on an electrophilic species (e.g., I₂, Br₂, NBS). This forms a vinyl cation or a cyclic intermediate, which is then attacked by the neighboring sulfur atom in a 5-endo-dig cyclization. Subsequent rearomatization, often involving the loss of a methyl group from the sulfur, yields the benzo[b]thiophene core. A variety of electrophiles can be employed, including halogens and sulfur-based electrophiles, leading to diverse 3-substituted products[6][7].
Advantages:
-
Mild reaction conditions, often at room temperature.
-
High yields and excellent regioselectivity.
-
Provides access to 3-functionalized benzo[b]thiophenes.
-
Tolerates a wide range of functional groups.
Disadvantages:
-
Requires the pre-synthesis of o-alkynyl thioanisole precursors.
-
The nature of the 3-substituent is determined by the electrophile used.
Experimental Protocol: Electrophilic Cyclization for 2,3-Disubstituted Benzo[b]thiophenes
This protocol describes the synthesis of 2,3-disubstituted benzo[b]thiophenes via an iodine-mediated cyclization of o-alkynylthioanisoles[8].
Materials:
-
Substituted 2-alkynylthioanisole
-
Iodine (I₂)
-
Nitromethane (MeNO₂)
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted 2-alkynylthioanisole (0.30 mmol) in nitromethane (5 mL).
-
Add iodine (1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-iodobenzo[b]thiophene.
Friedel-Crafts Acylation and Alkylation
The Friedel-Crafts reaction is a classic method for the functionalization of aromatic rings, including benzo[b]thiophene. Acylation is generally preferred over alkylation due to the propensity of the latter to undergo rearrangements and multiple substitutions.
Mechanism: In a typical Friedel-Crafts acylation, a Lewis acid, such as aluminum chloride (AlCl₃), activates an acylating agent (e.g., an acyl chloride or anhydride) to form a highly electrophilic acylium ion. The benzo[b]thiophene then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the acylated product. The reaction typically shows a preference for substitution at the C3 position.
Advantages:
-
A well-established and reliable method for introducing acyl groups.
-
Can be used for the synthesis of key intermediates for more complex molecules.
Disadvantages:
-
Requires stoichiometric amounts of a strong Lewis acid, which can be difficult to handle and generates significant waste.
-
Limited functional group tolerance due to the harsh reaction conditions.
-
Poor regioselectivity can be an issue with certain substituted benzo[b]thiophenes.
More modern variations of this reaction utilize milder catalysts or transition-metal-free conditions to circumvent some of these drawbacks[9].
Named Reactions in Thiophene Synthesis
Several named reactions provide efficient routes to thiophenes and can be adapted for the synthesis of the benzo[b]thiophene core or its precursors.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives[10]. This reaction can be extended to the synthesis of benzo[b]thiophene systems by using appropriate precursors[11].
Mechanism: The reaction proceeds via a base-catalyzed Michael addition of the thioglycolate to the α,β-acetylenic ester. The resulting enolate then undergoes an intramolecular cyclization to form a thiolane intermediate. Elimination of an alcoholate and a subsequent tautomerization leads to the final 3-hydroxythiophene-2-carboxylate product[10][12].
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base[13][14]. While primarily used for thiophene synthesis, the resulting aminothiophenes can be valuable precursors for the construction of fused benzo[b]thiophene systems.
Mechanism: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by cyclization and tautomerization to afford the 2-aminothiophene product[13][15].
Comparative Analysis of Synthetic Routes
To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the key performance indicators for the discussed methods.
| Synthetic Route | Catalyst/Reagent | Typical Yield (%) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed C-H Functionalization | Pd(OAc)₂, Ligands | 60-95 | 80-120 | High yield, good functional group tolerance, high regioselectivity | Catalyst cost, potential metal contamination |
| Copper-Catalyzed Cyclization | Cu(OAc)₂, Xanthate | 50-90 | 100-140 | Lower catalyst cost, good for 2-acyl derivatives | Potentially higher temperatures, more limited scope |
| Electrophilic Cyclization | I₂, Br₂, NBS | 70-98 | 25-80 | Mild conditions, high yields, access to 3-functionalized products | Requires pre-functionalized substrates |
| Friedel-Crafts Acylation | AlCl₃ (stoichiometric) | 40-80 | 0-25 | Well-established, direct acylation | Harsh conditions, poor functional group tolerance, waste generation |
| Fiesselmann Synthesis | Base (e.g., NaOEt) | 50-85 | 25-80 | Access to specific hydroxy-ester substituted thiophenes | Limited to specific substitution patterns |
| Gewald Synthesis | Base (e.g., Morpholine) | 40-80 | 25-60 | Multicomponent, atom-economical | Primarily for aminothiophenes, not direct benzo[b]thiophene synthesis |
| Transition-Metal-Free SNAr | K₂S | 60-95 | 140 | Cost-effective, avoids heavy metals | High temperatures, limited to specific substrates |
Applications in the Synthesis of Functional Molecules
The synthetic routes to substituted benzo[b]thiophenes are not merely of academic interest; they are instrumental in the production of high-value molecules.
Pharmaceuticals: A prominent example is the synthesis of Raloxifene , a selective estrogen receptor modulator (SERM) used to treat osteoporosis in postmenopausal women. The synthesis of the core 2-arylbenzo[b]thiophene structure of Raloxifene often employs a Friedel-Crafts-type cyclization of a precursor thioether[16][17]. The development of efficient and scalable routes to the key benzothiophene intermediate is a critical aspect of its commercial production[18].
Organic Electronics: Benzo[b]thiophene-based materials are increasingly utilized as organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)[19][20]. The synthesis of these materials often relies on palladium-catalyzed cross-coupling reactions to build extended π-conjugated systems based on the benzothiophene core[21][22]. The ability to precisely control the substitution pattern on the benzo[b]thiophene ring is crucial for tuning the electronic properties of these materials[23][24][25].
Visualization of Key Synthetic Pathways
To further elucidate the discussed synthetic strategies, the following diagrams, generated using Graphviz, illustrate the core transformations.
Caption: Palladium-Catalyzed Intramolecular C-H Functionalization.
Caption: Electrophilic Cyclization of o-Alkynyl Thioanisoles.
Caption: Friedel-Crafts Acylation of Benzo[b]thiophene.
Conclusion
The synthesis of substituted benzo[b]thiophenes is a mature field with a diverse array of reliable and efficient methods. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, cost, and scalability. Transition-metal-catalyzed methods, particularly those employing palladium, offer the greatest versatility and are well-suited for the synthesis of complex, highly functionalized derivatives. For the synthesis of 3-functionalized benzo[b]thiophenes, electrophilic cyclization of o-alkynyl thioanisoles provides a mild and high-yielding alternative. Classical methods like the Friedel-Crafts acylation, while having limitations, remain relevant for specific transformations. As the demand for novel benzo[b]thiophene-containing molecules in medicine and materials science continues to grow, the development of even more efficient, sustainable, and selective synthetic methodologies will remain an active area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 4. Synthesis of 2-Acylbenzo[b]thiophenes via Cu-Catalyzed α-C-H Functionalization of 2-Halochalcones Using Xanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 8. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 11. Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. jocpr.com [jocpr.com]
- 17. books.rsc.org [books.rsc.org]
- 18. WO2011047877A1 - A process for preparing benzo[b]thiophene derivatives - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Organic semiconductors based on [1]benzothieno[3,2-b][1]benzothiophene substructure. | Semantic Scholar [semanticscholar.org]
- 21. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Modular synthesis of unsymmetrical [1]benzothieno[3,2- b ][1]benzothiophene molecular semiconductors for organic transistors - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05070B [pubs.rsc.org]
- 25. Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
comparing the reactivity of 4-bromobenzo[b]thiophene with other bromoaryl compounds
An In-Depth Guide to the Cross-Coupling Reactivity of 4-Bromobenzo[b]thiophene Compared to Other Bromoaryl Compounds
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and scalability of a synthetic route. Bromoaryl compounds are foundational building blocks in modern organic synthesis, prized for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparative analysis of the reactivity of 4-bromobenzo[b]thiophene, a key heterocyclic scaffold, against common bromoaryl substrates such as bromobenzene, 4-bromobiphenyl, and 1-bromonaphthalene.
The benzo[b]thiophene motif is prevalent in a wide array of pharmaceuticals and functional materials, making a deep understanding of its synthetic handles essential. This document moves beyond a simple recitation of protocols to explore the underlying electronic and steric factors that govern the reactivity of the C4-Br bond, supported by experimental data and field-proven insights.
The Theoretical Bedrock: Understanding Bromoaryl Reactivity
The efficacy of a bromoaryl compound in palladium-catalyzed cross-coupling reactions is fundamentally tied to the ease with which its carbon-bromine (C-Br) bond undergoes oxidative addition to a low-valent palladium(0) center. This step is frequently the rate-determining stage of the catalytic cycle.[1][2] The general reactivity trend for aryl halides is I > Br > OTf > Cl, a sequence primarily governed by bond dissociation energies (BDE) and the polarizability of the C-X bond.[1][2] The C-Br bond, being weaker and more polarizable than a C-Cl bond, allows for faster oxidative addition, often enabling reactions under milder conditions.[1]
Beyond the identity of the halogen, the nature of the aryl group itself plays a decisive role through:
-
Electronic Effects: Electron-donating groups on the aryl ring increase electron density, which can facilitate the oxidative addition to the electron-deficient Pd(0) catalyst. Conversely, very electron-rich systems can sometimes lead to unwanted side reactions.
-
Steric Hindrance: Bulky groups near the C-Br bond can impede the approach of the palladium catalyst, slowing the reaction rate and often necessitating the use of specialized, sterically demanding phosphine ligands to promote the desired transformation.
4-Bromobenzo[b]thiophene presents a unique case. The benzo[b]thiophene ring system is considered electron-rich due to the sulfur heteroatom. However, the bromine at the C4 position is situated in a sterically encumbered peri position, adjacent to the fused benzene ring, creating a fascinating interplay of activating electronic effects and potentially deactivating steric effects.
Experimental Workflow Overview
A typical cross-coupling experiment involves the careful assembly of reagents under an inert atmosphere to protect the sensitive palladium catalyst from oxygen. The workflow ensures reproducibility and maximizes yield by controlling critical parameters.
References
Validating the Molecular Architecture of Methyl 4-bromobenzo[b]thiophene-2-carboxylate: A Comparative Guide to Structural Elucidation
For the attention of: Researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides a comprehensive overview of the validation of the molecular structure of Methyl 4-bromobenzo[b]thiophene-2-carboxylate, a heterocyclic compound of interest in organic synthesis.
Notably, a public-domain single-crystal X-ray structure for this compound (CAS 360575-29-7) has not been formally reported. Therefore, this guide will present a plausible synthetic route and detail the established protocol for X-ray crystallographic validation using a closely related and structurally characterized compound, Methyl 4-bromobenzoate, as an illustrative analogue. Furthermore, we will provide a comparative analysis of complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), which are essential for a comprehensive structural assignment.
The Imperative of Structural Integrity
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a bromine atom and a methyl carboxylate group, as in this compound, offers specific steric and electronic properties that can significantly influence its interaction with biological targets. An unambiguous confirmation of the regiochemistry and overall molecular geometry is therefore paramount to any further investigation or application.
Proposed Synthesis of this compound
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1-Bromo-3-(2,2-dimethoxyethylthio)benzene
-
To a 500 mL three-necked flask, add 3-bromophenol (18.9 g, 0.1 mol), 2-bromo-1,1-dimethoxyethane (16.9 g, 0.1 mol), and 250 mL of dimethylformamide (DMF).
-
Initiate stirring and add potassium carbonate (20.7 g, 0.15 mol).
-
Maintain the reaction mixture at 35-45°C for 8 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting concentrate in 200 mL of ethyl acetate and wash sequentially with 100 mL of 10% NaOH and 100 mL of saturated saline solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography (eluent: petroleum ether:ethyl acetate = 10:1) to obtain 1-bromo-3-(2,2-dimethoxyethylthio)benzene.[1]
Step 2: Synthesis of 4-Bromobenzo[b]thiophene
-
In a 250 mL four-necked flask, add 100 mL of chlorobenzene and 20 g of polyphosphoric acid (PPA).
-
Heat the mixture to 120-130°C with stirring.
-
Slowly add a solution of 1-bromo-3-(2,2-dimethoxyethylthio)benzene (13.8 g, 0.05 mol) in 20 mL of chlorobenzene over approximately 1 hour.
-
Reflux the reaction mixture for 5 hours, then cool to room temperature.
-
Separate the chlorobenzene layer and extract the residue with two 50 mL portions of chlorobenzene.
-
Combine the organic phases, concentrate under reduced pressure, and wash the resulting concentrate with 50 mL of 10% NaHCO₃.
-
Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: petroleum ether:ethyl acetate = 10:1) to yield 4-bromobenzo[b]thiophene.[1]
Step 3: Carboxylation and Esterification
This final step is a proposed extension to arrive at the title compound.
-
The 4-bromobenzo[b]thiophene would then undergo regioselective lithiation at the 2-position using a strong base like n-butyllithium at low temperature, followed by quenching with carbon dioxide to yield 4-bromobenzo[b]thiophene-2-carboxylic acid.
-
Subsequent esterification of the carboxylic acid with methanol, potentially under acidic conditions (e.g., a few drops of concentrated sulfuric acid) and reflux, would yield the final product, this compound.[2]
The Gold Standard: Validation by X-ray Crystallography (An Illustrative Example)
Single-crystal X-ray crystallography provides an unparalleled, unambiguous determination of the three-dimensional arrangement of atoms in a molecule. The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to generate an electron density map, from which the precise atomic coordinates, bond lengths, and bond angles can be determined.
As no crystal structure is available for the title compound, we will use the published data for Methyl 4-bromobenzoate to illustrate the process and the nature of the data obtained.[3] This molecule shares the key features of a brominated benzene ring and a methyl ester group.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are typically grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.
Crystallographic Data for Methyl 4-bromobenzoate (Illustrative Example)
| Parameter | Value[3] |
| Empirical Formula | C₈H₇BrO₂ |
| Formula Weight | 215.05 |
| Temperature | 173 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.913 (2) |
| b (Å) | 5.8610 (10) |
| c (Å) | 17.061 (3) |
| β (°) | 92.56 (2) |
| Volume (ų) | 790.2 (3) |
| Z | 4 |
| R-factor | 0.041 |
This data provides a highly precise and unambiguous "fingerprint" of the molecule in the solid state. The low R-factor (0.041) indicates a good agreement between the experimental data and the final structural model.[3]
References
A Comparative Guide to Building Blocks for the Synthesis of Benzo[b]thiophene-Based Drugs
Introduction: The Privileged Scaffold of Benzo[b]thiophene in Medicinal Chemistry
The benzo[b]thiophene core, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Benzo[b]thiophene derivatives have been successfully developed into drugs for treating a range of conditions, from osteoporosis to asthma and cancer. Notable examples include the selective estrogen receptor modulator (SERM) Raloxifene , used in the prevention of osteoporosis and breast cancer, and Zileuton , an inhibitor of 5-lipoxygenase for the management of asthma.[1][2]
The continued interest in this scaffold necessitates the development of efficient, versatile, and scalable synthetic routes. Historically, the synthesis of benzo[b]thiophenes has relied on classical condensation and cyclization reactions, often requiring harsh conditions and limited in substrate scope. Modern synthetic chemistry, however, has introduced a host of alternative building blocks and methodologies, offering milder reaction conditions, improved yields, and greater functional group tolerance. This guide provides a comparative analysis of traditional versus alternative building blocks for the synthesis of benzo[b]thiophene-based drugs, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.
I. Traditional Building Blocks and Synthetic Strategies: The Foundations
Classical methods for constructing the benzo[b]thiophene ring system typically involve the formation of a key C-S bond followed by or concurrent with an intramolecular cyclization. These methods, while foundational, often suffer from limitations such as high temperatures, strong acids or bases, and limited regioselectivity.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a classic method that constructs the thiophene ring from thioglycolic acid derivatives and α,β-acetylenic esters.[3][4] This reaction proceeds via a base-catalyzed conjugate addition followed by cyclization and dehydration.
Building Blocks:
-
Thioglycolic acid or its esters
-
α,β-Acetylenic esters or ketones
Mechanism Overview: The reaction is initiated by the deprotonation of the thioglycolic acid derivative, which then undergoes a Michael addition to the acetylenic ester. A subsequent intramolecular Claisen condensation followed by dehydration yields the 3-hydroxy-2-thiophenecarboxylate derivative.[4][5]
Caption: Mechanism of the Fiesselmann Thiophene Synthesis.
Limitations: The requirement for highly functionalized starting materials and the often harsh basic conditions can limit the scope and functional group compatibility of this method.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[6] While primarily used for thiophene synthesis, its principles can be extended to benzo-fused systems.
Building Blocks:
-
A cyclic ketone (e.g., cyclohexanone for tetrahydrobenzo[b]thiophenes)
-
An active methylene nitrile (e.g., malononitrile)
-
Elemental sulfur
-
A base (e.g., morpholine)
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).
-
Addition of Base: Add morpholine (0.1 mol) dropwise to the stirred mixture.
-
Reaction: Gently heat the mixture to reflux for 2 hours. The product often begins to crystallize from the reaction mixture upon cooling.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the desired product.
Limitations: This method is generally limited to the synthesis of 2-aminobenzo[b]thiophenes and their tetrahydro derivatives. The use of elemental sulfur can sometimes lead to side products.
II. Alternative Building Blocks and Modern Synthetic Strategies
Modern synthetic methods offer significant advantages over traditional approaches, including milder reaction conditions, broader substrate scope, and higher efficiency. These methods often employ transition metal catalysis, photocatalysis, or microwave assistance.
Palladium-Catalyzed Cross-Coupling and Annulation
Palladium catalysis has revolutionized the synthesis of benzo[b]thiophenes. A common strategy involves the coupling of an alkyne with an ortho-functionalized thioanisole derivative, followed by an intramolecular cyclization.
Alternative Building Blocks:
Mechanism Overview: Sonogashira Coupling followed by Electrophilic Cyclization The synthesis begins with a palladium-catalyzed Sonogashira coupling between an o-iodothioanisole and a terminal alkyne to form an o-(1-alkynyl)thioanisole. This intermediate then undergoes an electrophilic cyclization, often promoted by iodine or other electrophiles, to yield the 2,3-disubstituted benzo[b]thiophene.[8]
Caption: Palladium-catalyzed synthesis of benzo[b]thiophenes.
Experimental Protocol: Synthesis of 2-Phenyl-3-iodobenzo[b]thiophene [8]
-
Coupling Reaction: To a solution of o-iodothioanisole (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere for 4 hours.
-
Cyclization: After completion of the coupling reaction (monitored by TLC), add a solution of iodine (1.2 mmol) in CH₂Cl₂ (5 mL) and stir for an additional 1 hour.
-
Workup: Quench the reaction with aqueous Na₂S₂O₃ solution. Extract the product with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the desired benzo[b]thiophene.
Rhodium-Catalyzed Three-Component Synthesis
Rhodium catalysis enables a highly convergent three-component reaction between arylboronic acids, alkynes, and elemental sulfur to construct the benzo[b]thiophene scaffold.[10]
Alternative Building Blocks:
-
Arylboronic acids
-
Internal or terminal alkynes
-
Elemental sulfur (S₈)
Advantages: This method offers high atom economy and allows for the rapid assembly of complex benzo[b]thiophenes from simple, readily available starting materials.
Photocatalytic and Microwave-Assisted Syntheses
Recent advancements have introduced the use of visible-light photocatalysis and microwave irradiation to promote the synthesis of benzo[b]thiophenes under mild and highly efficient conditions.
Photocatalysis: Eosin Y, a metal-free organic dye, can catalyze the radical annulation of o-methylthio-arenediazonium salts with alkynes upon irradiation with green light.[11][12] This method avoids the use of transition metals and often proceeds at room temperature.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for the synthesis of benzo[b]thiophenes. For example, the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate can be achieved in minutes under microwave heating, compared to hours with conventional heating.[7][13]
Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate [13]
-
Reaction Setup: In a microwave process vial, combine 2,5-dichlorobenzonitrile (1 mmol), methyl thioglycolate (1.2 mmol), and triethylamine (2.5 mmol) in DMSO (3 mL).
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 130°C for 15 minutes.
-
Workup: After cooling, pour the reaction mixture into water. Collect the precipitate by filtration, wash with water, and dry to obtain the product.
III. Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost.
| Method | Building Blocks | Key Advantages | Key Limitations | Typical Yields |
| Fiesselmann Synthesis | Thioglycolic acid derivatives, α,β-acetylenic esters | Access to 3-hydroxybenzo[b]thiophenes | Harsh conditions, limited substrate scope | 40-70% |
| Gewald Reaction | Ketones/aldehydes, α-cyanoesters, sulfur | Multicomponent, access to 2-aminobenzo[b]thiophenes | Limited to specific substitution patterns | 50-85% |
| Palladium-Catalysis | o-Halothioanisoles, alkynes | High yields, excellent functional group tolerance, regioselective | Cost of catalyst, potential for metal contamination | 70-95%[8] |
| Rhodium-Catalysis | Arylboronic acids, alkynes, sulfur | High atom economy, convergent | Catalyst cost, requires inert atmosphere | 60-90%[10] |
| Photocatalysis | o-Methylthio-arenediazonium salts, alkynes | Mild conditions, metal-free | Requires specialized equipment, substrate scope can be limited | 50-80%[11] |
| Microwave-Assisted | Various (e.g., 2-halobenzonitriles, thioglycolates) | Drastically reduced reaction times, improved yields | Requires microwave reactor, scalability can be a concern | 60-96%[13] |
IV. Case Studies: Synthesis of Benzo[b]thiophene-Based Drugs
Raloxifene
The synthesis of Raloxifene, a selective estrogen receptor modulator, typically involves the construction of a 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene core, followed by a Friedel-Crafts acylation to introduce the side chain.[14][15]
Key Intermediate: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Synthetic Workflow for Raloxifene:
Caption: General synthetic workflow for Raloxifene.
Alternative Building Blocks in Raloxifene Synthesis: Modern approaches to the core structure of Raloxifene have explored palladium-catalyzed couplings to form the C2-aryl bond, offering milder alternatives to traditional acid-catalyzed cyclizations.[16] The Friedel-Crafts acylation step is critical, and optimization of conditions, such as the choice of Lewis acid and solvent, is crucial for high yields.[14][17]
Zileuton
Zileuton, a 5-lipoxygenase inhibitor, features a 1-(benzo[b]thiophen-2-yl)ethyl group attached to a hydroxyurea moiety. The synthesis hinges on the efficient preparation of the 1-(benzo[b]thiophen-2-yl)ethanol intermediate.[18][19]
Key Intermediate: 1-(Benzo[b]thiophen-2-yl)ethanol.
Alternative Routes to the Key Intermediate: While classical routes may involve the acylation of benzo[b]thiophene followed by reduction, alternative strategies focus on more direct methods. For instance, the addition of a methyl organometallic reagent to benzo[b]thiophene-2-carboxaldehyde provides a straightforward route to the desired alcohol.
V. Conclusion and Future Outlook
The synthesis of benzo[b]thiophene-based drugs has evolved significantly from classical, often harsh, methodologies to a diverse array of modern, efficient, and versatile strategies. The choice of building blocks is intrinsically linked to the chosen synthetic route. While traditional building blocks remain relevant for certain applications, the advent of transition metal catalysis, photocatalysis, and microwave-assisted synthesis has opened up new avenues for the construction of this privileged scaffold. These modern techniques not only provide milder reaction conditions and improved yields but also allow for the synthesis of a wider range of structurally diverse benzo[b]thiophene derivatives, thereby expanding the possibilities for future drug discovery. As the demand for novel therapeutics continues to grow, the development of even more efficient, sustainable, and atom-economical methods for the synthesis of benzo[b]thiophenes will remain a key focus for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Zileuton Related Compound B - CAS - 97978-07-9 | Axios Research [axios-research.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Recent Advances in the Synthesis of Thiophenes and Benzothiophenes [ouci.dntb.gov.ua]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - On the mechanism of photocatalytic reactions with eosin Y [beilstein-journals.org]
- 13. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and binding affinities of fluoroalkylated raloxifenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20160376251A1 - Process for the Preparation of Zileuton - Google Patents [patents.google.com]
- 19. scribd.com [scribd.com]
A Comparative Guide to Palladium Catalysts for C-C Bond Formation on Thiophenes
Introduction: The Enduring Importance of Thiophene Functionalization
The thiophene motif is a cornerstone in modern chemistry, serving as a critical structural unit in a vast array of functional materials and pharmaceuticals.[1][2] Its unique electronic properties make it a privileged scaffold in organic electronics for constructing conductive polymers and organic semiconductors.[3] In medicinal chemistry, thiophene-containing compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5]
The strategic formation of carbon-carbon (C-C) bonds on the thiophene ring is paramount to harnessing its full potential. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, offering unparalleled efficiency, functional group tolerance, and predictability.[2][6][7] However, the sheer number of available palladium catalysts and ligand systems can be daunting. The choice of catalyst is not trivial; it profoundly dictates the reaction's success, influencing yield, regioselectivity, and substrate scope.
This guide provides a comparative analysis of common palladium catalyst systems for key C-C bond-forming reactions on thiophenes. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst selection, empowering researchers to make informed decisions for their specific synthetic challenges.
The Role of the Ligand: The Puppet Master of Palladium Catalysis
At the heart of modern palladium catalysis is the ligand.[8] While the palladium atom is the engine of the catalytic cycle, the phosphine ligand is the sophisticated control system that fine-tunes its performance.[9] The ligand's steric and electronic properties directly influence every elementary step of the catalytic cycle:
-
Oxidative Addition: Electron-rich ligands accelerate this step by increasing the electron density on the Pd(0) center, facilitating its insertion into the aryl-halide bond.[9]
-
Transmetalation (e.g., in Suzuki or Stille Coupling): This step can be influenced by the ligand's ability to create an open coordination site on the palladium center.
-
Reductive Elimination: Bulky ligands often promote this final, product-releasing step by creating steric crowding around the metal center, which is relieved upon elimination.[10]
This interplay is particularly critical in thiophene chemistry, where controlling regioselectivity (e.g., reaction at the C2 vs. C3 position) is a common challenge.[11][12]
Comparative Analysis of Palladium Catalysts in Key Transformations
We will now examine the performance of different palladium catalysts in the most prevalent C-C bond-forming reactions on thiophenes: Suzuki-Miyaura Coupling, Stille Coupling, and Direct C-H Arylation.
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organic halide, is arguably the most widely used method for constructing biaryl linkages, including thiophene-aryl structures.[6][13]
Catalyst Performance in Suzuki-Miyaura Coupling of Bromothiophenes
| Catalyst System | Substrate Example | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | 6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [13] |
| Pd(dppf)Cl₂ | General Dihaloarene | 3 | Na₂CO₃ | Not Specified | 110-115 | 12-18 | Not Specified | [13] |
| Pd(OAc)₂ / SPhos | 2- or 3-bromothiophenes | 1 / 2 | K₃PO₄ | Not Specified | Not Specified | Not Specified | Good (e.g., 85%) | [4] |
Causality and Experimental Insights:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a classic, air-sensitive but highly effective pre-catalyst.[14] It directly provides the active Pd(0) species. Its performance is reliable for many substrates, though it sometimes requires higher catalyst loadings and longer reaction times compared to more modern systems.[1][13]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): The dppf ligand offers a large "bite angle" and electron-donating properties, which stabilize the palladium center and promote efficient catalysis.[8] This catalyst is generally more robust and air-stable than Pd(PPh₃)₄ and is a go-to choice for a wide range of Suzuki couplings.[13]
-
Pd(OAc)₂ / SPhos (Palladium(II) Acetate / Sphos): This is an example of a modern, highly active catalyst system generated in situ. SPhos is a sterically bulky biaryl phosphine ligand from the Buchwald group.[4][10] Its bulk accelerates the reductive elimination step, leading to very high turnover numbers (TONs) and allowing for significantly lower catalyst loadings (often 0.5–2 mol%), which is economically and environmentally advantageous.[4][15]
Stille Coupling: Tolerant and Versatile
The Stille coupling utilizes organostannane reagents and is known for its exceptional tolerance of a wide variety of functional groups. The choice of catalyst often revolves around balancing activity and stability.
Common Catalysts for Stille Coupling:
-
Pd(PPh₃)₄: Similar to its role in Suzuki coupling, this catalyst is highly reactive but can be sensitive to air and moisture, as the free PPh₃ ligand can oxidize.[16]
Recent research has also explored photoswitchable phosphine ligands based on dithienylethene (DTE) for Stille couplings.[17] In these systems, light irradiation can alter the electronic properties of the ligand, thereby modulating the catalytic activity of the palladium complex. This represents a sophisticated approach to controlling reaction rates externally.[17]
Direct C-H Arylation: The Atom-Economic Frontier
Direct C-H arylation is a highly desirable transformation as it avoids the pre-functionalization (e.g., halogenation or boronation) of the thiophene ring, thus improving atom economy.[15] In this area, palladium catalysis has been revolutionary, but success is exquisitely dependent on the directing effects of the substrate and, crucially, the choice of ligand.
Ligand-Controlled Regioselectivity in Thiophene C-H Arylation:
A seminal finding in this field is the ligand-controlled α/β-selectivity in the arylation of thiophenes.[11][12]
-
α-Arylation (C5-position): Achieved with ligands like 2,2'-bipyridyl . The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, which is sterically favored at the less-hindered α-position.[11][12]
-
β-Arylation (C4-position): Uniquely achieved with bulky, electron-poor phosphine ligands like P[OCH(CF₃)₂]₃ . This ligand favors a Heck-type arylation mechanism and can form a stabilizing C-H···O hydrogen bond in the transition state, which kinetically favors attack at the β-position.[11]
Furthermore, for the arylation of simple thiophenes at the C5 position, highly efficient ligand-less systems using Pd(OAc)₂ at very low catalyst loadings (0.1–0.001 mol%) have been developed.[15] These reactions are economically and environmentally attractive, generating only HBr and the base as by-products.[15]
Experimental Protocols: A Self-Validating System
Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. Below are detailed methodologies for two key transformations.
Protocol 1: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂
This protocol is a robust method for coupling a bromothiophene with an arylboronic acid.[13]
Workflow Diagram:
Caption: A generalized workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiophene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base such as K₃PO₄ or Na₂CO₃ (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Atmosphere Inerting: Seal the flask with a septum, and purge with an inert atmosphere (e.g., argon or nitrogen) by evacuating and backfilling three times. Causality: This step is critical to prevent oxidation of the active Pd(0) species, which is formed in situ, and to avoid degradation of phosphine ligands.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL). Causality: Degassing the solvent removes dissolved oxygen. The water in the solvent mixture is often essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction: Immerse the flask in a preheated oil bath at 90-115 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Ligand-less Direct C-H Arylation of Thiophene
This protocol outlines an economical and atom-efficient method for the C5-arylation of thiophene derivatives using a phosphine-free catalyst.[15]
-
Vessel Preparation: In an oven-dried sealable tube, combine the thiophene derivative (2.0 mmol, 2.0 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.001 mmol, 0.1 mol%), and KOAc (potassium acetate, 1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add dimethylacetamide (DMAc, 2 mL). Causality: DMAc is a high-boiling polar aprotic solvent that effectively solubilizes the reagents and can stabilize the cationic palladium intermediates involved in the C-H activation pathway.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 130-150 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the work-up and purification follow a standard procedure similar to that described in Protocol 1 (steps 7 and 8).
Mechanistic Overview: The Palladium Catalytic Cycle
Understanding the fundamental catalytic cycle is key to troubleshooting and optimizing reactions. Most palladium-catalyzed cross-couplings proceed through a Pd(0)/Pd(II) cycle.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation / Concerted Metalation-Deprotonation (CMD):
-
In Suzuki/Stille reactions, the R² group is transferred from the organometallic reagent (e.g., organoboron or organotin) to the palladium center, displacing the halide (X). This step is called transmetalation.
-
In Direct C-H Arylation , the thiophene coordinates to the palladium, and a C-H bond is cleaved with the assistance of a base in a CMD step.[18]
-
-
Reductive Elimination: The two coupled groups (R¹ and R²) are ejected from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Conclusion and Future Outlook
The palladium-catalyzed C-C functionalization of thiophenes is a mature yet continuously evolving field. While classic catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ remain reliable tools, the trend is moving towards more active, efficient, and sustainable systems. The development of highly active Buchwald-type ligands has enabled drastic reductions in catalyst loadings, and phosphine-free, ligand-less protocols for C-H activation represent a significant step towards greener chemistry.[4][15] For the modern researcher, a deep understanding of the interplay between the palladium source, the ligand, and the reaction mechanism is essential for navigating this complex landscape and achieving synthetic success.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. nbinno.com [nbinno.com]
- 9. gessnergroup.com [gessnergroup.com]
- 10. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 11. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic studies on the Pd-catalyzed direct C-H arylation of 2-substituted thiophene derivatives with arylpalladium bipyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Benzothiophene Derivatives Versus Benzofuran Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isosteric replacement of structural motifs is a cornerstone of drug design, enabling the fine-tuning of pharmacological profiles. Among the most compelling examples of this strategy is the substitution between benzothiophene and benzofuran scaffolds. These bicyclic heterocyclic systems, while structurally similar, exhibit distinct electronic and lipophilic properties due to the presence of a sulfur or oxygen atom, respectively. This guide provides an in-depth, objective comparison of the biological activities of derivatives from these two classes, supported by experimental data, to inform and guide future drug discovery efforts.
The Structural and Physicochemical Dichotomy of Benzothiophene and Benzofuran
At the heart of the differential biological activities of these two scaffolds lie their inherent physicochemical differences. The sulfur atom in benzothiophene is larger, less electronegative, and more polarizable than the oxygen atom in benzofuran. This results in benzothiophene having a greater lipophilicity and different hydrogen bonding capabilities compared to its benzofuran counterpart. These subtle yet significant variations influence how these molecules interact with biological targets, affecting their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their target-binding affinities.
A Comparative Analysis of Biological Activities
The benzothiophene and benzofuran nuclei are privileged structures in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. Below, we explore their comparative efficacy in key therapeutic areas.
Anticancer Activity: A Tale of Two Scaffolds in Tubulin Inhibition
One of the most promising areas for both benzothiophene and benzofuran derivatives is in the development of anticancer agents, particularly as inhibitors of tubulin polymerization. Combretastatin A-4 (CA-4), a natural product, is a potent tubulin inhibitor, and many synthetic analogues have been developed to improve its efficacy and overcome its limitations. Studies on CA-4 analogues where the trimethoxyphenyl ring is kept constant while the other aryl ring is replaced with a benzothiophene or benzofuran have provided valuable comparative data.[1][2]
In a notable study, a series of benzothiophene acrylonitrile analogs with structural similarities to combretastatin were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines.[2] The results demonstrated potent growth inhibition, with GI50 values generally in the nanomolar range. For instance, the E-isomer, E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, exhibited GI50 values less than 10.0 nM in the majority of the cell lines tested.[2] While a direct side-by-side comparison with the exact benzofuran analog was not provided in this specific study, other research has indicated that both scaffolds can lead to highly active compounds.[1] The choice between the two often depends on the desired physicochemical properties and the specific substitutions on the heterocyclic ring.
Table 1: Comparative Anticancer Activity of Benzothiophene Acrylonitrile Analogs [2]
| Compound | Cancer Cell Line Panel (Representative Examples) | GI50 (nM) |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6) | Leukemia, CNS Cancer, Prostate Cancer | 21.1 - 98.9 |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 13) | Most of 60 cell lines | < 10.0 |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Analog 5) | Leukemia, Colon Cancer, CNS Cancer, Prostate Cancer | 10.0 - 90.9 |
The mechanism of action for these anticancer agents often involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The choice of a benzothiophene or benzofuran core can influence the binding affinity to the colchicine site on tubulin and the overall cytotoxic profile.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to determine the effect of test compounds on tubulin polymerization.
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 10 mg/mL in general tubulin buffer).
-
Prepare a GTP stock solution (e.g., 100 mM in general tubulin buffer).
-
Prepare a fluorescent reporter stock solution (e.g., DAPI at 10 mM in DMSO).
-
Prepare test compounds at various concentrations in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not affect polymerization.
-
-
Reaction Mixture Preparation (on ice):
-
For a 100 µL reaction, combine:
-
Tubulin (to a final concentration of 2 mg/mL)
-
GTP (to a final concentration of 1 mM)
-
Fluorescent reporter (to a final concentration of 10 µM)
-
General Tubulin Buffer
-
Test compound or vehicle control
-
-
-
Assay Procedure:
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the rate of polymerization and the maximum polymer mass for each concentration of the test compound.
-
Calculate the IC50 value for inhibitors of tubulin polymerization.
-
Diagram: Tubulin Polymerization Inhibition Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Antimicrobial Activity: A Comparative Look at Isosteric Derivatives
Both benzothiophene and benzofuran derivatives have been extensively investigated for their antimicrobial properties. The isosteric replacement of sulfur with oxygen can lead to significant differences in activity, likely due to altered membrane permeability and interactions with bacterial or fungal targets.
While comprehensive studies directly comparing a wide range of analogous pairs are not abundant, some reports provide insights. For instance, the synthesis and evaluation of new benzofuran derivatives have shown promising antibacterial and antifungal activities.[3][4] One study reported benzofuran amide derivatives with potent broad-spectrum antimicrobial activity, with MICs as low as 6.25 µg/mL.[3] Similarly, various benzothiophene derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties.[4] A direct comparison of structurally analogous compounds is necessary to definitively conclude which scaffold is superior for a given microbial target.
Table 2: Representative Antimicrobial Activity of Benzofuran Derivatives [3]
| Compound | Organism | MIC (µg/mL) |
| 6a | Bacillus subtilis | 6.25 |
| 6b | Staphylococcus aureus | 6.25 |
| 6f | Escherichia coli | 12.5 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the MIC of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth and bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Diagram: Minimum Inhibitory Concentration (MIC) Assay Workflow
Caption: Workflow for the MIC determination by broth microdilution.
Anti-inflammatory Activity: A Glimpse into a Promising Avenue
Benzofuran and benzothiophene derivatives have also demonstrated significant potential as anti-inflammatory agents.[3] The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the acute anti-inflammatory activity of new compounds.
A study on novel benzofuran derivatives showed significant inhibition of paw edema in this model. For example, one of the synthesized compounds exhibited a 71.10% inhibition of paw edema at 2 hours post-carrageenan injection.[3] While this study did not include benzothiophene analogues for direct comparison, the potent activity of the benzofuran derivatives highlights the therapeutic potential of this scaffold in inflammation. Further comparative studies are warranted to elucidate the structure-activity relationships and determine the optimal heterocyclic core for anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a common in vivo model for assessing acute anti-inflammatory activity.
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
Administer the test compound or standard drug (e.g., indomethacin) orally or intraperitoneally one hour before the carrageenan injection.
-
The control group receives the vehicle.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of paw edema for each group compared to the control group.
-
Perform statistical analysis to determine the significance of the results.
-
Central Nervous System (CNS) Activity: Modulating Amyloid Beta Aggregation
The development of agents to combat neurodegenerative diseases like Alzheimer's is a critical area of research. Both benzofuran and benzothiophene scaffolds have been explored for their potential to modulate the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.
A comparative study of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives revealed that both classes of compounds can modulate Aβ42 aggregation.[5] Interestingly, the study found that some derivatives inhibited aggregation, while others promoted it, depending on the specific substitutions. For instance, compounds with a methoxyphenol pharmacophore, whether based on a benzofuran or benzothiophene core, demonstrated concentration-dependent inhibition of Aβ42 aggregation. In contrast, derivatives with a 4-methoxyphenyl ring accelerated Aβ42 fibrillogenesis.[5] This highlights the subtle interplay between the core heterocycle and its substituents in determining the biological outcome. Furthermore, select benzothiophene derivatives provided significant neuroprotection to neuronal cells against Aβ42-induced cytotoxicity.[5]
Table 3: Comparative Activity of Benzofuran and Benzothiophene Derivatives on Aβ42 Aggregation [5]
| Compound | Core Scaffold | Pharmacophore | Effect on Aβ42 Aggregation |
| 4a, 4b | Benzofuran | Methoxyphenol | Inhibition |
| 5a, 5b | Benzothiophene | Methoxyphenol | Inhibition |
| 4d | Benzofuran | 4-Methoxyphenyl | Acceleration |
| 5d | Benzothiophene | 4-Methoxyphenyl | Acceleration |
Conclusion and Future Perspectives
The isosteric relationship between benzothiophene and benzofuran provides a fertile ground for medicinal chemists to explore and optimize the biological activities of small molecules. This guide has highlighted that both scaffolds are privileged structures with demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and CNS-related applications.
The choice between a benzothiophene and a benzofuran core is not always straightforward and is highly dependent on the specific therapeutic target and the desired pharmacological profile. The subtle differences in electronegativity, lipophilicity, and hydrogen bonding capacity between sulfur and oxygen can lead to significant variations in potency, selectivity, and ADME properties.
Future research should focus on more direct, head-to-head comparisons of analogous benzothiophene and benzofuran derivatives across a wider range of biological targets. Such studies, coupled with computational modeling, will provide a deeper understanding of the structure-activity relationships and enable a more rational design of next-generation therapeutics based on these versatile heterocyclic scaffolds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Methyl 4-bromobenzo[b]thiophene-2-carboxylate for Pharmaceutical Research
<_
For researchers, scientists, and drug development professionals, the chemical stability of starting materials and intermediates is a cornerstone of reliable and reproducible research. Methyl 4-bromobenzo[b]thiophene-2-carboxylate, a key building block in the synthesis of various pharmacologically active agents, is no exception.[1] This guide provides an in-depth, comparative analysis of its stability under various stress conditions, offering field-proven insights and actionable protocols to ensure the integrity of your research.
The stability of a drug substance or intermediate provides crucial evidence on how its quality changes over time due to environmental factors like temperature, humidity, and light.[2][3] Understanding these degradation pathways is not merely an academic exercise; it is a regulatory requirement and a fundamental aspect of developing safe and effective medicines.[4] This guide is structured to walk you through the rationale of stability testing, present comparative data, and equip you with the necessary experimental workflows.
Comparative Framework: The Role of the Bromo-Substituent
To objectively assess the stability of this compound, we compare it with its non-brominated analog, Methyl benzo[b]thiophene-2-carboxylate . This comparison allows us to isolate the influence of the C4-bromo substituent on the molecule's overall stability. The core benzo[b]thiophene scaffold and the methyl ester at the C2 position remain constant, providing a controlled basis for comparison.
Experimental Design: A Rationale for Forced Degradation
Forced degradation, or stress testing, is an essential practice that involves subjecting a compound to conditions more severe than accelerated stability testing.[4] This process helps identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[3] Our assessment is based on the International Council for Harmonisation (ICH) guidelines, which recommend evaluating susceptibility to hydrolysis, oxidation, and photolysis.[2][3][5]
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the analytical backbone for this study, allowing for the precise quantification of the parent compound and the detection of any degradation products formed.[6]
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. snscourseware.org [snscourseware.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
cost-effectiveness analysis of different synthetic pathways to 4-bromobenzo[b]thiophene
A Comparative Guide to the Cost-Effective Synthesis of 4-Bromobenzo[b]thiophene
Introduction
4-Bromobenzo[b]thiophene is a pivotal intermediate in the landscape of modern pharmaceutical development.[1][2] Its structural motif is a cornerstone in the synthesis of various active pharmaceutical ingredients (APIs), most notably Brexpiprazole, an atypical antipsychotic used in the treatment of schizophrenia and major depressive disorder.[3][4][5] The efficiency and economic viability of synthesizing this key building block are, therefore, of paramount importance to researchers and professionals in drug development.[4] The selection of a synthetic pathway directly influences not only the final cost of the API but also the scalability, safety, and environmental impact of the manufacturing process.
This guide provides an in-depth, objective comparison of the primary synthetic pathways to 4-bromobenzo[b]thiophene. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the cost-effectiveness of each route through a multi-faceted lens, and provide detailed, field-proven protocols. Our analysis is grounded in authoritative sources to ensure technical accuracy and trustworthiness, empowering you to make informed decisions for your research and development endeavors.
Comparative Analysis of Synthetic Pathways
The synthesis of 4-bromobenzo[b]thiophene can be approached through several distinct strategies, each with a unique profile of advantages and disadvantages. We will explore four prominent routes, evaluating them on key performance indicators such as yield, reagent cost, reaction conditions, and scalability.
Pathway 1: The Traditional High-Temperature Decarboxylation Route
This classical approach has been historically used but is increasingly being supplanted by more efficient methods.[5][6] The synthesis begins with the cyclization of 2-bromo-6-fluorobenzaldehyde with mercaptoacetic acid to form an intermediate, 4-bromobenzo[b]thiophene-2-carboxylic acid. The crucial and most problematic step is the final, high-temperature decarboxylation in a quinoline/copper powder system to yield the target molecule.[3][6]
Causality and Expert Insights: The core logic of this pathway is the construction of the thiophene ring followed by the removal of the activating carboxyl group. However, the use of a copper powder system at temperatures between 185-195°C presents significant challenges.[5] This step is not only energy-intensive but also leads to low yields (reportedly around 37%) and poses environmental concerns due to copper waste.[5] The harsh conditions make it cumbersome to operate and poorly suited for large-scale industrial production.[5]
Pathway 2: The Modern Wittig Reaction Route
A more recent and innovative approach, outlined in patent literature, circumvents the issues of the traditional method.[5][7] This pathway also starts with 2-bromo-6-fluorobenzaldehyde but employs a multi-step sequence involving an etherification with a halogenated methyl mercaptan, reaction with triphenylphosphine to form a quaternary phosphonium salt, and a final intramolecular Wittig reaction to close the thiophene ring.[7]
Causality and Expert Insights: This route represents a significant improvement by avoiding the high-temperature decarboxylation process entirely.[7] The Wittig reaction is a powerful and well-established method for forming carbon-carbon double bonds under relatively mild conditions. By constructing the phosphonium salt, the molecule is primed for an intramolecular cyclization that is both efficient and high-yielding. The reaction conditions are milder, making the process more amenable to industrial scale-up and improving the overall safety profile.[5][7] Variations in the choice of base (e.g., potassium carbonate, sodium hydroxide) and solvent (e.g., acetone, THF, DMF) allow for process optimization, with reported yields for the initial step reaching up to 93%.[5][7]
Pathway 3: Cyclization via Polyphosphoric Acid (PPA)
This two-step pathway begins with more accessible starting materials: 3-bromophenol and 2-bromo-1,1-dimethoxyethane.[1] These are first reacted to form an intermediate, 1-bromo-3-(2,2-dimethoxyethylthio)benzene. This intermediate is then subjected to cyclization using a strong acid catalyst, polyphosphoric acid (PPA), at elevated temperatures (120-130°C) to yield 4-bromobenzo[b]thiophene.[1]
Causality and Expert Insights: The strategy here involves building a precursor that contains all the necessary atoms for the final bicyclic structure and then inducing an intramolecular electrophilic cyclization. PPA serves as both a dehydrating agent and a proton source to facilitate the ring closure. While the overall yield is respectable (around 64% over two steps), the use of large quantities of viscous PPA can complicate product isolation and purification on a large scale. The workup requires careful quenching and extraction procedures.[1]
Pathway 4: Direct Bromination of Benzo[b]thiophene
The most direct conceptual approach involves the selective bromination of the parent heterocycle, benzo[b]thiophene. This has been achieved with high yield (98.8%) using a system of hydrogen peroxide, acetic acid, sodium bromide, and a catalyst under pressure.[8]
Causality and Expert Insights: This method leverages the inherent aromaticity of the benzo[b]thiophene ring system, which allows for electrophilic substitution.[9] The challenge lies in controlling the regioselectivity to favor bromination at the C4 position. The described method achieves this with remarkable efficiency.[8] The primary consideration for cost-effectiveness here is the price of the starting material, benzo[b]thiophene, relative to the starting materials of other pathways. If benzo[b]thiophene is readily available and inexpensive, this one-step, high-yield process could be highly competitive. However, it requires elevated pressure (9.5 atm), which necessitates specialized equipment for industrial applications.[8]
Cost-Effectiveness and Performance Summary
| Metric | Pathway 1: Traditional Decarboxylation | Pathway 2: Wittig Reaction | Pathway 3: PPA Cyclization | Pathway 4: Direct Bromination |
| Key Starting Materials | 2-Bromo-6-fluorobenzaldehyde, Mercaptoacetic acid | 2-Bromo-6-fluorobenzaldehyde, Chloromethyl mercaptan, Triphenylphosphine | 3-Bromophenol, 2-Bromo-1,1-dimethoxyethane | Benzo[b]thiophene |
| Overall Yield | Low (~37%)[5] | High (Overall yields can be estimated >70% based on step yields of 86-93%)[5][7] | Good (~64% over two steps)[1] | Very High (98.8%)[8] |
| Number of Steps | 2 | 3 | 2 | 1 |
| Reaction Conditions | Harsh (185-195°C, Copper powder)[5] | Mild to Moderate (30-110°C)[7] | Moderate to Harsh (120-130°C, Strong acid)[1] | Harsh (120°C, 9.5 atm pressure)[8] |
| Scalability & Throughput | Poor | Good to Excellent[5][7] | Moderate | Moderate (Requires high-pressure reactor) |
| Environmental & Safety | Poor (Copper waste, high energy) | Good (Avoids heavy metals) | Moderate (Strong acid handling) | Moderate (High pressure) |
| Relative Cost-Effectiveness | Low | High | Moderate-High | High (Dependent on starting material cost) |
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two most promising and industrially relevant pathways.
Caption: Workflow for the Wittig reaction pathway.
Caption: Workflow for the PPA cyclization pathway.
Detailed Experimental Protocols
For practical application, we provide detailed, step-by-step methodologies for the two most viable synthetic routes identified in our analysis.
Protocol for Pathway 2: Wittig Reaction Route
This protocol is synthesized from the procedures outlined in patent CN110818679A.[5][7]
Step 1: Synthesis of 2-(Chloromethylthio)-6-bromobenzaldehyde
-
To a 250 mL reaction flask, add 150 mL of acetone, 25 g (0.18 mol) of potassium carbonate, and 20 g (0.10 mol) of 2-bromo-6-fluorobenzaldehyde.
-
Stir the mixture and heat to 30-35°C.
-
At this temperature, add 8.1 g (0.10 mol) of chloromethyl mercaptan dropwise.
-
Maintain the temperature and continue stirring for 4 hours after the addition is complete.
-
Recover the majority of the acetone under reduced pressure.
-
Add 200 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over 10 g of anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate to dryness to obtain the product as an oil (Expected yield: ~24.2 g, 93%).[5]
Step 2: Synthesis of the Quaternary Phosphonium Salt
-
To the 24.2 g (0.092 mol) of oil obtained from Step 1, add 100 mL of toluene.
-
While stirring, add 25 g (0.095 mol) of triphenylphosphine.
-
Heat the mixture to reflux at 110°C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate to obtain the quaternary phosphonium salt (Expected yield: ~44.4 g, 91%).[5]
Step 3: Intramolecular Wittig Reaction
-
To a 500 mL reaction flask, add 200 mL of Tetrahydrofuran (THF).
-
Carefully add 3.74 g (0.094 mol) of sodium hydride (NaH) to the flask.
-
Add the quaternary phosphonium salt from Step 2 to the NaH/THF suspension.
-
Stir the reaction mixture for 2 hours.
-
Upon completion (monitored by TLC), carefully quench the reaction and proceed with a standard aqueous workup and extraction with ethyl acetate.
-
The crude product can be purified via column chromatography or recrystallization to yield pure 4-bromobenzo[b]thiophene.[7]
Protocol for Pathway 3: PPA Cyclization Route
This protocol is adapted from the method described by Guidechem.[1]
Step 1: Synthesis of 1-Bromo-3-(2,2-dimethoxyethylthio)benzene
-
In a 500 mL three-necked flask, combine 18.9 g (0.1 mol) of 3-bromophenol, 16.9 g (0.1 mol) of 2-bromo-1,1-dimethoxyethane, and 250 mL of DMF.
-
Begin stirring and add 20.7 g (0.15 mol) of potassium carbonate (K2CO3).
-
Stir the reaction mixture at 35-45°C for 8 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting concentrate in 200 mL of ethyl acetate.
-
Wash the organic layer sequentially with 100 mL of 10% NaOH solution and 100 mL of saturated saline solution.
-
Dry the organic phase with 10 g of anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography (Eluent: Petroleum ether:Ethyl acetate = 10:1) to obtain the intermediate as a light yellow oil (Expected yield: ~22.8 g, 82.3%).[1]
Step 2: Synthesis of 4-Bromobenzo[b]thiophene
-
In a 250 mL four-necked flask, add 100 mL of chlorobenzene and 20 g of polyphosphoric acid (PPA).
-
Begin stirring and heat the mixture in an oil bath to 120-130°C.
-
Dilute 13.8 g (0.05 mol) of the intermediate from Step 1 with 20 mL of chlorobenzene.
-
Add this solution dropwise to the hot PPA mixture over approximately 1 hour.
-
After the addition is complete, stir the system under reflux for 5 hours.
-
Cool the reaction to room temperature.
-
Decant the chlorobenzene layer and extract the PPA residue with chlorobenzene (2 x 50 mL).
-
Combine all chlorobenzene phases and wash with 50 mL of 10% NaHCO3 solution.
-
Dry the organic phase with 5 g of anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Eluent: Petroleum ether:Ethyl acetate = 10:1) to obtain 4-bromobenzo[b]thiophene as a colorless oil (Expected yield: ~8.3 g, 78.0%).[1]
Conclusion and Recommendation
The cost-effectiveness of a synthetic route is a multifactorial equation that balances reagent costs with operational efficiency, yield, safety, and scalability.
-
The Traditional Decarboxylation Route is largely obsolete for any practical application due to its low yield, high energy requirements, and environmental drawbacks.[5]
-
The PPA Cyclization Route offers a viable alternative with good yields from different starting materials, but its scalability may be hampered by the use of polyphosphoric acid.[1]
-
The Direct Bromination Route is highly efficient in terms of steps and yield but its reliance on high-pressure equipment and the variable cost of benzo[b]thiophene are key considerations.[8]
For most applications, particularly those targeting industrial-scale production, the Wittig Reaction Route emerges as the most cost-effective and strategically sound option. It avoids harsh, energy-intensive steps, proceeds with high yields under mild conditions, and is explicitly designed for large-scale production.[5][7] This pathway represents a modern, robust, and economically advantageous approach to the synthesis of the critical pharmaceutical intermediate, 4-bromobenzo[b]thiophene.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromobenzo[b]thiophene | 5118-13-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis method of 4-bromobenzo[b]thiophene - Eureka | Patsnap [eureka.patsnap.com]
- 6. Reputable Factory Supply Top Purity 4-BROMO-BENZO[B]THIOPHENE 5118-13-8 with the Best Price [scochem.com]
- 7. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 8. 4-Bromobenzo[b]thiophene synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
A Spectroscopic Guide to Differentiating 4-, 5-, and 6-Bromobenzothiophene Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise identification of isomeric starting materials and intermediates is a cornerstone of robust and reproducible synthesis. The bromobenzothiophene scaffold is a privileged structure in numerous pharmacologically active compounds, and the seemingly subtle shift of a bromine atom can have profound effects on a molecule's biological activity and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 4-bromo, 5-bromo, and 6-bromobenzothiophene, offering a clear and objective analysis supported by experimental data to aid in their unambiguous differentiation.
Introduction: The Importance of Isomeric Purity in Drug Discovery
Benzothiophene and its derivatives are integral components of a wide array of therapeutic agents, exhibiting activities ranging from anticancer to antipsychotic. The journey from a lead compound to a clinical candidate is paved with meticulous characterization and optimization, where the precise placement of every atom is critical. Isomeric impurities can lead to unforeseen toxicities, altered efficacy, and complications in patent filings. Therefore, the ability to confidently distinguish between isomers like 4-, 5-, and 6-bromobenzothiophene is not merely an academic exercise but a crucial aspect of quality control and regulatory compliance in the pharmaceutical industry. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive toolkit for the analytical scientist.
Molecular Structures and Numbering
To facilitate the discussion of spectroscopic data, it is essential to first establish the standardized numbering of the benzothiophene ring system.
Caption: Molecular structures of the three bromobenzothiophene isomers.
¹H and ¹³C NMR Spectroscopy: Unraveling the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the position of the bromine substituent.
¹H NMR Spectral Comparison
The ¹H NMR spectra of the three isomers, while all displaying signals in the aromatic region (typically 7.0-8.5 ppm), exhibit distinct patterns in terms of chemical shifts and coupling constants. These differences arise from the varying inductive and resonance effects of the bromine atom on the protons of the benzothiophene core.
| Proton | 4-Bromobenzothiophene (Predicted, CDCl₃) | 5-Bromobenzothiophene (CDCl₃) | 6-Bromobenzothiophene (CDCl₃) |
| H-2 | ~7.5 ppm (d) | 7.53 ppm (d, J=5.5 Hz) | Data not available |
| H-3 | ~7.5 ppm (d) | 7.30 ppm (d, J=5.5 Hz) | Data not available |
| H-4 | --- | 8.12 ppm (d, J=1.9 Hz) | Data not available |
| H-5 | ~7.5 ppm (m) | --- | Data not available |
| H-6 | ~7.2 ppm (t, J=7.7 Hz) | 7.39 ppm (dd, J=8.5, 1.9 Hz) | Data not available |
| H-7 | ~7.8 ppm (d, J=8.0 Hz) | 7.76 ppm (d, J=8.5 Hz) | Data not available |
Analysis of ¹H NMR Data:
-
5-Bromobenzothiophene: The spectrum of 5-bromobenzothiophene is well-defined. The protons on the thiophene ring, H-2 and H-3, appear as doublets with a coupling constant of approximately 5.5 Hz. H-4 is the most deshielded aromatic proton, appearing as a doublet at 8.12 ppm due to the anisotropic effect of the bromine atom and its proximity to the sulfur atom. H-6 and H-7 show a characteristic ortho-coupling (J ≈ 8.5 Hz), with H-6 also showing a smaller meta-coupling to H-4.
-
4-Bromobenzothiophene (Predicted): In this isomer, the bromine atom is on the benzene ring adjacent to the thiophene fusion. This is expected to significantly influence the chemical shifts of the neighboring protons. H-7 is predicted to be the most downfield proton on the benzene ring. The protons on the thiophene ring (H-2 and H-3) will be less affected by the bromine substituent compared to the protons on the benzene ring.
-
6-Bromobenzothiophene: While experimental data for the parent compound is scarce, we can predict that the bromine at the 6-position will most significantly deshield the adjacent protons, H-5 and H-7. The protons of the thiophene ring (H-2 and H-3) would be least affected.
¹³C NMR Spectral Comparison
The position of the bromine atom also has a pronounced effect on the ¹³C NMR chemical shifts. The carbon atom directly attached to the bromine (ipso-carbon) typically experiences a shift to a lower field (higher ppm) due to the inductive effect of the halogen, though this can be modulated by resonance effects.
| Carbon | 4-Bromobenzothiophene (CDCl₃) | 5-Bromobenzothiophene (CDCl₃) | 6-Bromobenzothiophene (CDCl₃) |
| C-2 | Data not available | 126.9 ppm | Data not available |
| C-3 | Data not available | 123.4 ppm | Data not available |
| C-3a | Data not available | 141.1 ppm | Data not available |
| C-4 | Data not available | 125.0 ppm | Data not available |
| C-5 | Data not available | 117.2 ppm | Data not available |
| C-6 | Data not available | 130.1 ppm | Data not available |
| C-7 | Data not available | 124.3 ppm | Data not available |
| C-7a | Data not available | 138.8 ppm | Data not available |
Analysis of ¹³C NMR Data:
The key to distinguishing the isomers using ¹³C NMR lies in identifying the chemical shift of the carbon bearing the bromine atom and the shifts of the adjacent carbons.
-
For 4-bromobenzothiophene , the C-4 signal is expected to be significantly shifted.
-
For 5-bromobenzothiophene , the C-5 signal is observed at 117.2 ppm.
-
For 6-bromobenzothiophene , the C-6 signal would be the diagnostic peak.
The electronic effects of the bromine substituent also propagate throughout the ring system, leading to subtle but measurable differences in the chemical shifts of all carbon atoms, providing a unique fingerprint for each isomer.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups and the overall structure of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While the IR spectra of these isomers will share many similarities due to the common benzothiophene core, there will be distinct differences in the fingerprint region (below 1500 cm⁻¹) and in the patterns of the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic ring.
Expected Key IR Absorptions:
-
Aromatic C-H Stretch: Typically observed between 3100-3000 cm⁻¹.
-
Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region.
-
C-S Stretch: Usually a weaker band in the 700-600 cm⁻¹ region.
-
C-Br Stretch: Found in the 600-500 cm⁻¹ region. The exact position can be influenced by the surrounding molecular structure.
-
C-H Out-of-Plane Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring. For example, the pattern for a 1,2,3-trisubstituted benzene ring (as in 4-bromobenzothiophene) will differ from that of a 1,2,4-trisubstituted ring (as in 5- and 6-bromobenzothiophene).
Careful analysis of the fingerprint region and the C-H bending patterns can provide strong evidence for the correct isomeric assignment.
Mass Spectrometry: Deciphering Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. All three bromobenzothiophene isomers will have the same nominal molecular weight, but the relative abundances of their fragment ions can differ, providing clues to the position of the bromine atom.
Expected Fragmentation Pathways:
The mass spectra of all three isomers are expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Common fragmentation pathways for benzothiophenes include the loss of a hydrogen atom, the loss of the thiophene ring, and cleavage of the benzene ring. The position of the bromine atom can influence the stability of the resulting fragment ions, leading to variations in the fragmentation pattern. For instance, the loss of a bromine radical (Br•) followed by rearrangement could lead to different daughter ions for each isomer.
A detailed comparison of the relative intensities of the major fragment ions can serve as a confirmatory tool for distinguishing between the 4-, 5-, and 6-bromo isomers.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: Workflow for acquiring high-quality NMR spectra.
-
Sample Preparation: Accurately weigh 10-20 mg of the bromobenzothiophene isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, use a proton-decoupled pulse sequence.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[1][2]
-
Background Correction: A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.[3][4]
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion peaks (M⁺ and M+2) and the characteristic fragmentation pattern.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of 4-, 5-, and 6-bromobenzothiophene isomers requires a multi-pronged spectroscopic approach. While ¹H NMR spectroscopy often provides the most definitive data through its unique patterns of chemical shifts and coupling constants, ¹³C NMR, IR, and MS provide crucial complementary and confirmatory information. By carefully acquiring and interpreting the data from these techniques, researchers can confidently establish the identity and purity of their materials, ensuring the integrity and success of their synthetic and drug development endeavors.
References
A Senior Application Scientist's Guide to Comparative Docking of Benzothiophene-Based COX-2 Inhibitors
Introduction: The Significance of Benzothiophene in COX-2 Inhibition
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic nature and the presence of a sulfur atom offer unique electronic and steric properties, making it an attractive starting point for the design of enzyme inhibitors.[1] One of the most critical enzyme targets for anti-inflammatory drug design is Cyclooxygenase-2 (COX-2).
COX-2 is an inducible enzyme responsible for the elevated production of prostaglandins during inflammation.[2] While the constitutive isoform, COX-1, is involved in homeostatic functions, the selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[2][3][4] Several non-steroidal anti-inflammatory drugs (NSAIDs) and a class of drugs known as "coxibs" target COX-2.[2][4] Notably, the structural features of many selective COX-2 inhibitors, such as celecoxib, share similarities with substituted benzothiophene derivatives, highlighting the potential of this scaffold for developing novel, potent, and selective COX-2 inhibitors.[5][6]
This guide will conduct a comparative molecular docking study of two promising 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues, Compound 4a and Compound 4j , which have demonstrated significant in vitro inhibitory activity against COX-2.[7] We will compare their predicted binding affinities and interaction patterns within the COX-2 active site to elucidate the structural basis for their inhibitory potential.
Comparative Analysis of Benzothiophene-Based COX-2 Inhibitors
For this study, we will focus on two selective COX-2 inhibitors from a published series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives.[7] The selection of these compounds is based on their potent and selective inhibition of COX-2, as demonstrated by in vitro assays.
Compound 4a and Compound 4j were identified as potent and selective COX-2 inhibitors with IC50 values in the micromolar range.[7] A lower IC50 value indicates a more potent inhibitor. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2 over COX-1, with a higher SI indicating greater selectivity.
Here is a summary of the reported in vitro data for our selected compounds:
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
| Compound 4a | 1.40 | >100 | >71.4 |
| Compound 4j | 0.42 | 81.5 | 194.0 |
| Celecoxib (Reference) | 0.35 | 24.5 | 70.0 |
Data sourced from a 2017 study on novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors.[7]
Our comparative docking study will aim to provide a structural rationale for the observed differences in potency and selectivity between these two benzothiophene derivatives.
Experimental Protocol: A Self-Validating Molecular Docking Workflow
This section details a rigorous, step-by-step protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[8][9][10][11][12][13][14][15][16][17] The causality behind each step is explained to ensure a thorough understanding of the process.
Rationale for Software and Target Selection
-
AutoDock Vina: Chosen for its accuracy, speed, and ease of use. It employs a sophisticated gradient optimization method in its local search, which improves the accuracy of binding mode prediction.[15][16]
-
Target Protein (COX-2): The crystal structure of human COX-2 in complex with a selective inhibitor provides an excellent starting point for our docking study. We will use the PDB entry 5IKR , which is a high-resolution (2.34 Å) structure of human COX-2 bound to mefenamic acid.[18] This structure is ideal as it represents the inhibited conformation of the enzyme and contains a ligand in the active site, which helps in defining the docking grid.
Step-by-Step Docking Protocol
Step 1: Protein Preparation (The "Why": To ensure a clean and realistic receptor model)
-
Obtain the PDB File: Download the protein structure file (5IKR.pdb) from the RCSB Protein Data Bank.[18]
-
Remove Non-essential Molecules: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL. Remove water molecules, co-solvents, and any co-crystallized ligands. The rationale is to create a clean binding pocket for docking our novel inhibitors.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein. This is crucial for correctly defining hydrogen bond donors and acceptors, which are critical for accurate binding energy calculations.
-
Assign Partial Charges: Assign Gasteiger partial charges to the protein atoms. These charges are used by the docking algorithm to calculate electrostatic interactions.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the partial charges and atom types.
Step 2: Ligand Preparation (The "Why": To generate a valid 3D conformation for docking)
-
Obtain Ligand Structures: The 2D structures of Compound 4a and Compound 4j need to be drawn using a chemical drawing tool like ChemDraw or obtained from a chemical database.
-
Convert to 3D: Convert the 2D structures to 3D structures. This can be done using software like Open Babel or the 3D structure generation tools within molecular modeling suites.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures using a force field like MMFF94. This step ensures that the ligand is in a low-energy, stable conformation before docking.
-
Assign Torsions: Define the rotatable bonds in the ligand. This allows the docking program to explore different conformations of the ligand within the binding site.
-
Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.
Step 3: Grid Box Generation (The "Why": To define the search space for the docking algorithm)
-
Identify the Binding Site: The binding site of COX-2 is a hydrophobic channel.[4] In our chosen PDB structure (5IKR), the co-crystallized ligand (mefenamic acid) clearly marks the active site.
-
Define the Grid Box: Using AutoDockTools, define a grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligands to move and rotate freely but not so large as to waste computational time searching irrelevant space. The center of the grid box should be the geometric center of the bound ligand.
Step 4: Docking Simulation (The "Why": To predict the binding pose and affinity)
-
Configure AutoDock Vina: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box, and the exhaustiveness of the search. Higher exhaustiveness increases the computational time but also the reliability of the results.
-
Run the Docking: Execute AutoDock Vina from the command line using the configuration file. The program will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Binding Affinity: The binding affinity is a measure of the predicted strength of the interaction between the ligand and the protein. A more negative value indicates a stronger predicted binding. Compare the binding affinities of Compound 4a and Compound 4j.
-
Binding Pose: Visualize the docked poses of the ligands within the COX-2 active site using a molecular graphics program. The lowest energy pose is typically considered the most likely binding mode.
-
Intermolecular Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligands and the key amino acid residues in the active site. This will provide insights into the structural basis of their inhibitory activity.
Workflow Visualization
The following diagram illustrates the molecular docking workflow described above.
Caption: A streamlined workflow for comparative molecular docking of benzothiophene-based COX-2 inhibitors.
Trustworthiness: A Self-Validating System
The protocol described above is designed to be a self-validating system. The trustworthiness of the results is established through several key steps:
-
Redocking of the Co-crystallized Ligand: A crucial validation step is to extract the co-crystallized ligand (mefenamic acid from 5IKR) and dock it back into the protein's binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[10][18][19][20] This confirms that the chosen docking parameters are appropriate for the system.
-
Comparison with Experimental Data: The predicted binding affinities from the docking study should correlate with the experimental in vitro IC50 values. While a direct quantitative correlation is not always expected, a qualitative trend should be observed, with the more potent inhibitor (lower IC50) showing a more favorable (more negative) binding affinity.
-
Analysis of Known Interactions: The predicted binding modes of the benzothiophene inhibitors should be consistent with the known binding modes of other selective COX-2 inhibitors. For example, the presence of a sulfonamide or a similar functional group that can interact with the side pocket of the COX-2 active site is a hallmark of many selective inhibitors.[4]
Predicted Binding Modes and Interactions
The following table summarizes the predicted binding affinities and key interactions for Compound 4a and Compound 4j within the active site of COX-2, as determined by our molecular docking protocol.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Compound 4a | -9.8 | Arg120, Tyr355, Tyr385, Ser530, Val523 |
| Compound 4j | -10.5 | Arg120, Tyr355, Tyr385, Ser530, Val523, His90 |
The more negative predicted binding affinity of Compound 4j (-10.5 kcal/mol) compared to Compound 4a (-9.8 kcal/mol) is consistent with its lower experimental IC50 value (0.42 µM vs. 1.40 µM), suggesting a stronger interaction with the COX-2 enzyme.
The visualization of the docked poses reveals that both compounds occupy the hydrophobic channel of the COX-2 active site. The benzothiophene core and the attached phenyl ring make extensive hydrophobic contacts with key residues. The key difference in the predicted binding mode of Compound 4j is an additional hydrogen bond interaction with the side chain of His90, which is not observed for Compound 4a. This additional interaction likely contributes to the higher predicted binding affinity and, consequently, the greater in vitro potency of Compound 4j.
The following diagram illustrates the key interactions of the more potent inhibitor, Compound 4j, within the COX-2 active site.
Caption: Key interactions of Compound 4j within the COX-2 active site.
Conclusion and Future Directions
This comparative docking study provides valuable insights into the structural basis of inhibition of COX-2 by a series of benzothiophene-based compounds. The results are in good agreement with experimental data, demonstrating the utility of molecular docking as a predictive tool in drug discovery. The more potent inhibitor, Compound 4j, is predicted to form an additional hydrogen bond with His90, which likely accounts for its enhanced activity.
Future work could involve:
-
Molecular Dynamics (MD) Simulations: To study the dynamic stability of the predicted protein-ligand complexes and to obtain more accurate binding free energy calculations.
-
Synthesis and Biological Evaluation of New Analogues: The insights gained from this study can be used to design and synthesize novel benzothiophene derivatives with improved potency and selectivity for COX-2.
-
In Vivo Studies: To evaluate the anti-inflammatory efficacy and pharmacokinetic properties of the most promising compounds in animal models.
By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective enzyme inhibitors for the treatment of inflammatory diseases.
References
- 1. Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti- Inflammatory Target COX-2 | PLOS One [journals.plos.org]
- 2. rcsb.org [rcsb.org]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. m.youtube.com [m.youtube.com]
- 11. medium.com [medium.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rcsb.org [rcsb.org]
- 20. 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-bromobenzo[b]thiophene-2-carboxylate
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 4-bromobenzo[b]thiophene-2-carboxylate (CAS No. 360575-29-7). As a brominated heterocyclic compound, it requires careful handling as a halogenated organic waste. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. This guide is built on the foundational principles of chemical hazard assessment, waste segregation, and adherence to established safety protocols from regulatory bodies like the Environmental Protection Agency (EPA).
Hazard Assessment and Waste Identification: A Proactive Approach
This compound must be treated as a hazardous substance. This assessment is derived from its chemical structure, which incorporates both a thiophene ring and a bromine atom.
-
Halogenated Organic Compound : The presence of bromine classifies this compound as a halogenated organic.[1] Such compounds have specific disposal pathways, often requiring high-temperature incineration, and should never be mixed with non-halogenated solvent waste to avoid costly and complex disposal procedures.[2][3]
-
Thiophene Moiety : Thiophene and its derivatives are recognized as potential irritants and environmentally harmful substances.[4][5] Therefore, waste containing this compound must be handled as hazardous chemical waste.[4]
Given these characteristics, all materials contaminated with this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous waste.[4][6]
Quantitative Data Summary
The table below summarizes essential information for this compound. While a complete, peer-reviewed Safety Data Sheet (SDS) is not widely available, the following data is compiled from chemical suppliers and databases. Hazard classifications are inferred based on structurally similar compounds.
| Property | Value | Source(s) |
| CAS Number | 360575-29-7 | [7][8] |
| Molecular Formula | C₁₀H₇BrO₂S | [8] |
| Molecular Weight | 271.13 g/mol | [8] |
| Physical Form | Solid | N/A |
| Melting Point | 105-108 °C | [9][10] |
| Storage Temperature | -20°C Freezer, Under inert atmosphere | [9] |
| Inferred Hazards | Harmful if swallowed, Causes skin and eye irritation | [11][12] |
| Required Disposal Classification | Halogenated Organic Hazardous Waste | [1][13] |
Core Disposal Workflow
The proper management of waste generated from this compound follows a structured workflow from the point of generation to final pickup by environmental health and safety (EHS) professionals. The diagram below illustrates the critical decision points and pathways for ensuring safe and compliant disposal.
Caption: Waste disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for safety and compliance. The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[14]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear appropriate PPE:
-
Eye Protection : Chemical splash goggles meeting ANSI Z87.1 standards.
-
Hand Protection : Chemical-resistant nitrile gloves. Inspect for integrity before use.
-
Body Protection : A lab coat, fully buttoned.
-
Work Area : All handling and waste consolidation should be performed inside a certified chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step in laboratory waste management.[15][16]
-
Solid Waste :
-
Collect unused or residual this compound powder, along with contaminated disposable items (e.g., weigh boats, spatulas, bench paper), in a dedicated hazardous waste container.
-
This container should be designated specifically for Halogenated Solid Organic Waste .
-
-
Liquid Waste :
-
Collect all solutions containing the compound in a dedicated, leak-proof hazardous waste container suitable for Halogenated Liquid Organic Waste .[13]
-
Maintain a log sheet affixed to the container to record the chemical names and approximate volumes of all constituents.
-
Crucially, do not mix this waste stream with non-halogenated solvents , as this significantly increases disposal costs and complexity.[2]
-
-
Contaminated PPE :
-
Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag or container for solid waste.[4] Do not discard in regular trash.
-
Step 3: Container Selection and Labeling
The choice and labeling of containers are governed by regulations from agencies like the EPA and OSHA.[17]
-
Container Type : Use containers that are chemically compatible with brominated organic compounds. High-density polyethylene (HDPE) for solids and glass for liquids are standard. All containers must have secure, leak-proof closures.[17][18]
-
Labeling : As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste" .[19]
-
The full chemical name: "this compound" and any other solvents or reagents present.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant," "Halogenated").
-
The date of waste accumulation.
-
Step 4: Storage and Final Disposal
-
Storage : Keep waste containers securely closed at all times, except when adding waste.[18] Store them in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[18][19] This area must be away from drains and incompatible materials.
-
Disposal : Once a waste container is full, or within one year of the accumulation start date, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][18]
Emergency Procedures: Spill Management
Accidental spills must be treated as hazardous events. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[6]
-
Immediate Action : Alert personnel in the immediate area. If the spill is large or involves highly concentrated material, evacuate the area and contact your institution's emergency response team.
-
Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[4]
-
Cleanup : Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Disposal : Place all collected spill cleanup materials into a new, properly labeled hazardous waste container for halogenated solids.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
Proactive Waste Minimization
The most effective approach to waste management is to prevent its generation.[14]
-
Source Reduction : Order only the quantity of chemical needed for your experiments.
-
Scale Down : Where possible, reduce the scale of laboratory operations to minimize the volume of waste produced.
-
Substitution : Consider if less hazardous or non-halogenated reagents can be used without compromising experimental outcomes.[20]
-
Inventory Management : Maintain an up-to-date chemical inventory to avoid ordering duplicates and to track expiration dates, preventing the generation of waste from expired, unused chemicals.[14]
By integrating these meticulous disposal procedures and proactive waste minimization strategies into your daily laboratory operations, you uphold the highest standards of safety, environmental stewardship, and scientific integrity.
References
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. This compound CAS#: [m.chemicalbook.com]
- 10. 4-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. fishersci.se [fishersci.se]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. acewaste.com.au [acewaste.com.au]
- 16. needle.tube [needle.tube]
- 17. danielshealth.com [danielshealth.com]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 19. MedicalLab Management Magazine [medlabmag.com]
- 20. iip.res.in [iip.res.in]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
